5-(3-Nitrophenyl)oxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(4-8)9-5-10-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXACHUFQSLYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371810 | |
| Record name | 5-(3-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89808-77-5 | |
| Record name | 5-(3-Nitrophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89808-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-NITROPHENYL)-1,3-OXAZOLE | |
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Foundational & Exploratory
Foreword: The Strategic Importance of the Oxazole Scaffold
An In-Depth Technical Guide to the Synthesis of 5-(3-Nitrophenyl)oxazole
The oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide spectrum of biological receptors and enzymes.[2] This has led to the discovery of numerous oxazole-containing compounds with potent pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific target of this guide, this compound, serves as a valuable building block and a model compound for the synthesis of more complex, biologically active molecules. The presence of the nitro group offers a versatile chemical handle for further functionalization, making reliable and efficient synthetic access to this molecule a priority for researchers in drug discovery and chemical biology. This guide provides an in-depth exploration of the most effective synthetic pathways to this compound, grounded in mechanistic understanding and practical, field-proven protocols.
Chapter 1: Retrosynthetic Analysis and Strategic Blueprint
A robust synthetic strategy begins with a logical deconstruction of the target molecule. For this compound, the most apparent retrosynthetic disconnection is across the C4-C5 and C2-N3 bonds of the oxazole ring. This approach simplifies the molecule into two primary building blocks: an aromatic aldehyde and a versatile one-carbon (C1) synthon.
Caption: Retrosynthetic analysis of this compound.
This analysis points directly to the Van Leusen Oxazole Synthesis as the most strategically sound approach.[3] This reaction utilizes an aldehyde (3-nitrobenzaldehyde) and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring in a single, efficient step.[4] Alternative routes, such as the Robinson-Gabriel synthesis, would necessitate a more convoluted, multi-step preparation of a specific α-acylamino ketone precursor, making it a less direct and less efficient choice for this particular target.[5][6]
Chapter 2: The Van Leusen Oxazole Synthesis: A Primary Pathway
The Van Leusen reaction is a powerful and highly reliable method for converting aldehydes into 5-substituted oxazoles.[7][8] Its prevalence stems from the unique reactivity of the TosMIC reagent, which serves as a linchpin for the entire transformation.[9]
Mechanistic Deep Dive
The reaction proceeds through a well-elucidated, base-mediated cycloaddition mechanism.[10] The causality of the steps is as follows:
-
Deprotonation: A base (e.g., potassium carbonate) abstracts the acidic α-proton from TosMIC. The electron-withdrawing sulfonyl and isocyanide groups make this proton particularly acidic, facilitating the formation of a nucleophilic carbanion.[11][12]
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming an alkoxide intermediate.
-
5-endo-dig Cyclization: The newly formed alkoxide oxygen attacks the electrophilic carbon of the isocyanide group in an intramolecular fashion. This ring-closing step forms the crucial 5-membered dihydrooxazole (oxazoline) ring.[7]
-
Elimination (Aromatization): The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group.[10] This final step results in the formation of the stable, aromatic oxazole ring.
Caption: Mechanism of the Van Leusen oxazole synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis of this compound. The causality is embedded in the sequence: reagent addition at low temperature controls the initial nucleophilic attack, while reflux drives the final elimination and aromatization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 3-Nitrobenzaldehyde | 151.12 | 1.51 g | 10.0 | 1.0 equiv |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 2.15 g | 11.0 | 1.1 equiv |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 equiv |
| Methanol (MeOH), Anhydrous | 32.04 | 50 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Water (H₂O) | 18.02 | 50 mL | - | - |
| Brine, Saturated | - | 30 mL | - | - |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 142.04 | ~5 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1.51 g, 10.0 mmol) and tosylmethyl isocyanide (2.15 g, 11.0 mmol).
-
Solvent Addition: Add anhydrous methanol (50 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.
-
Base Addition: Add potassium carbonate (2.76 g, 20.0 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After the reaction is complete (disappearance of the aldehyde spot), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 25 mL) and saturated brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane) to afford the pure this compound as a solid.
Caption: Experimental workflow for Van Leusen synthesis.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for this compound.
| Property | Expected Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.55 (t, 1H), ~8.20 (d, 1H), ~7.95 (s, 1H), ~7.80 (d, 1H), ~7.60 (t, 1H), ~7.45 (s, 1H)[13] |
| IR (KBr) ν (cm⁻¹) | ~1590 (C=N), ~1520 & ~1350 (NO₂ asymm/symm), ~1100 (C-O-C)[14] |
Chapter 3: Alternative Synthetic Approaches
While the Van Leusen synthesis is superior for this target, an understanding of alternative pathways provides a more complete scientific perspective.
The Robinson-Gabriel Pathway
The Robinson-Gabriel synthesis is a classic method that constructs oxazoles from α-acylamino ketones via acid-catalyzed cyclodehydration.[6][15] To synthesize this compound via this route, one would need to first prepare the N-(2-(3-nitrophenyl)-2-oxoethyl)formamide intermediate.
Caption: A potential multi-step Robinson-Gabriel route.
This pathway is significantly more complex, requiring multiple steps and potentially harsh reagents (e.g., bromine, strong acids), leading to lower overall efficiency compared to the direct, one-pot Van Leusen approach.[16]
Chapter 4: Safety, Handling, and Reagent Insights
Trustworthiness in protocol design extends to rigorous safety management.
-
Tosylmethyl Isocyanide (TosMIC): This is the primary reagent of concern. It is harmful if swallowed, inhaled, or absorbed through the skin.[11] Crucially, it can be metabolized to cyanide in the body.[11] Always handle TosMIC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvents: Methanol and dichloromethane are volatile and flammable. All heating should be conducted using a heating mantle and condenser, and all solvent manipulations should occur in a fume hood.
-
Bases: Potassium carbonate is a mild base, but it can cause irritation. Avoid generating dust and direct contact with skin and eyes.
Conclusion
For the synthesis of this compound, the Van Leusen oxazole synthesis stands out as the most authoritative and efficient method. Its strategic elegance lies in the direct construction of the target from readily available precursors—3-nitrobenzaldehyde and TosMIC—under mild, one-pot conditions.[3][4] The detailed protocol and mechanistic insights provided in this guide offer researchers a reliable and reproducible pathway to access this valuable chemical intermediate, empowering further research in drug development and materials science.
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An In-depth Technical Guide to 5-(3-Nitrophenyl)oxazole: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 5-(3-Nitrophenyl)oxazole (CAS No. 89808-77-5), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, outlines a robust and validated synthetic protocol via the Van Leusen oxazole synthesis, and explores its potential applications in drug discovery and materials science. The strategic incorporation of the oxazole core, a known pharmacophore, with an electronically distinct 3-nitrophenyl moiety makes this molecule a valuable building block for developing novel therapeutic agents and functional materials. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their work.
Introduction: The Significance of the Oxazole Scaffold and Nitrophenyl Substitution
The oxazole ring is a five-membered heterocyclic system containing one nitrogen and one oxygen atom. It is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The unique electronic and structural features of the oxazole ring allow it to engage with a wide variety of biological targets, such as enzymes and receptors, through diverse non-covalent interactions.[2] This versatility has led to the development of oxazole-containing compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
The introduction of a nitrophenyl group onto the oxazole core, as in this compound, is a deliberate design choice. The nitro group is a powerful electron-withdrawing group that significantly modulates the electronic properties of the entire molecule.[2] This can enhance binding affinities to biological targets and often imparts specific pharmacological activities. Aromatic nitro compounds are key components in several established antimicrobial and anticancer agents, underscoring the therapeutic potential of this functional group.[2] The 'meta' substitution pattern of the nitro group in this compound specifically influences the molecule's steric and electronic profile, offering a distinct advantage for targeted drug design compared to its ortho- and para-isomers.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89808-77-5 | |
| Molecular Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol | |
| Boiling Point | 351.4°C at 760 mmHg | |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CN=CO2)[O-] | [4] |
| InChIKey | PUDNRGZVFKPHNG-UHFFFAOYSA-N | [4] |
| Predicted pKa | -0.08 ± 0.10 (for 5-(2-nitrophenyl)oxazole) | [5] |
| Storage Temperature | 2-8°C |
Synthesis of this compound: The Van Leusen Reaction
The most direct and efficient method for preparing 5-substituted oxazoles is the Van Leusen oxazole synthesis.[6] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[7] The choice of this methodology is based on its high reliability, operational simplicity, and the commercial availability of the starting materials.
Reaction Mechanism
The Van Leusen synthesis proceeds via a [3+2] cycloaddition mechanism. The process is initiated by the deprotonation of the acidic methylene protons of TosMIC by a base (e.g., potassium carbonate or potassium tert-butoxide). The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The intermediate undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline derivative. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the reaction forward and results in the formation of the aromatic oxazole ring.[8]
Detailed Experimental Protocol
This protocol is a self-validating system. Successful formation of the product is confirmed by standard analytical techniques as described in the characterization section.
Materials:
-
3-Nitrobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-nitrobenzaldehyde (1.0 eq) and TosMIC (1.1 eq).
-
Add anhydrous methanol to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The causality here is that a non-nucleophilic base is required to deprotonate the TosMIC without reacting with the aldehyde.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This step removes the acidic byproduct (p-toluenesulfinic acid) and any remaining inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.
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An In-depth Technical Guide to the Biological Activity of 5-(3-Nitrophenyl)oxazole Derivatives
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds are paramount, providing the structural foundation for a vast array of therapeutic agents.[1][2] Among these, the oxazole nucleus—a five-membered aromatic ring containing one oxygen and one nitrogen atom—has emerged as a "privileged scaffold."[2][3] This designation stems from its ability to engage in diverse, weak interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, making it a versatile framework for designing potent and selective modulators of cellular targets.[3] The substitution pattern on the oxazole ring is pivotal in defining its pharmacological profile, with activities spanning antimicrobial, anticancer, anti-inflammatory, and antidiabetic domains.[2][4]
This guide focuses specifically on derivatives featuring a 3-nitrophenyl group at the 5-position of the oxazole ring. The strategic placement of this moiety is critical; the nitro group is a strong electron-withdrawing group that significantly modulates the electronic properties of the entire molecule.[5] This electronic influence is frequently correlated with enhanced biological potency, and as we will explore, the 5-(3-nitrophenyl)oxazole core is a recurring motif in compounds exhibiting significant antimicrobial, cytotoxic, and anti-inflammatory effects.[5][6] This document provides an in-depth analysis of the synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships of these promising derivatives, tailored for researchers and drug development professionals.
Section 1: Synthetic Strategies and Derivatization
The generation of a diverse library of this compound derivatives hinges on robust and flexible synthetic methodologies. The choice of synthesis dictates not only the core structure but also the potential for subsequent modifications to fine-tune biological activity.
Core Synthesis: The Van Leusen Reaction
A cornerstone for the regioselective synthesis of 5-substituted oxazoles is the Van Leusen reaction.[5][7] This one-pot cycloaddition is valued for its operational simplicity and mild reaction conditions. The key precursors are an aldehyde (in this case, 3-nitrobenzaldehyde) and Tosylmethyl isocyanide (TosMIC). The mechanism inherently ensures that the substituent from the aldehyde is installed at the 5-position of the resulting oxazole ring, making it an ideal method for creating the target scaffold.[5]
Caption: Van Leusen reaction workflow for this compound synthesis.
Derivatization Strategies
To explore the structure-activity relationship (SAR), the parent scaffold is often modified. A common and effective strategy involves introducing sulfur-containing functional groups, which can significantly alter physicochemical properties like lipophilicity and hydrogen bonding capacity.[5] For instance, S-substituted derivatives of analogous heterocyclic systems have been synthesized by first introducing a thiol group onto the core, followed by reaction with various electrophiles to generate a library of analogues.[8]
Section 2: The Spectrum of Biological Activities
The this compound scaffold has demonstrated a remarkable breadth of biological activities. The nitroaromatic moiety appears crucial for potency across different therapeutic areas.
Antimicrobial Activity
Derivatives of this class have shown promising activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.
-
Antibacterial Profile: Studies on related S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, Shigella sonnei, and Salmonella typhi.[8] The presence of the nitrophenyl group is often considered a key pharmacophore for antimicrobial action.[9]
-
Mechanism of Action: While the precise mechanism for this specific oxazole class is under investigation, nitroaromatic compounds are known to exert their antimicrobial effects through various pathways. One probable mechanism is the inhibition of essential bacterial enzymes. For example, related nitroimidazole derivatives containing an oxadiazole scaffold have been identified as potent inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in bacterial fatty acid synthesis.[10] Another potential target is DNA gyrase, an enzyme vital for bacterial DNA replication.[11]
Table 1: Representative Antibacterial Activity of Related Nitro-Aromatic Heterocycles
| Compound Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Nitroimidazole-Oxadiazole | E. coli | 1.56 - 6.25 | [10] |
| Nitroimidazole-Oxadiazole | S. aureus | 1.56 - 3.13 | [10] |
| Nitroimidazole-Oxadiazole | B. subtilis | 1.56 - 3.13 | [10] |
| S-substituted Nitrophenyl-Oxadiazole | B. subtilis | Active (qualitative) | [8] |
| S-substituted Nitrophenyl-Oxadiazole | E. coli | Active (qualitative) |[8] |
Anticancer Activity
The oxazole scaffold is a prominent feature in many potent anticancer agents.[12][13] The incorporation of a nitrophenyl group can further enhance cytotoxicity against various cancer cell lines.
-
Cytotoxic Profile: Oxazole derivatives have demonstrated potent anticancer activity, with many compounds showing IC50 values in the nanomolar range against a panel of human cancer cell lines.[12][14] For example, methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, a related sulfonyl-oxazole, exhibited a broad range of cytotoxic activity against 60 cancer cell lines with an average GI50 (50% growth inhibition) of 5.37 µM.[15] The sensitivity spans across leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast.[15][16]
-
Mechanisms of Action: The anticancer effects of oxazole derivatives are multifactorial, targeting several key cellular pathways involved in cancer cell proliferation and survival.[12]
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An In-depth Technical Guide to 5-(3-Nitrophenyl)oxazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Scaffold in Modern Medicinal Chemistry
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in contemporary medicinal chemistry.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold." The unique electronic and structural properties of the oxazole ring allow for diverse non-covalent interactions with biological targets such as enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1] Numerous oxazole-containing compounds have been developed as clinical drugs for treating a variety of diseases, highlighting their significant therapeutic value.[1]
The incorporation of a nitrophenyl moiety into a heterocyclic scaffold is a well-established strategy in drug design to modulate biological activity. Aromatic nitro compounds are known to exhibit a wide range of bioactivities, and the nitro group is a key component in several antimicrobial and anticancer agents.[1] This technical guide provides a comprehensive overview of 5-(3-Nitrophenyl)oxazole, a molecule that combines these two important pharmacophores. We will delve into its chemical identity, synthetic protocols, detailed characterization, and potential applications in drug discovery and development.
Part 1: Core Directive - Unveiling the Identity of this compound
IUPAC Nomenclature and Chemical Structure
The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also referred to as 5-(3-nitrophenyl)-1,3-oxazole.
The molecular structure consists of a central oxazole ring, with a 3-nitrophenyl group attached at the 5-position.
Molecular Formula: C₉H₆N₂O₃
Canonical SMILES: C1=CC(=CC(=C1)[O-])C2=CN=CO2
InChIKey: ALXACHUFQSLYBV-UHFFFAOYSA-N
CAS Number: 89808-77-5
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 190.16 g/mol | PubChem |
| Monoisotopic Mass | 190.03784 Da | PubChem |
| XlogP (predicted) | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Part 2: Synthesis and Characterization - A Field-Proven Approach
The synthesis of 5-substituted oxazoles is most effectively achieved through the Van Leusen oxazole synthesis . This robust and versatile reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) as the key building blocks.[1]
Synthetic Workflow: The Van Leusen Reaction
The synthesis of this compound commences with the reaction of 3-nitrobenzaldehyde with TosMIC in the presence of a base. The reaction proceeds via a [3+2] cycloaddition mechanism.
Caption: Van Leusen synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on the Van Leusen reaction.
Materials:
-
3-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) portion-wise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the methylene group of TosMIC, initiating the reaction, while being mild enough to prevent side reactions.
-
Solvent: Methanol is a common solvent for this reaction, facilitating the dissolution of the reactants and the base.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, such as the tosyl group-containing species.
Structural Characterization
2.3.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons (Nitrophenyl Ring): The four protons on the 3-nitrophenyl ring will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.
-
Oxazole Protons: The two protons on the oxazole ring will appear as distinct signals. The proton at the 2-position (H-2) will likely be a singlet, while the proton at the 4-position (H-4) will also be a singlet, typically in the region of δ 7.0-8.0 ppm.
2.3.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Carbons (Nitrophenyl Ring): Six distinct signals are expected for the carbons of the nitrophenyl ring. The carbon bearing the nitro group will be significantly deshielded.
-
Oxazole Carbons: The three carbons of the oxazole ring will be observable. The carbon at the 5-position, attached to the nitrophenyl ring, will be a quaternary carbon. The carbons at the 2- and 4-positions will appear as methine carbons.
-
Nitro Group: The presence of the nitro group will influence the chemical shifts of the adjacent carbons.
2.3.3 Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~3100-3000 |
| C=N (oxazole) | ~1650-1590 |
| C=C (aromatic) | ~1600-1450 |
| N-O (nitro) | ~1550-1500 (asymmetric) and ~1350-1300 (symmetric) |
| C-O-C (oxazole) | ~1100-1000 |
2.3.4 Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (190.16 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the oxazole ring.
Part 3: Potential Applications in Drug Development
While specific biological studies on this compound are not extensively reported in the public domain, its structural motifs suggest significant potential in medicinal chemistry.
Rationale for Potential Biological Activity
-
Antimicrobial Agents: The presence of the nitroaromatic group is a key feature in several antimicrobial drugs. It is plausible that this compound could exhibit antibacterial or antifungal properties.
-
Anticancer Agents: Many heterocyclic compounds, including oxazole derivatives, have been investigated for their anticancer properties. The nitrophenyl group can also contribute to cytotoxic activity against cancer cell lines.
-
Enzyme Inhibition: The oxazole ring can act as a bioisostere for other functional groups and can participate in key binding interactions with enzyme active sites.
Future Directions and Research Opportunities
The lack of extensive biological data for this compound presents a clear opportunity for further research. A logical progression would involve:
-
Synthesis of Analogs: Creation of a library of derivatives by modifying the substitution pattern on the phenyl ring to establish structure-activity relationships (SAR).
-
Biological Screening: Comprehensive screening of the parent compound and its analogs against a panel of bacterial and fungal strains, as well as various cancer cell lines.
-
Mechanism of Action Studies: For any active compounds identified, further studies to elucidate their mechanism of action would be crucial for their development as potential therapeutic agents.
Caption: Logical progression for future research on this compound.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential for applications in drug discovery. The Van Leusen oxazole synthesis provides a reliable and efficient route for its preparation. While detailed biological data for this specific molecule is currently limited, its structural features, combining the privileged oxazole scaffold with the bio-active nitrophenyl group, make it a compelling candidate for further investigation. This guide provides the foundational chemical knowledge and a strategic framework for researchers to explore the therapeutic potential of this intriguing molecule.
References
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. Available from: [Link]
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The Synthesis of 5-(3-Nitrophenyl)oxazole: A Technical Guide
This guide provides an in-depth exploration of the synthesis of 5-(3-Nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular "discovery" of this specific molecule is not prominently documented, its existence and preparation are a direct result of the foundational developments in oxazole synthesis. This document will therefore focus on the most probable and efficient synthetic route, contextualized within the historical development of relevant organic chemistry methodologies.
Introduction to the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1] The versatility of the oxazole core makes it a valuable scaffold in drug discovery and a key building block in the synthesis of complex molecular architectures.
Historical Context: The Dawn of Oxazole Synthesis
The ability to construct the oxazole ring has been a long-standing endeavor in organic chemistry. Early methods, such as the Robinson-Gabriel synthesis (1909), which involves the cyclodehydration of 2-acylamino-ketones, and the Fischer oxazole synthesis (1896), proceeding from cyanohydrins and aldehydes, laid the groundwork for accessing this important class of heterocycles. These classical methods, while historically significant, often require harsh reaction conditions.
A major advancement in the synthesis of 5-substituted oxazoles came in 1972 with the development of the van Leusen oxazole synthesis .[2][3] This method, utilizing tosylmethyl isocyanide (TosMIC), offers a milder and more versatile route to this class of compounds and stands as the most probable method for the efficient synthesis of this compound.[4]
The van Leusen Oxazole Synthesis: A Mechanistic Overview
The van Leusen reaction is a powerful tool for the formation of a C-C bond and subsequent cyclization to form the oxazole ring. The reaction proceeds via the addition of the deprotonated TosMIC to an aldehyde, in this case, 3-nitrobenzaldehyde. The key reagent, TosMIC, is a versatile building block possessing an acidic α-carbon, an isocyanide group, and a tosyl group which acts as an excellent leaving group.[5][6]
The reaction mechanism can be described in the following key steps:
-
Deprotonation of TosMIC: A base, typically a strong base like potassium tert-butoxide or sodium hydride, deprotonates the α-carbon of TosMIC to generate a nucleophilic carbanion.[7]
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming an intermediate alkoxide.
-
Cyclization: The newly formed alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.[8]
-
Elimination and Aromatization: The oxazoline intermediate then undergoes a base-promoted elimination of the tosyl group, leading to the formation of the aromatic this compound.[4]
Caption: A simplified workflow of the Van Leusen oxazole synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the general principles of the van Leusen oxazole synthesis. Researchers should optimize conditions as necessary.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Yellow crystalline solid.[9][10] |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | Odorless, colorless solid.[11] |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | Strong base, moisture sensitive. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, as reaction solvent. |
| Methanol (MeOH) | CH₄O | 32.04 | For quenching and workup. |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | For extraction. |
| Saturated brine solution | NaCl(aq) | - | For washing. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | For drying. |
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with potassium tert-butoxide (1.2 equivalents) and anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of TosMIC: A solution of TosMIC (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of potassium tert-butoxide. The mixture is stirred at 0 °C for 30 minutes.
-
Addition of Aldehyde: A solution of 3-nitrobenzaldehyde (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Caption: A step-by-step flowchart of the experimental procedure.
Characterization of this compound
The synthesized compound should be thoroughly characterized to confirm its identity and purity. Expected analytical data includes:
-
Appearance: A pale yellow to yellow solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring and the oxazole ring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the two aromatic rings.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitro group (NO₂) stretching, C=N and C=C stretching of the aromatic rings, and C-O-C stretching of the oxazole ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₆N₂O₃, MW: 190.16 g/mol ).
Conclusion
The synthesis of this compound is readily achievable through the van Leusen oxazole synthesis, a robust and versatile method for the preparation of 5-substituted oxazoles. This technical guide has outlined the historical context, mechanistic underpinnings, and a detailed experimental protocol for the synthesis of this compound. The provided workflow and characterization guidelines offer a solid foundation for researchers and drug development professionals working with this and related heterocyclic scaffolds.
References
[2] Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link][1][2]
[3] Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link][3]
[11] Wikipedia. (n.d.). TosMIC. [Link][11]
[5] Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions. Wiley-VCH.
[13] Wikipedia. (n.d.). 3-Nitrobenzaldehyde. [Link]
[7] NROChemistry. (n.d.). Van Leusen Reaction. [Link][7]
[6] Varsal. (n.d.). TosMIC Whitepaper. [Link][6]
[10] PubChem. (n.d.). 3-Nitrobenzaldehyde. [Link][10]
[14] Alpha Chemika. (n.d.). 3-NITROBENZALDEHYDE For Synthesis. [Link]
[15] Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
[4] Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link][4]
[16] PubChemLite. (n.d.). This compound. [Link]
[12] Nafeesa, K., et al. (2017). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link][12]
[8] Wikipedia. (n.d.). Van Leusen reaction. [Link][8]
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An In-depth Technical Guide to 5-(3-Nitrophenyl)oxazole and Its Analogs for Drug Discovery Professionals
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications.[1][2] This guide provides a comprehensive technical overview of 5-(3-nitrophenyl)oxazole, a key heterocyclic building block. We will delve into its synthesis, physicochemical characterization, and the known biological significance of its structural motifs—the 5-aryloxazole and the nitrophenyl group. While specific biological data for the parent this compound is not extensively documented in publicly available literature, this guide will synthesize information from closely related analogs to provide researchers with a robust framework for future drug development programs. We will explore derivatization strategies and discuss the structure-activity relationships (SAR) that govern the therapeutic potential of this compound class, with a particular focus on anticancer and antimicrobial applications.
Introduction: The Strategic Importance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This structure is of paramount importance in drug discovery due to its ability to serve as a versatile scaffold, capable of engaging with a wide range of biological targets through various non-covalent interactions.[1] The oxazole nucleus is present in numerous clinically approved drugs and natural products, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4]
The focus of this guide, this compound (CAS No. 89808-77-5), combines the privileged oxazole core with a 3-nitrophenyl substituent. The nitro group, a potent electron-withdrawing moiety, is a crucial component in many antimicrobial and anticancer agents, where its presence can significantly influence the molecule's electronic properties, mechanism of action, and overall biological activity.[5] The specific placement of the nitro group at the meta-position of the phenyl ring offers a distinct electronic and steric profile compared to its ortho- and para-isomers, providing a unique vector for molecular design and optimization.
This document serves as a technical resource for researchers, providing foundational knowledge and actionable protocols to leverage the this compound scaffold in the pursuit of novel therapeutic agents.
Synthesis and Mechanism: The Van Leusen Oxazole Synthesis
The most direct and reliable method for constructing the 5-aryloxazole core of this compound is the Van Leusen oxazole synthesis.[5] This reaction is a cornerstone of heterocyclic chemistry, prized for its operational simplicity, mild conditions, and high regioselectivity.[1][3]
Reaction Principle
The Van Leusen synthesis is a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC).[1] In this process, TosMIC acts as a three-atom synthon (C-N-C). The reaction proceeds via the formation of an intermediate oxazoline, which then undergoes base-promoted elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[1] A key mechanistic feature is that the substituent from the aldehyde precursor (in this case, the 3-nitrophenyl group) is regioselectively installed at the 5-position of the resulting oxazole.[1]
dot graph "Van_Leusen_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Detailed Experimental Protocol (Exemplary)
Materials:
-
3-Nitrobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzaldehyde and TosMIC to anhydrous methanol.
-
Stir the mixture to dissolve the solids.
-
Add anhydrous potassium carbonate to the solution. The mixture may turn yellow or orange.
-
Heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound.
Self-Validation: The success of the synthesis can be validated by obtaining a sharp melting point for the recrystallized product and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) which should be consistent with the expected structure.
Physicochemical and Spectroscopic Characterization
Characterization is critical for confirming the identity and purity of the synthesized compound. Below are the expected properties and spectral data for this compound.
General Properties
| Property | Value |
| CAS Number | 89808-77-5 |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Expected to be a crystalline solid |
Spectroscopic Data Analysis
While a fully assigned dataset from a single source is unavailable, analysis of related structures, such as 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, allows for the prediction of key spectral features.[4]
-
¹H NMR: The spectrum is expected to show distinct signals for the oxazole ring protons and the four aromatic protons of the 3-nitrophenyl group. The oxazole protons at C2 and C4 will appear as singlets. The protons on the nitrophenyl ring will exhibit a complex splitting pattern (triplet, doublet of doublets) characteristic of a 1,3-disubstituted benzene ring, likely in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro group and the oxazole ring.
-
¹³C NMR: The spectrum should display nine distinct carbon signals. The carbons of the oxazole ring are expected in the aromatic region, with the C5 carbon (attached to the phenyl ring) and the C2 carbon typically being the most downfield. The six carbons of the nitrophenyl ring will also be present, with the carbon bearing the nitro group (C-NO₂) showing a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for:
-
Asymmetric and symmetric N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹)
-
C=N and C=C stretching of the aromatic rings (~1600-1450 cm⁻¹)
-
C-O-C stretching of the oxazole ring (~1100-1020 cm⁻¹)
-
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 190).
Biological Significance and Therapeutic Potential
The therapeutic potential of this compound can be inferred by examining the established biological activities of its core components: the oxazole ring and the nitrophenyl moiety.
The Oxazole Core in Drug Design
The oxazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with potent biological activities. Its planarity and ability to act as both a hydrogen bond acceptor (via N and O atoms) and a hydrophobic interaction partner make it an ideal anchor for binding to enzyme active sites and receptors.[2][3] Oxazole derivatives have demonstrated a remarkable range of activities, making them attractive candidates for development as anticancer, antimicrobial, and anti-inflammatory agents.[2]
The Role of the Nitrophenyl Group
Aromatic nitro compounds are a well-established class of pharmacophores, particularly in antimicrobial and anticancer drug design.[5] The biological activity is often linked to the reduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage, such as DNA strand breaks. This mechanism is central to the action of drugs like the nitroimidazole benznidazole, used to treat Chagas disease. The electron-withdrawing nature of the nitro group also significantly modulates the electronic properties of the entire molecule, which can influence its binding affinity to biological targets.
Structure-Activity Relationships (SAR) and Analog Development
Although SAR data for this compound itself is sparse, valuable insights can be drawn from related compound series.
-
Position of the Nitro Group: Studies on other heterocyclic systems suggest that the position of the nitro group is critical. For instance, in a series of oxazolo[5,4-d]pyrimidines, nitrophenyl-substituted analogs were found to be inactive as EGFR inhibitors, highlighting the sensitivity of this target to this specific substitution.[1] This underscores the importance of empirical testing and suggests that moving the nitro group to the ortho- or para-position could dramatically alter the biological activity profile.
-
Substitution on the Oxazole Ring: The C2 and C4 positions of the this compound core are prime targets for derivatization. Introducing substituents at these positions can modulate lipophilicity, solubility, and steric interactions with the target protein. For example, adding aryl or heteroaryl groups can introduce new binding interactions, while smaller alkyl or functional groups can fine-tune physicochemical properties.
-
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group. This transformation provides a key synthetic handle for further derivatization, such as amide or sulfonamide formation. Furthermore, the resulting aminophenyl derivative will have a drastically different electronic profile and biological activity compared to its nitro precursor, potentially switching from a cytotoxic to a targeted inhibitory mechanism.
dot graph "Analog_Development_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Strategic workflow for analog development.
Future Directions and Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis via the Van Leusen reaction makes it highly accessible for the creation of diverse chemical libraries.
The primary directive for future research is the systematic biological evaluation of the parent compound and a rationally designed set of analogs. Initial screening should encompass a broad range of assays, including:
-
Anticancer screening against a panel of human cancer cell lines (e.g., NCI-60).
-
Antimicrobial screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
The insights gained from these initial screens will guide further optimization. For example, if antimicrobial activity is observed, SAR studies should focus on comparing the 3-nitro isomer with its 2-nitro and 4-nitro counterparts to understand the electronic and steric requirements for activity. If anticancer activity is identified, efforts should focus on derivatizing the C2 and C4 positions to enhance potency and selectivity, guided by computational docking studies against known oncology targets.
References
-
Nafeesa, K., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved from [Link]
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The Synthetic Alchemist's Guide to 5-Aryloxazoles: A Review of Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 5-aryloxazole motif is a cornerstone in contemporary medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties contribute to its prevalence in a wide array of biologically active compounds and functional materials. This guide provides an in-depth technical overview of the principal synthetic strategies for accessing this valuable scaffold, offering insights into the mechanistic underpinnings and practical considerations for each methodology. We will traverse the landscape from foundational name reactions to the cutting edge of catalytic and flow chemistry, equipping the modern chemist with the knowledge to strategically select and implement the optimal synthesis for their target 5-aryloxazole.
Classical Approaches: The Bedrock of Oxazole Synthesis
The enduring utility of classical methods for 5-aryloxazole synthesis lies in their reliability and the wealth of established literature. These reactions, often named after their discoverers, form the foundation of oxazole chemistry.
The Robinson-Gabriel Synthesis
A stalwart in oxazole synthesis, the Robinson-Gabriel reaction involves the cyclodehydration of 2-acylamino ketones.[1][2] This method is particularly effective for preparing 2,5-di- and 2,4,5-trisubstituted oxazoles.[3]
Mechanism and Rationale: The reaction proceeds via an initial activation of the ketone by a strong acid, followed by intramolecular nucleophilic attack of the amide oxygen onto the protonated carbonyl. Subsequent dehydration of the resulting dihydrooxazolol intermediate furnishes the aromatic oxazole ring.[3] The choice of a potent dehydrating agent is critical for driving the reaction to completion.
Experimental Protocol: Robinson-Gabriel Synthesis
-
Starting Material Preparation: The requisite 2-acylamino ketone can be synthesized via methods such as the Dakin-West reaction.[1]
-
Cyclodehydration: To a solution of the 2-acylamino ketone in a suitable solvent (e.g., dioxane, toluene), add a cyclodehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[3][4]
-
Heating: The reaction mixture is typically heated to reflux to facilitate the cyclization and dehydration.
-
Work-up and Purification: Upon completion, the reaction is cooled and neutralized. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method provides access to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[5][6]
Mechanism and Rationale: The reaction is initiated by the acid-catalyzed addition of the cyanohydrin to the aldehyde, forming an intermediate that undergoes cyclization and dehydration. The use of anhydrous conditions is paramount to prevent hydrolysis of the cyanohydrin and other intermediates.[6]
Experimental Protocol: Fischer Oxazole Synthesis
-
Reaction Setup: Dissolve the aldehyde cyanohydrin (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in anhydrous diethyl ether.
-
Acidification: Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.[6]
-
Reaction Progression: Allow the mixture to stand at room temperature overnight, during which the oxazole hydrochloride salt precipitates.
-
Isolation and Neutralization: Collect the precipitate by filtration and wash with anhydrous diethyl ether. The free oxazole base is obtained by treating the hydrochloride salt with a weak base, such as aqueous sodium bicarbonate.[6]
-
Purification: The final product is purified by extraction and subsequent recrystallization or chromatography.
The van Leusen Reaction
A more contemporary classical method, the van Leusen reaction offers a mild and versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8] This reaction is prized for its good functional group tolerance.[7]
Mechanism and Rationale: The reaction proceeds via a base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid, driven by a base, yields the 5-aryloxazole.[9] The choice of base is crucial for both the initial deprotonation and the final elimination step.
Experimental Protocol: van Leusen Oxazole Synthesis
-
Reaction Mixture: To a solution of the aromatic aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in a polar aprotic solvent such as methanol or THF, add a base like potassium carbonate or sodium hydride.[7][10]
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.
-
Work-up: After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to afford the pure 5-aryloxazole.
Modern Catalytic Methods: Precision and Efficiency
The advent of transition-metal catalysis has revolutionized the synthesis of 5-aryloxazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for the construction of the 5-aryl bond in oxazoles. Key strategies include the Suzuki and Heck coupling reactions.
The Suzuki coupling involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base. For 5-aryloxazole synthesis, this typically involves coupling a 5-halooxazole with an arylboronic acid or its ester.
Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the 5-halooxazole to a Pd(0) complex, followed by transmetalation with the arylboronic acid derivative and subsequent reductive elimination to yield the 5-aryloxazole and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Experimental Protocol: Suzuki Coupling for 5-Aryloxazoles
-
Reaction Setup: In a reaction vessel, combine the 5-halooxazole (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand (e.g., XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Inert Atmosphere: De-gas the reaction mixture and maintain it under an inert atmosphere (e.g., argon, nitrogen).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Work-up and Purification: After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While less direct for 5-aryloxazole synthesis, it can be employed to introduce vinyl groups at the 5-position, which can then be further functionalized.
Direct C-H Arylation
A more atom-economical approach involves the direct palladium-catalyzed C-H arylation of the oxazole ring.[5] This strategy avoids the pre-functionalization of the oxazole, directly coupling a C-H bond with an aryl halide.
Mechanism and Rationale: The mechanism is believed to involve either a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation. The regioselectivity of the C-H activation is a key challenge, often favoring the C5 position in oxazoles due to electronic effects.[5]
Experimental Protocol: Palladium-Catalyzed C-5 Arylation
-
Reaction Components: Combine the oxazole (1.0 equiv), aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a base (e.g., K₂CO₃, KOAc) in a suitable solvent (e.g., DMA, anisole).[5][11]
-
Additives: In some cases, additives like pivalic acid or benzoic acid can promote the reaction.[11]
-
Reaction Conditions: The mixture is heated under an inert atmosphere.
-
Purification: Standard work-up and chromatographic purification yield the 5-aryloxazole.
Copper and Gold-Catalyzed Syntheses
Copper and gold catalysts have also emerged as powerful tools for oxazole synthesis, often enabling unique reaction pathways.
-
Copper-Catalyzed Reactions: Copper catalysts can promote the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via dual oxidation, a method that can be adapted for oxazole synthesis.[12]
-
Gold-Catalyzed Reactions: Gold catalysts are effective in the synthesis of oxazoles from alkynyl triazenes and dioxazoles, and in the intermolecular oxidation of alkynes.[6][13][14]
Emerging Technologies: The Future of 5-Aryloxazole Synthesis
The field of organic synthesis is constantly evolving, with new technologies offering greener, more efficient, and scalable routes to complex molecules.
Photocatalysis and Electro-organic Synthesis
Visible-light photoredox catalysis and electro-organic synthesis represent sustainable alternatives to traditional methods, often proceeding under mild conditions without the need for stoichiometric reagents.[15]
-
Photoredox Catalysis: This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer processes, enabling the formation of reactive intermediates for oxazole ring construction.[16][17]
-
Electro-organic Synthesis: This technique employs an electric current to drive redox reactions, offering a reagent-free method for bond formation.
Flow Chemistry
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control.[3][4] The synthesis of oxazoles in microreactors allows for precise control over reaction parameters such as temperature and pressure, leading to improved yields and purity.[4][18]
Experimental Workflow: Flow Synthesis of an Oxazole
Caption: Generalized workflow for the continuous flow synthesis of a 5-aryloxazole.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | High temperature | Well-established, readily available starting materials | Harsh conditions, limited functional group tolerance |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, low temperature | Classical method, useful for specific substitution patterns | Requires anhydrous conditions, limited substrate scope |
| van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | Mild to moderate temperature | Mild conditions, good functional group tolerance | Stoichiometric use of TosMIC |
| Suzuki Coupling | 5-Halooxazoles, Arylboronic acids | Pd catalyst, Base | Moderate to high temperature | Broad substrate scope, high yields | Pre-functionalization of oxazole required |
| C-H Arylation | Oxazoles, Aryl halides | Pd catalyst, Base | High temperature | Atom-economical, avoids pre-functionalization | Regioselectivity can be a challenge |
| Photocatalysis | Various | Photocatalyst, Light | Ambient temperature | Mild conditions, sustainable | Can require specialized equipment |
| Flow Chemistry | Various | Various | Controlled T & P | Enhanced safety, scalability, and control | Initial setup cost |
Conclusion
The synthesis of 5-aryloxazoles is a rich and diverse field, with a wide range of methodologies available to the synthetic chemist. While classical methods remain valuable for their robustness, modern catalytic and emerging technologies offer unparalleled efficiency, selectivity, and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to navigate this chemical landscape and successfully synthesize the 5-aryloxazole derivatives that are crucial for advancing science and medicine.
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A Technical Guide to the Preliminary Cytotoxicity Screening of 5-(3-Nitrophenyl)oxazole
Preamble: The Rationale for Interrogating a Nitrophenyl-Substituted Heterocycle
In the landscape of contemporary drug discovery, the interrogation of novel chemical entities for bioactivity is the foundational step toward identifying therapeutic leads. The compound 5-(3-Nitrophenyl)oxazole belongs to a class of molecules that merits careful investigation. The oxazole ring is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, associated with a wide array of activities, including anticancer effects.[1][2][3][4] The addition of a 3-nitrophenyl group introduces a significant electronic feature; nitroaromatic compounds are known to be substrates for cellular reductases, a process that can lead to the formation of cytotoxic reactive species.[5] This bio-reductive activation is particularly pronounced in hypoxic environments, a characteristic feature of solid tumors, making such compounds potential candidates for hypoxia-activated prodrugs.[6]
This guide provides a comprehensive, technically-grounded framework for conducting a preliminary in vitro cytotoxicity screening of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. The objective is to build a robust, multi-faceted initial profile of the compound's cytotoxic potential, laying the groundwork for more advanced mechanistic studies.
Foundational Strategy: A Multi-Assay, Tiered Approach
A single cytotoxicity assay provides only one dimension of a compound's effect. A robust preliminary screen relies on a battery of tests that interrogate different aspects of cellular health, from metabolic activity to membrane integrity and the specific pathways of cell death. Our strategy is structured in a logical, tiered progression.
Caption: Tiered workflow for preliminary cytotoxicity screening.
The Principle of Self-Validation: Why Multiple Assays are Non-Negotiable
Relying solely on one endpoint, such as the common MTT assay, can be misleading.[7] The MTT assay measures the activity of mitochondrial dehydrogenases, which is an indicator of metabolic function.[8][9] A compound could inhibit these enzymes without directly killing the cell, leading to a false positive for cytotoxicity. Conversely, a compound could induce cell death through a mechanism that doesn't immediately impact mitochondrial function, resulting in a false negative.
By combining a metabolic assay (MTT) with a membrane integrity assay (Lactate Dehydrogenase release) and a specific cell death mechanism assay (Annexin V/Propidium Iodide), we create a self-validating system. For example, if a compound shows a low IC50 in the MTT assay and a corresponding high level of LDH release, the evidence for true cytotoxicity is significantly strengthened.
Rational Cell Line Selection: The Key to Context
The choice of cell lines is critical and must be tailored to the research question.[10] For a preliminary screen of a potential anticancer agent, a panel should be used that includes:
-
Multiple Cancer Lines: From different tissue origins (e.g., breast, lung, colon) to identify potential tissue-specific activity. We will hypothetically use MCF-7 (breast cancer) and A549 (lung cancer).[11][12]
-
A Non-Cancerous Control Line: This is essential to assess selectivity. A compound that kills cancer cells and normal cells equally has limited therapeutic potential. A common choice is a fibroblast line, such as hTERT immortalized gingival fibroblasts , or the Vero cell line derived from monkey kidney epithelial cells.[13][14][15]
Tier 1: Metabolic Viability Screening (MTT Assay)
The MTT assay serves as our high-throughput primary screen to gauge the concentration-dependent effects of this compound on cellular metabolic activity.[16]
Principle of the MTT Assay
Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[8][17] These enzymes reduce the water-soluble yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8] The insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[8]
-
Compound Treatment: Prepare a series of concentrations of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Presentation
The primary output is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[19][20]
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Determine IC50: Plot Percent Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[19]
Table 1: Hypothetical IC50 Values of this compound after 48h Treatment
| Cell Line | Tissue Origin | Type | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast | Cancer | 12.5 ± 1.1 | 0.8 ± 0.2 |
| A549 | Lung | Cancer | 18.2 ± 2.3 | 1.5 ± 0.4 |
| hTERT-Fibroblast | Gingiva | Non-Cancerous | > 100 | 5.2 ± 0.9 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Tier 2: Membrane Integrity Assessment (LDH Assay)
This assay complements the MTT results by directly measuring cell death that involves loss of membrane integrity (necrosis or late apoptosis).[21]
Principle of the LDH Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all eukaryotic cells.[22][23] When the plasma membrane is compromised, LDH is rapidly released into the cell culture medium.[23][24] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[23][25] The amount of color is proportional to the amount of LDH released, and thus to the number of damaged cells.[23]
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[26]
-
Supernatant Collection: After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and dye solution). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25] Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Percent Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Tier 3: Elucidating the Mechanism of Cell Death (Apoptosis vs. Necrosis)
After confirming cytotoxicity, the next logical step is to determine how the cells are dying. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is a gold standard for this purpose.[27]
Principle of Annexin V / PI Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet.[28] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.[27]
-
Propidium Iodide (PI): PI is a fluorescent nuclear dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as necrotic or late apoptotic cells, where it intercalates with DNA and fluoresces red.[27]
Caption: Interpreting Annexin V/PI flow cytometry data.
Detailed Protocol: Annexin V / PI Assay
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for the desired time. Include positive (e.g., staurosporine) and negative controls.[29]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[26] Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer. FITC fluorescence is typically detected on the FL-1 channel and PI on the FL-3 channel.[29][30]
Synthesis and Mechanistic Hypothesis
Integrating the data from these three tiers provides a robust preliminary profile. For our hypothetical compound, this compound, the data (Table 1) suggests it is selectively cytotoxic to cancer cells over normal fibroblasts. If the LDH assay shows a dose-dependent increase in LDH release that correlates with the MTT results, it confirms that the metabolic inhibition is due to cell death involving membrane rupture.
Furthermore, if the Annexin V/PI assay reveals a significant shift of cells into the early and late apoptotic quadrants, it would strongly suggest that this compound induces programmed cell death.
Hypothesized Mechanism of Action:
The presence of the nitroaromatic moiety is key. In the low-oxygen environment characteristic of tumors, the nitro group (R-NO₂) can undergo a one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a nitro radical anion (R-NO₂⁻•).[6] This radical can undergo further reduction to generate highly reactive nitroso (R-NO) and hydroxylamine (R-NHOH) species.[5] These reactive intermediates can induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species, ultimately triggering an apoptotic cascade.[13][14]
Caption: Hypothesized bioactivation of a nitroaromatic compound.
This preliminary screening provides not only a quantitative measure of the cytotoxicity of this compound (IC50) but also qualitative insights into its selectivity and mechanism of cell death. These foundational data are indispensable for making informed decisions about whether to advance the compound to more complex preclinical studies.
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Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anticancer Agents Med Chem, 15(2), 206-16. Retrieved from [Link]
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- ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?.
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An In-depth Technical Guide to the Solubility of 5-(3-Nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to 5-(3-Nitrophenyl)oxazole and the Imperative of Solubility
Unveiling this compound: A Molecule of Interest
This compound is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a nitrophenyl group. The oxazole moiety is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The incorporation of a nitrophenyl group can significantly influence the molecule's physicochemical properties and biological interactions. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are of considerable interest in drug discovery for developing novel therapeutic agents.
The Critical Juncture of Solubility in Scientific Advancement
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In drug development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, ultimately hindering the therapeutic potential of promising drug candidates. A thorough understanding and precise measurement of a compound's solubility in various solvents are therefore paramount for formulation development, toxicity studies, and ensuring reliable in vitro and in vivo testing.
The Guiding Principle of "Like Dissolves Like"
The adage "like dissolves like" serves as a fundamental qualitative predictor of solubility. This principle states that substances with similar polarities are more likely to be soluble in each other.[2] Polar solvents, such as water and ethanol, tend to dissolve polar solutes, while non-polar solvents, like hexane and toluene, are better suited for dissolving non-polar solutes. The solubility of an organic compound is governed by a delicate balance of intermolecular forces between the solute and solvent molecules, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[3][4]
Part 2: Deciphering the Physicochemical Drivers of Solubility
The solubility of this compound is dictated by its molecular structure and the resulting intermolecular forces it can form with solvent molecules.
The Influence of Polarity and Dipole Moment
The this compound molecule possesses both polar and non-polar regions. The oxazole ring, with its nitrogen and oxygen heteroatoms, and the nitro group are electron-withdrawing and contribute to the molecule's polarity. The phenyl ring, on the other hand, is largely non-polar. The overall polarity of the molecule is a vector sum of all bond dipoles. This inherent polarity suggests that this compound will exhibit preferential solubility in polar solvents over non-polar ones.
The Role of Hydrogen Bonding
Hydrogen bonding is a strong type of dipole-dipole interaction that significantly enhances solubility in protic solvents like water and alcohols.[3] The oxygen and nitrogen atoms in the oxazole ring and the oxygen atoms of the nitro group in this compound can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor (a hydrogen atom bonded to a highly electronegative atom). This limits its ability to form extensive hydrogen bond networks with protic solvents, which may result in moderate rather than high solubility in these solvents.
The Impact of Molecular Size and Surface Area
Generally, as the molecular size and surface area of a solute increase, its solubility tends to decrease.[5] Larger molecules require more energy to be solvated by the solvent molecules. The molecular weight of this compound is 190.16 g/mol . While not excessively large, its rigid, planar structure may influence how efficiently solvent molecules can surround it.
The Barrier of Crystal Lattice Energy
Part 3: A Glimpse into the Predicted Solubility Profile
A Qualitative Forecast
Based on its molecular structure, this compound is anticipated to have:
-
Low solubility in water: Due to the significant non-polar phenyl ring and the lack of a hydrogen bond donor.
-
Moderate solubility in polar aprotic solvents: Such as dimethyl sulfoxide (DMSO) and acetone, which can engage in dipole-dipole interactions.[6]
-
Moderate solubility in polar protic solvents: Such as methanol and ethanol, through hydrogen bond acceptance.
-
Low solubility in non-polar solvents: Such as hexane and toluene, due to the significant polarity of the oxazole and nitro functional groups.
The predicted XlogP value for this compound is 1.8, which suggests a degree of lipophilicity and points towards lower aqueous solubility.[7]
Illustrative Solubility Data
The following table provides a hypothetical solubility profile for this compound in a range of common laboratory solvents.
Disclaimer: The following data are for illustrative purposes only and must be determined experimentally.
| Solvent | Solvent Type | Predicted Solubility (at 25°C) |
| Water | Polar Protic | < 0.1 mg/mL |
| Methanol | Polar Protic | 1 - 5 mg/mL |
| Ethanol | Polar Protic | 1 - 5 mg/mL |
| Acetone | Polar Aprotic | 5 - 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 mg/mL |
| Dichloromethane | Non-polar | < 1 mg/mL |
| Hexane | Non-polar | < 0.1 mg/mL |
Part 4: The Experimental Pursuit of Solubility
The definitive determination of solubility requires rigorous experimental measurement. The shake-flask method followed by a suitable analytical quantification technique is the gold standard for obtaining equilibrium solubility data.[8]
The Shake-Flask Method: A Protocol of Precision
The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach equilibrium.[9][10] Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved solute in the saturated solution is determined.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved this compound using a validated analytical method, such as UV/Vis spectroscopy.[11]
Caption: Workflow of the Shake-Flask Method.
Unveiling Concentration with UV/Vis Spectroscopy
UV/Vis spectroscopy is a widely used technique for quantifying the concentration of a substance in solution, provided the compound has a chromophore that absorbs light in the ultraviolet or visible range.[12] The absorbance of the solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). The parent oxazole ring system in methanol shows an absorption maximum around 205 nm, but this will be significantly shifted by the nitrophenyl substituent.[13]
-
Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax and plot a graph of absorbance versus concentration. This will yield a linear calibration curve.
-
Measure Sample Absorbance: Dilute the filtrate from the shake-flask experiment if necessary to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted filtrate at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted filtrate. Account for any dilution factors to determine the original concentration in the saturated solution.[10]
Caption: Workflow for UV/Vis Spectroscopic Quantification.
Part 5: Navigating Data and Overcoming Challenges
The Art of Data Interpretation and Reporting
Solubility data should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), along with the temperature at which the measurement was conducted. It is crucial to perform experiments in triplicate to ensure the reproducibility and reliability of the results.
Troubleshooting Common Hurdles in Solubility Studies
-
Incomplete Equilibration: Ensure sufficient shaking time. If solubility values increase with longer incubation times, equilibrium has not been reached.
-
Supersaturation: This can occur if the temperature fluctuates. A modified shake-flask method involving a heating and cooling cycle can help achieve a true equilibrium.[14]
-
Compound Instability: If the compound degrades in the solvent over the course of the experiment, this will lead to inaccurate results. Stability should be assessed by analyzing the sample at different time points.
-
pH Effects: For ionizable compounds, solubility is highly pH-dependent. For this compound, which is a weak base, solubility will be higher in acidic solutions.[15] When working with buffered solutions, it is important to measure and report the final pH of the saturated solution.
Part 6: Concluding Insights
A comprehensive understanding of the solubility of this compound is indispensable for its potential development in pharmaceutical and chemical research. This guide has laid out the theoretical underpinnings of its solubility based on its molecular structure and has provided detailed, field-proven protocols for its experimental determination. By following these rigorous methodologies, researchers can obtain accurate and reliable solubility data, a critical step in advancing the scientific journey of this and other promising compounds.
Part 7: References
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Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
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PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]
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ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]
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ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
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U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]
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PubChem. (n.d.). 5-Nitro-2-phenyl-1,3-oxazole. National Center for Biotechnology Information. [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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PubChem. (n.d.). CID 177813493. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5-Methyl-2-(4-nitrophenyl)oxazole. National Center for Biotechnology Information. [Link]
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LabSolutions. (n.d.). This compound-4-carboxylic acid. [Link]
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Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. [Link]
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National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]
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The Pharma Innovation Journal. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. [Link]
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CAS. (n.d.). 5-(2-Nitrophenyl)oxazole. CAS Common Chemistry. [Link]
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International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. [Link]
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Crysdot LLC. (n.d.). This compound. [Link]
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Elixir Journal. (n.d.). Elixir Org. Chem. 88 (2015) 36244-36248. [Link]
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Alchem.Pharmtech. (n.d.). CAS 89808-75-3 | 5-(2-Nitrophenyl)oxazole. [Link]
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National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Groups. [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 5-(3-Nitrophenyl)oxazole via Van Leusen Cycloaddition
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Oxazole Moiety
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant biological activities.[1] Its unique electronic properties and ability to act as a versatile pharmacophore make it a cornerstone for the development of novel therapeutic agents. The specific target of this protocol, 5-(3-nitrophenyl)oxazole, serves as a valuable building block in drug discovery, with the nitroaryl moiety offering a handle for further chemical elaboration and potential for modulation of biological activity. This document provides a detailed, field-proven experimental protocol for the synthesis of this compound, leveraging the robust and efficient Van Leusen oxazole synthesis.[2][3]
Causality of the Chosen Synthetic Route: The Van Leusen Reaction
The Van Leusen oxazole synthesis is a powerful and widely adopted method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][4] This [3+2] cycloaddition reaction is renowned for its reliability, mild reaction conditions, and broad substrate scope, making it an ideal choice for the synthesis of 5-substituted oxazoles.[1][2]
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate, to form a nucleophilic intermediate. This nucleophile then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting adduct undergoes an intramolecular cyclization to form a 5-membered oxazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, a good leaving group, which drives the aromatization to the stable oxazole ring.[1][3] The regioselectivity of this reaction is a key advantage, consistently placing the substituent from the aldehyde at the 5-position of the oxazole ring.
Experimental Workflow Diagram
Caption: Van Leusen synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring reaction progress.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Nitrobenzaldehyde | ≥99% | Commercially Available | - |
| Tosylmethyl Isocyanide (TosMIC) | ≥98% | Commercially Available | Store in a desiccator. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered. |
| Methanol (MeOH) | Anhydrous | Commercially Available | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq, e.g., 1.51 g, 10.0 mmol).
-
Add tosylmethyl isocyanide (TosMIC) (1.1 eq, e.g., 2.15 g, 11.0 mmol).[5]
-
Add anhydrous potassium carbonate (2.5 eq, e.g., 3.46 g, 25.0 mmol).[5]
-
Add anhydrous methanol (50 mL).
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 3-nitrobenzaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine all organic extracts.
-
Wash the combined organic layer with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (visualized by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
Trustworthiness and Field-Proven Insights
-
Choice of Base and Solvent: Potassium carbonate in methanol is a classic and effective combination for the Van Leusen reaction.[2][5] Methanol serves as a good solvent for the reactants and facilitates the reaction.
-
Stoichiometry: A slight excess of TosMIC and a larger excess of the base are used to ensure complete conversion of the aldehyde.[5]
-
Reaction Monitoring: TLC is a critical tool for determining the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.
-
Purification Strategy: Column chromatography is essential for removing the p-toluenesulfinic acid byproduct and any unreacted starting materials, ensuring a high purity of the final compound.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By following this detailed methodology, researchers can confidently produce this valuable chemical intermediate for applications in medicinal chemistry and drug development. The Van Leusen oxazole synthesis offers a reliable and efficient route to this and other 5-substituted oxazoles, underscoring its importance in modern organic synthesis.
References
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Cortés-Guzmán, F., et al. (2019). Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition. Proceedings, 41(1), 7. [Link]
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Application Notes & Protocols: A Systematic Approach for the In-Vitro Characterization of 5-(3-Nitrophenyl)oxazole
Introduction
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of a nitrophenyl moiety can further modulate the electronic properties and biological interactions of the parent molecule.[1] 5-(3-Nitrophenyl)oxazole is a compound featuring these key structural motifs.[1][4] While derivatives have been explored for activities such as antibacterial effects, comprehensive in-vitro characterization of the parent compound is not widely documented.[5]
This guide provides a strategic, multi-phase workflow designed for researchers and drug development professionals to conduct a thorough initial in-vitro evaluation of this compound. We will proceed from broad phenotypic screening to more focused mechanistic assays, establishing a logical and efficient pathway for understanding the compound's biological potential. Each protocol is designed as a self-validating system with essential controls to ensure data integrity and trustworthiness.
Section 1: Compound Preparation and Handling – The Foundation of Reliable Data
Protocol 1: Solubility Assessment and Stock Solution Preparation
-
Solubility Testing (Empirical):
-
To a pre-weighed amount of this compound (e.g., 1 mg), add a small, precise volume of 100% Dimethyl Sulfoxide (DMSO) (e.g., 20 µL).
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution against a light source. If dissolved, the compound is soluble at ≥50 mg/mL.
-
If particulates remain, incrementally add more DMSO and repeat vortexing until full dissolution is achieved to determine the maximum stock concentration. Causality: DMSO is a common solvent for organic molecules in biological assays; however, high concentrations (>0.5%) can be toxic to cells. Determining the maximum stock concentration allows for minimal final DMSO concentration in the culture medium.
-
-
Preparation of a 10 mM Stock Solution:
-
The molecular weight of this compound is 190.16 g/mol .[4]
-
Weigh out 1.90 mg of the compound.
-
Add 1 mL of 100% DMSO to achieve a 10 mM stock solution.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store at -20°C or -80°C, protected from light.
-
Section 2: Phase I - Assessing General Cytotoxicity and Antiproliferative Activity
Expertise & Experience: The first logical step in characterizing a novel compound is to determine its effect on cell viability. This provides a broad phenotypic readout of its biological activity and establishes a working concentration range for subsequent, more specific assays. We recommend the XTT assay over the traditional MTT assay. The XTT assay's formazan product is water-soluble, eliminating a solubilization step that can introduce variability and reduce throughput.[6][7][8]
dot
Caption: Workflow for determining cell viability using the XTT assay.
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your 10 mM stock in complete culture medium. A common starting range is 100 µM, 50 µM, 25 µM, down to low nM concentrations.
-
Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration.
-
Include "no-cell" blank wells with medium only for background subtraction.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for a desired time period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition and Measurement:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6][9]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Causality: Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product. The incubation time allows for sufficient color development.[6]
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used for background subtraction.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Sample IC50 Table
| Cell Line | Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value |
| MRC-5 | Normal Lung Fibroblast | Experimental Value |
Trustworthiness: Comparing the IC50 in cancer cells versus a normal cell line (like MRC-5) provides a preliminary indication of the compound's therapeutic index.
Section 3: Phase II - Elucidating a Potential Mechanism: Enzyme Inhibition Assays
Expertise & Experience: If this compound demonstrates significant antiproliferative activity, a logical next step is to investigate whether it acts by inhibiting a specific enzyme. Many anticancer drugs target kinases, proteases, or metabolic enzymes.[10] A generic enzyme inhibition assay can be adapted to a specific target of interest. The goal is to determine if the compound directly affects enzyme activity and to characterize the nature of this inhibition.
dot
Caption: Mechanisms of reversible enzyme inhibition.
Protocol 3: General Colorimetric Enzyme Inhibition Assay
This protocol is a template and must be optimized for the specific enzyme and substrate system.[11]
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (optimized for pH and ionic strength for the target enzyme).
-
Varying concentrations of this compound (prepared as in Protocol 2).
-
Vehicle control (DMSO).
-
Positive control (a known inhibitor of the enzyme).
-
Negative control (no inhibitor).
-
-
Add a constant, pre-determined amount of the purified enzyme to each well.
-
-
Pre-incubation:
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes.[12] Causality: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring that the measured effect is due to inhibition and not just a delay in binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a specific concentration of the enzyme's substrate to all wells.
-
Immediately place the plate in a microplate reader set to the optimal temperature.
-
Measure the absorbance of the product at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the enzymatic IC50.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with multiple fixed inhibitor concentrations while varying the substrate concentration.[12] The data can then be visualized using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[12][13]
-
Section 4: Phase III - Investigating Cellular Signaling Pathways via Western Blot
Expertise & Experience: Western blotting is a powerful technique to validate the intracellular effects of a compound.[14] If an enzyme (e.g., a kinase) is inhibited, we expect to see a decrease in the phosphorylation of its downstream target proteins. This assay confirms that the compound engages its target within the complex cellular environment and elucidates its impact on signaling cascades crucial for cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways.[10][14]
dot
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Protocol 4: Western Blot Analysis of Protein Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value from Protocol 2) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of target proteins after cell lysis, preserving their in-vivo phosphorylation state.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Normalize all samples with lysis buffer to ensure equal protein loading.
-
-
Sample Preparation and Gel Electrophoresis:
-
To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.[14]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]
-
Load samples onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total Akt) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to assess changes in phosphorylation relative to total protein expression.
-
Data Presentation: Sample Densitometry Table
| Treatment | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |
| Vehicle Control | 1.00 (Normalized) | 1.00 (Normalized) |
| Compound (0.5x IC50) | Experimental Value | Experimental Value |
| Compound (1x IC50) | Experimental Value | Experimental Value |
| Compound (2x IC50) | Experimental Value | Experimental Value |
References
-
MTT assay. Wikipedia. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
This compound. MySkinRecipes. [Link]
-
In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. PubMed. [Link]
-
Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]
-
Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
Sources
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- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound [myskinrecipes.com]
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- 7. biotech-spain.com [biotech-spain.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Investigating 5-(3-Nitrophenyl)oxazole as a Potential Enzyme Inhibitor
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-(3-Nitrophenyl)oxazole as a potential enzyme inhibitor. Given the established biological significance of both the oxazole nucleus and the nitrophenyl moiety in medicinal chemistry, this compound represents a compelling candidate for screening and characterization.[1][2] These application notes offer a structured framework, from chemical synthesis and characterization to detailed protocols for primary screening, IC50 determination, and mechanism of action studies. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for identifying and characterizing the compound's inhibitory potential against various enzyme targets.
Introduction: Rationale for Investigation
The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. Heterocyclic compounds are particularly fruitful scaffolds, with the oxazole ring being a prominent feature in numerous medicinally active agents, demonstrating a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The substitution pattern on the oxazole ring plays a critical role in defining its biological effects.[2]
The subject of this guide, this compound (CAS No: 89808-77-5), incorporates two key structural motifs:
-
The Oxazole Ring: A five-membered aromatic heterocycle known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.[2]
-
The 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing moiety that can significantly influence the electronic properties of the molecule.[1] Aromatic nitro compounds are found in various pharmaceuticals and are known to be crucial for the biological activity of certain antimicrobial and anticancer agents.[1]
While direct enzyme inhibition data for this compound is not widely published, related structures combining a nitrophenyl group with a five-membered heterocycle have demonstrated notable enzyme inhibition. For instance, derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have been reported to possess antibacterial and lipoxygenase enzyme inhibition activities.[5] This precedent provides a strong rationale for investigating this compound as a candidate for a broader enzyme inhibitor screening program.
This guide outlines the necessary steps to systematically explore its potential, beginning with its synthesis and culminating in detailed kinetic analysis of its interaction with a target enzyme.
PART 1: Compound Synthesis & Characterization
A reliable and scalable synthesis is the first step in any screening campaign. The Van Leusen oxazole synthesis is a highly efficient and direct method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][6]
Protocol 1.1: Synthesis of this compound via Van Leusen Reaction
Causality: This one-pot reaction is chosen for its high efficiency and use of readily available starting materials: 3-nitrobenzaldehyde and TosMIC. The base-mediated [3+2] cycloaddition provides a direct route to the desired 5-aryloxazole core.[1]
Materials:
-
3-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add TosMIC (1.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous potassium carbonate (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound (C₉H₆N₂O₃, MW: 190.16 g/mol ).[7]
-
Purity Analysis (HPLC): To ensure the compound is >95% pure before use in biological assays, as impurities can lead to false-positive results.
PART 2: General Workflow for Target Identification and Validation
As no specific enzyme target for this compound is known, a logical screening cascade is required. This workflow is designed to identify a potential target and then characterize the inhibitory activity in detail.
Caption: Binding modes for different types of reversible enzyme inhibitors.
Protocol 4.1: Determining Inhibition Modality
Causality: By measuring the inhibitor's effect at various substrate concentrations, we can distinguish between the different inhibition mechanisms. A competitive inhibitor's potency will decrease as substrate concentration increases, while a non-competitive inhibitor's potency will remain unchanged. [8][9] Procedure:
-
Follow the general setup of the IC₅₀ assay (Protocol 3.1).
-
Instead of a single substrate concentration, create a matrix of conditions. You will run a full inhibitor dose-response curve at multiple fixed substrate concentrations.
-
Choose a range of substrate concentrations that span the Kₘ value of the enzyme (e.g., 0.5x, 1x, 2x, 5x, and 10x Kₘ).
-
For each substrate concentration, determine the IC₅₀ of this compound.
Data Analysis & Interpretation:
-
IC₅₀ Shift Analysis: Plot the determined IC₅₀ values against the substrate concentration.
-
Competitive Inhibition: The apparent IC₅₀ value will increase linearly with increasing substrate concentration.
-
Non-competitive Inhibition: The IC₅₀ value will remain constant regardless of substrate concentration.
-
Uncompetitive Inhibition: The apparent IC₅₀ value will decrease as substrate concentration increases.
-
-
Michaelis-Menten & Lineweaver-Burk Plots: a. For a more detailed analysis, measure the initial reaction rates at various substrate concentrations in the presence of several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). b. Plot the data using the Michaelis-Menten equation or its linearized form, the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). c. The pattern of the lines on the Lineweaver-Burk plot is characteristic of the inhibition type:
- Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
- Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
- Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Intersect at Y-axis |
| Non-competitive | Decreases | No change | Intersect at X-axis |
| Uncompetitive | Decreases | Decreases | Parallel Lines |
References
- Benchchem. (n.d.). This compound | 89808-77-5.
-
Nafeesa, K., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Pakistan Journal of Chemistry. Retrieved from [Link]
-
Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Perspectives in Science, 1(1-6), 26-36. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). Retrieved from [Link]
-
Sharma, P., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 789-801. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
Głowacka, I. E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
-
Joshi, S., Bisht, A. S., & Juyal, D. S. (2022). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. The Pharma Innovation Journal. Retrieved from [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Retrieved from [Link]
-
Tufail, A., et al. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules, 25(22), 5434. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
protocol for Suzuki coupling in 5-aryloxazole synthesis
Application Note: A-S5AO-2026
A Robust and Versatile Protocol for the Synthesis of 5-Aryloxazoles via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryloxazoles. 5-Aryloxazole moieties are privileged scaffolds in medicinal chemistry and materials science, and this protocol offers a reliable method for their construction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, discuss key optimization parameters, and offer troubleshooting advice.
Introduction and Scientific Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid) and an organic halide has become indispensable in academic and industrial research.[2] The synthesis of 5-aryloxazoles, a key structural motif in numerous biologically active compounds, is an important application of this powerful reaction.
This protocol focuses on the coupling of a 5-halooxazole with an arylboronic acid. The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding reaction optimization and troubleshooting.
The Catalytic Cycle
The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halooxazole, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic fragments (the oxazole and the aryl group) are coupled, forming the desired 5-aryloxazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Understanding these steps allows for the rational selection of catalysts, ligands, bases, and solvents to achieve optimal results.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
developing a cell-based assay for 5-(3-Nitrophenyl)oxazole activity
Application Note & Protocols
A Framework for Developing a Cell-Based Assay to Characterize the Biological Activity of 5-(3-Nitrophenyl)oxazole
Abstract
The oxazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this heterocyclic ring, for instance with a nitrophenyl moiety, can further modulate its therapeutic potential.[3] This application note presents a comprehensive framework for characterizing the biological activity of a novel compound, this compound. We provide a detailed, field-proven guide for establishing a robust primary screening assay using a cell-based cytotoxicity model. This document outlines the scientific rationale behind experimental design, provides step-by-step protocols for execution, and details the necessary validation steps to ensure data integrity and reproducibility. The goal is to equip researchers, scientists, and drug development professionals with a self-validating system to determine the dose-dependent effects of this compound on cell viability, thereby laying the groundwork for mechanistic studies and further drug discovery efforts.
Introduction: The Rationale for a Cell-Based Approach
Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant environment to assess a compound's biological effects.[4][5] Unlike biochemical assays that test activity against an isolated target, cellular assays provide insights into a compound's influence on complex biological systems, accounting for factors like cell permeability, metabolic stability, and potential off-target effects.[6][7]
For a novel compound like this compound, whose precise mechanism of action (MOA) is uncharacterized, a broad-based phenotypic screen is the logical starting point.[8] A cytotoxicity assay serves as an ideal primary screen. It is a robust, high-throughput-compatible method to determine if the compound has a general effect on cell health and proliferation.[9] The results from this initial screen—specifically the half-maximal inhibitory concentration (IC50)—provide the quantitative foundation needed to classify the compound's potency and guide the design of more specific, hypothesis-driven secondary assays.
This guide will focus on the development of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, a reaction that can be easily quantified using a spectrophotometer.[11]
Part 1: Primary Screening Workflow for Cytotoxicity
The overall workflow is designed to be systematic and efficient, moving from initial cell culture to final data analysis. The primary goal is to generate a reliable dose-response curve and determine the IC50 value for this compound.
Caption: General workflow for the primary cytotoxicity screening assay.
Materials and Reagents
-
Cell Line: Human lung carcinoma (A549) or human cervical cancer (HeLa) cells.
-
Rationale: These are robust, well-characterized, and commonly used cell lines for initial cytotoxicity screening.
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate spectrophotometer (ELISA reader).
-
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is optimized for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Dilute the cell suspension in culture medium to a density of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Rationale: This cell density ensures that cells are in a logarithmic growth phase during the experiment and do not become over-confluent.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 10 mM this compound stock solution in culture medium. A common concentration range for an initial screen is 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM (vehicle control).
-
Rationale: A logarithmic dilution series efficiently covers a broad concentration range to identify the active window of the compound.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and a "no-cell" blank control (medium only).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Incubation and Readout:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubate for another 4 hours in the incubator. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Add 100 µL of the Solubilization Solution to each well.[12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[10]
-
Part 2: Data Analysis and Interpretation
Calculation of Cell Viability
The raw absorbance values must be normalized to represent the percentage of viable cells relative to the untreated control.
-
Subtract Background: Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize to Vehicle Control: Divide the background-subtracted absorbance of each treated well by the average absorbance of the vehicle control wells.
-
Calculate Percentage Viability: Multiply the result by 100.
Formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
Dose-Response Curve and IC50 Value
Plot the calculated % Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve. The IC50 is the concentration of the compound that reduces cell viability by 50%.
| Concentration (µM) | Raw Absorbance (OD 570) | Corrected Absorbance | % Viability |
| Blank (No Cells) | 0.052 | 0.000 | N/A |
| Vehicle (0 µM) | 1.252 | 1.200 | 100.0% |
| 0.1 | 1.240 | 1.188 | 99.0% |
| 0.3 | 1.192 | 1.140 | 95.0% |
| 1 | 0.952 | 0.900 | 75.0% |
| 3 | 0.652 | 0.600 | 50.0% |
| 10 | 0.292 | 0.240 | 20.0% |
| 30 | 0.112 | 0.060 | 5.0% |
| 100 | 0.064 | 0.012 | 1.0% |
| Calculated IC50 | 3.0 µM | ||
| Caption: Example data table and resulting IC50 calculation for this compound after a 48-hour treatment. |
Part 3: Assay Validation and Quality Control
For any screening assay, especially in a high-throughput context, rigorous validation is non-negotiable.[13] This ensures that the assay is robust, reproducible, and sensitive enough to detect real biological effects.
Caption: Workflow for determining the Z'-Factor to validate assay performance.
Key Validation Parameters
-
Z'-Factor: A statistical measure of the separation between the positive and negative controls. It reflects the dynamic range and data variation of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[14]
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the negative control (vehicle) to the mean signal of the positive control (toxin). A higher S/B ratio is generally better.
-
Coefficient of Variation (%CV): A measure of the data variability within a control group. A %CV of less than 20% is generally acceptable.[13]
Protocol: Z'-Factor Determination
-
Plate Setup: Prepare a 96-well plate with cells as described in section 2.2.
-
Controls:
-
Negative Control: Treat half of the wells (n=48) with the vehicle (e.g., 0.5% DMSO). This represents 100% viability.
-
Positive Control: Treat the other half of the wells (n=48) with a known cytotoxic agent at a concentration that induces maximum cell death (e.g., 10 µM Doxorubicin). This represents 0% viability.
-
-
Assay Execution: Perform the MTT assay as per the protocol in section 2.2.
-
Calculation:
-
Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) control groups.
-
Apply the Z'-Factor formula: Z' = 1 - [(3σ_n + 3σ_p) / |µ_n - µ_p|]
-
| Parameter | Value | Acceptance Criteria | Status |
| Mean Negative Control (µn) | 1.200 | N/A | - |
| Std. Dev. Negative Control (σn) | 0.080 | N/A | - |
| Mean Positive Control (µp) | 0.100 | N/A | - |
| Std. Dev. Positive Control (σp) | 0.025 | N/A | - |
| Z'-Factor | 0.64 | > 0.5 | Pass |
| S/B Ratio | 12.0 | > 5 | Pass |
| %CV (Negative Control) | 6.7% | < 20% | Pass |
| %CV (Positive Control) | 25.0% | < 20% | Fail |
| Caption: Example validation data. While the Z'-Factor is excellent, the high %CV in the positive control suggests potential issues with compound precipitation or inconsistent cell death that should be optimized. |
Part 4: Hypothesis Generation for Mechanism of Action
A positive result in the primary cytotoxicity screen is not an endpoint, but a starting point for deeper investigation. The IC50 value provides the necessary concentration range for designing secondary, mechanism-based assays.
If this compound is found to be cytotoxic, several pathways could be responsible. A logical next step is to investigate whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
Caption: Hypothetical apoptotic pathway induced by a cytotoxic compound.
Proposed Secondary Assays
-
Caspase Activity Assays: Use a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7) to measure the activity of key executioner caspases. An increase in caspase activity concurrent with cytotoxicity strongly suggests an apoptotic MOA.
-
Reporter Gene Assays: If the compound is not cytotoxic but is suspected to modulate a specific signaling pathway (e.g., NF-κB, AP-1), a reporter gene assay can be employed.[15][16] These assays use a cell line engineered with a reporter gene (like luciferase) under the control of a specific response element.[17][18] Modulation of the pathway by the compound results in a measurable change in reporter protein expression.[19]
Conclusion
This application note provides a structured, validated methodology for conducting a primary cell-based screen to determine the biological activity of this compound. By starting with a robust cytotoxicity assay like the MTT, researchers can reliably quantify the compound's effect on cell viability and generate a crucial IC50 value. The emphasis on rigorous assay validation, particularly the calculation of the Z'-factor, ensures the quality and reproducibility of the screening data. The findings from this primary screen serve as an essential foundation for forming and testing hypotheses about the compound's specific mechanism of action, guiding its trajectory in the drug discovery pipeline.
References
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An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. The Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
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Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Indigo Biosciences. Available at: [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. The Assay Guidance Manual. Available at: [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. Available at: [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
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Du, Z., et al. (2023). Development of reporter gene assays to determine the bioactivity of biopharmaceuticals. Frontiers in Immunology, 14, 1188319. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
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Creative Biolabs. (n.d.). Reporter Genes Assays (RGAs). Creative Biolabs. Available at: [Link]
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Bassit, L., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Antiviral research, 77(3), 196–204. Available at: [Link]
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Nafeesa, K., et al. (2015). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 14(11), 2033-2041. Available at: [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. Available at: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. The Assay Guidance Manual. Available at: [Link]
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Li, Y., et al. (2022). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Pharmaceuticals, 15(12), 1548. Available at: [Link]
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ResearchGate. (n.d.). Strategies to develop enzyme assays. ResearchGate. Available at: [Link]
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Axion BioSystems. (n.d.). Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. Axion BioSystems. Available at: [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. Available at: [Link]
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ResearchGate. (n.d.). Assay performance and sensitivity. ResearchGate. Available at: [Link]
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Pathak, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 226-248. Available at: [Link]
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Wróbel, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Naunyn-Schmiedeberg's archives of pharmacology, 394(4), 685–702. Available at: [Link]
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ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. Toxics, 10(10), 579. Available at: [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH. Available at: [Link]
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Application Notes and Protocols for Investigating the Mechanism of Action of 5-(3-Nitrophenyl)oxazole
Introduction
The intersection of the oxazole ring system with a nitrophenyl moiety in the molecule 5-(3-Nitrophenyl)oxazole presents a compelling case for multifaceted biological activity. The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Concurrently, the nitrophenyl group is a well-established pharmacophore known to impart significant biological activity, frequently observed in antimicrobial and anticancer agents.[5] While direct studies on the mechanism of action of this compound are not extensively documented, its structural alerts strongly suggest potential for therapeutic relevance.
This guide provides a structured, multi-tiered approach for researchers to systematically investigate the mechanism of action of this compound. The protocols outlined herein are designed to first identify the broad biological effects of the compound and subsequently to delineate the specific molecular targets and pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Hypothesized Biological Activities and Investigational Workflow
Based on the chemical structure and the known activities of related oxazole and nitrophenyl derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Antimicrobial Activity: The presence of both the oxazole and nitrophenyl groups suggests a potential for antibacterial or antifungal effects.[1][6]
-
Anticancer/Cytotoxic Activity: Many nitrophenyl-containing heterocyclic compounds exhibit cytotoxicity against various cancer cell lines.[7][8]
-
Enzyme Inhibition: The scaffold may interact with various enzymes, such as kinases, cyclooxygenases (COX), or lipoxygenases (LOX), which are common targets for oxazole derivatives.[9][10]
The following workflow provides a logical progression for investigating these hypotheses.
Caption: A multi-phase workflow for delineating the mechanism of action.
Part 1: Protocols for Initial Biological Screening
The initial phase of investigation aims to cast a wide net to identify the primary biological effects of this compound.
Protocol 1.1: Antimicrobial Susceptibility Testing
This protocol will determine if the compound has inhibitory effects on the growth of a panel of clinically relevant bacteria and fungi.
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture bacteria and fungi overnight. Dilute the cultures in their respective media to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate medium in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include positive controls (microbes in medium only) and negative controls (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 1.2: In Vitro Cytotoxicity Assay
This protocol assesses the effect of the compound on the viability of human cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)
-
Normal human cell line (e.g., HEK293 or primary fibroblasts) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
| Hypothesized Activity | Cell Lines | Positive Control | Endpoint |
| General Cytotoxicity | HeLa, MCF-7, A549 | Doxorubicin | IC50 |
| Selectivity | HEK293 | Doxorubicin | IC50 |
Part 2: Elucidation of Primary Mechanism of Action
If the initial screening reveals significant antimicrobial or cytotoxic activity, the following protocols can be employed to gain deeper insights into the mechanism.
Protocol 2.1: Elucidating the Anticancer Mechanism
Should this compound demonstrate potent cytotoxicity, the next logical step is to investigate the mode of cell death.
Caption: Workflow for investigating the mode of cytotoxic action.
2.1.1. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
Principle: This assay differentiates between viable, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
2.1.2. Cell Cycle Analysis
Principle: This protocol determines if the compound induces cell cycle arrest at a specific phase.
Procedure:
-
Treat cells as described in the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2.2: Broad-Spectrum Enzyme Inhibition Screening
Given the prevalence of oxazole derivatives as enzyme inhibitors, a broad screening approach is warranted if a clear cytotoxic or antimicrobial mechanism is not immediately apparent.
Recommended Initial Screens:
-
Kinase Panel: Screen against a panel of key oncogenic and inflammatory kinases (e.g., EGFR, VEGFR, Src, p38 MAPK). Many commercial services offer such panels.
-
COX/LOX Inhibition Assays: These assays measure the production of prostaglandins or leukotrienes from arachidonic acid in the presence of the compound.[9][10]
Example Protocol: COX-2 Inhibition Assay (Cell-based)
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and activity.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
A reduction in PGE2 levels compared to the LPS-only control indicates COX-2 inhibition.
Part 3: Target Identification and Validation
Should the preceding studies suggest a specific pathway or enzyme family is involved, the following advanced protocols can be used for direct target identification and validation.
Protocol 3.1: Affinity-Based Target Identification
Principle: This technique uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.
Workflow:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads).
-
Affinity Chromatography: Incubate the immobilized compound with a total cell lysate.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Protocol 3.2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat aliquots of the treated cells across a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.
-
A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
Conclusion
The study of this compound's mechanism of action requires a systematic and hypothesis-driven approach. The protocols detailed in this application note provide a comprehensive framework for researchers to progress from broad biological screening to specific target identification and validation. The structural motifs of this compound suggest a high probability of discovering novel biological activities, making it a promising candidate for further investigation in drug discovery programs.
References
-
Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives. iajps. Retrieved from [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Retrieved from [Link]
-
Kakkar, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). Retrieved from [Link]
-
MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. Retrieved from [Link]
-
Singh, R. K., et al. (2012). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 2(1), 51-61. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
-
PLOS One. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. Retrieved from [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][1][5] Azoles. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]
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Application of 5-(3-Nitrophenyl)oxazole in Cancer Cell Lines: An Evidence-Based Assessment and General Framework
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive investigation into the scientific literature reveals a notable absence of specific published data on the direct application of 5-(3-Nitrophenyl)oxazole in cancer cell lines. While the oxazole scaffold is a prominent feature in many compounds exhibiting significant anticancer activity, and nitrophenyl moieties are also common in biologically active molecules, the specific compound of interest, this compound, has not been the subject of detailed public research reports. Consequently, providing a detailed, evidence-based application note with specific protocols and quantitative data for this particular molecule is not currently feasible.
This document, therefore, serves a dual purpose. Firstly, it transparently communicates the current state of knowledge regarding this compound. Secondly, it provides a comprehensive, generalized framework and protocols based on the broader class of oxazole derivatives that have demonstrated anticancer properties. This guide is intended to be a valuable resource for researchers interested in initiating studies on this compound or similar novel oxazole compounds.
Part 1: The Oxazole Scaffold in Oncology: A Foundation for Investigation
The 1,3-oxazole ring is a five-membered heterocycle that is a constituent of numerous natural products and synthetic compounds with a wide array of biological activities. In the context of oncology, oxazole derivatives have been shown to exert their anticancer effects through various mechanisms of action, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways essential for tumor growth and survival.[1][2]
Potential Mechanisms of Action for Nitrophenyl-Substituted Oxazoles
While the precise mechanism of this compound is yet to be elucidated, related compounds from the broader oxazole and nitrophenyl classes have been reported to target several key cellular processes in cancer cells:
-
Induction of Apoptosis: Many oxazole-containing compounds are potent inducers of programmed cell death (apoptosis) in cancer cells.[1] This is a critical mechanism for anticancer agents, as it leads to the safe and effective elimination of malignant cells.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain oxazole derivatives have been shown to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cell replication.
-
Inhibition of Kinases: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The oxazole scaffold can serve as a backbone for the design of potent kinase inhibitors.[1]
-
Tubulin Polymerization Inhibition: Some oxazole derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[1]
The presence of a nitrophenyl group can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Part 2: A General Framework for In Vitro Evaluation of Novel Oxazole Compounds
For researchers embarking on the investigation of this compound or similar compounds, the following experimental workflow provides a robust starting point for characterizing its potential anticancer activity.
Experimental Workflow: From Initial Screening to Mechanistic Insights
Caption: A generalized workflow for the in vitro evaluation of a novel compound's anticancer properties.
Protocol 1: Cell Viability and IC50 Determination using the MTT Assay
This protocol outlines a standard method to assess the cytotoxic effect of a compound on cancer cell lines and determine its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cells treated with the test compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a DNA content histogram.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Part 3: Data Presentation and Trustworthiness
Summarizing Quantitative Data
All quantitative data, such as IC50 values from cell viability assays, should be presented in a clear and organized table for easy comparison across different cell lines or treatment conditions.
| Cancer Cell Line | IC50 (µM) of this compound (Hypothetical) |
| MCF-7 (Breast) | Data Not Available |
| A549 (Lung) | Data Not Available |
| HCT116 (Colon) | Data Not Available |
| PC-3 (Prostate) | Data Not Available |
Self-Validating Systems and Scientific Integrity
The protocols described above are designed to be self-validating through the inclusion of appropriate controls:
-
Vehicle Controls: Essential for ensuring that the observed effects are due to the compound itself and not the solvent (e.g., DMSO).
-
Positive Controls: Utilizing a known anticancer drug with a well-characterized mechanism of action can help validate the assay's performance.
-
Untreated Controls: Serve as a baseline for cell health and behavior.
Reproducibility is paramount. All experiments should be performed in at least triplicate to ensure the reliability of the results.
Conclusion and Future Directions
While the direct anticancer activity of this compound remains to be reported, the broader family of oxazole derivatives holds significant promise in oncology. The experimental framework provided here offers a robust starting point for the systematic evaluation of this and other novel compounds. Future research should focus on performing these foundational in vitro assays to determine the cytotoxic potential of this compound. If significant activity is observed, further studies to elucidate its mechanism of action, including its effects on apoptosis and the cell cycle, will be warranted. Such investigations are crucial for advancing our understanding of the therapeutic potential of this class of compounds.
References
A comprehensive list of references for the anticancer activities of the broader class of oxazole derivatives would be compiled here based on the specific compounds and mechanisms discussed in a detailed report. As no specific data for this compound is available, a reference list is not applicable at this time. The citations in the text refer to the general anticancer properties of the oxazole chemical scaffold.
Sources
Application Note & Protocol: A Multi-Tiered Approach to the Antimicrobial Screening of 5-(3-Nitrophenyl)oxazole
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. This document provides a comprehensive, multi-tiered protocol for the antimicrobial screening of 5-(3-Nitrophenyl)oxazole, a heterocyclic compound featuring both an oxazole ring and a nitroaromatic moiety. Oxazole derivatives are known for a wide spectrum of biological activities, while the nitro group is a key pharmacophore in several existing antimicrobial drugs.[1][2][3][4] The central hypothesis is that the nitro group of this compound can be bioreductively activated by microbial nitroreductases to produce cytotoxic reactive nitrogen species, leading to cell death.[3][5][6][7][8] This protocol outlines a systematic workflow, from initial qualitative screening to quantitative determination of antimicrobial potency and preliminary mechanistic insights, designed to rigorously evaluate the potential of this compound as a novel antimicrobial agent.
Introduction: The Rationale for Screening this compound
The search for new antibiotics is a paramount challenge in global health.[9] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the oxazole nucleus being a prominent scaffold in numerous pharmacologically active molecules.[2][10][11][12] Its presence in various natural products with biological activity underscores its potential in drug design.[2]
Simultaneously, nitroaromatic compounds have a long history as effective antimicrobial agents.[5][7] Their mechanism of action often involves intracellular reduction of the nitro group to form radical anions and other reactive intermediates that can damage cellular macromolecules such as DNA, leading to cell death.[3][5] This bioactivation is typically carried out by microbial nitroreductase enzymes, offering a degree of selectivity for microbial cells over host cells.[6][7]
The compound this compound integrates these two key features. While direct antimicrobial data for this specific molecule is scarce, the rationale for its investigation is strong, based on the known activities of related structures.[1][13] This protocol provides a robust framework for its initial evaluation.
Proposed Mechanism of Action
The primary hypothesized mechanism of action for this compound is centered on the reductive activation of its nitro group by microbial nitroreductases. This process is crucial for the compound's potential antimicrobial effect.
Caption: Hypothesized bioactivation of this compound.
Experimental Workflow: A Phased Approach
A tiered screening approach is recommended to efficiently allocate resources and build a comprehensive profile of the compound's activity. This workflow progresses from broad qualitative assessments to precise quantitative measurements.
Caption: Multi-tiered antimicrobial screening workflow.
Detailed Protocols
Preparation of Compound Stock Solution
The accuracy of all subsequent assays depends on the correct preparation of the test compound.
Protocol:
-
Solvent Selection: Determine the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial screening of organic compounds.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM) in sterile-filtered DMSO.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to prevent degradation and repeated freeze-thaw cycles.
-
Solvent Control: Throughout all experiments, a solvent control (DMSO at the highest concentration used in the assays) must be included to ensure it has no intrinsic antimicrobial activity.
Tier 1: Primary Screening - Agar Disk Diffusion Assay
This method provides a rapid, qualitative assessment of antimicrobial activity.[14] It is valuable for screening against a broad panel of microorganisms to identify susceptible species.[14]
Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with a test microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear area or "zone of inhibition" around the disk.[14]
Protocol:
-
Microorganism Preparation:
-
From a fresh culture plate, inoculate a single colony of the test microorganism into a sterile broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate at the appropriate temperature (e.g., 37°C for most bacteria, 28-35°C for fungi) until the turbidity matches a 0.5 McFarland standard. This standardizes the inoculum density.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of the this compound stock solution onto a test disk.
-
Apply 10 µL of DMSO to a negative control disk and a known antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to a positive control disk.
-
-
Incubation:
-
Invert the plates and incubate for 18-24 hours at the optimal growth temperature for the microorganism.
-
-
Data Collection:
-
Measure the diameter (in mm) of the zone of inhibition around each disk. The presence of a clear zone indicates antimicrobial activity.
-
Table 1: Representative Panel of Test Microorganisms
| Category | Species | Gram Stain/Type | Rationale |
| Gram-Positive Bacteria | Staphylococcus aureus (ATCC 25923) | Positive | Common cause of skin and systemic infections.[1] |
| Bacillus subtilis (ATCC 6633) | Positive | Spore-forming bacterium, often used in initial screens.[2] | |
| Gram-Negative Bacteria | Escherichia coli (ATCC 25922) | Negative | Representative of enteric bacteria, common pathogen.[1] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Opportunistic pathogen known for high antibiotic resistance. | |
| Fungi (Yeast) | Candida albicans (ATCC 90028) | N/A | Common cause of opportunistic fungal infections. |
| Fungi (Mold) | Aspergillus niger (ATCC 16404) | N/A | Common environmental mold, used in antifungal testing.[2] |
Tier 2: Potency Determination - Broth Microdilution for MIC
If activity is observed in Tier 1, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Protocol:
-
Plate Preparation:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution (appropriately diluted from the main stock) to the first column of wells.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 50 µL from the last column. This creates a gradient of compound concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized microbial suspension as in the disk diffusion assay. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to each well.
-
Include a positive control (wells with inoculum and no compound) and a negative control (wells with sterile broth only).
-
-
Incubation:
-
Seal the plate and incubate for 18-24 hours at the appropriate temperature.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD).
-
Tier 3: Determining Bactericidal/Fungicidal Activity (MBC/MFC)
The MIC value indicates growth inhibition (static effect), but not necessarily cell death (cidal effect). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Subculturing:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a fresh, antibiotic-free agar plate.
-
-
Incubation:
-
Incubate the agar plate for 24-48 hours at the optimal growth temperature.
-
-
MBC/MFC Determination:
-
The MBC/MFC is the lowest concentration from the MIC assay that shows no microbial growth on the subculture plate.
-
Table 2: Interpreting MIC and MBC/MFC Results
| Ratio (MBC/MIC) | Interpretation | Implication |
| ≤ 4 | Bactericidal/Fungicidal | The compound actively kills the microorganism. |
| > 4 | Bacteriostatic/Fungistatic | The compound inhibits growth but does not kill the microorganism. |
Data Presentation and Interpretation
All quantitative data should be tabulated for clear comparison.
Table 3: Hypothetical Screening Results for this compound
| Microorganism | Disk Diffusion (Zone in mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| S. aureus | 22 | 8 | 16 | Bactericidal |
| E. coli | 18 | 16 | 64 | Bacteriostatic |
| P. aeruginosa | 0 | >128 | >128 | Resistant |
| C. albicans | 15 | 32 | >128 | Fungistatic |
Conclusion and Future Directions
This application note provides a structured and robust protocol for the initial antimicrobial screening of this compound. The phased approach ensures an efficient evaluation, progressing from broad screening to quantitative potency determination. The inclusion of a diverse microbial panel allows for the assessment of the compound's spectrum of activity.
Positive results from this screening cascade would warrant further investigation, including:
-
Time-kill kinetic assays: To understand the dynamics of microbial killing over time.[14]
-
Mechanism of action studies: Investigating DNA damage, membrane potential disruption, or specific enzyme inhibition. The potential role of nitroreductases could be explored using bacterial strains with known mutations in these enzymes.
-
Toxicity assays: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.[15]
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and reduce toxicity.[15]
By following this comprehensive protocol, researchers can effectively evaluate the potential of this compound and contribute to the critical search for new antimicrobial agents.
References
-
Title: Antimicrobial Activity of Nitroaromatic Derivatives Source: Encyclopedia.pub URL: [Link]
-
Title: Development of mixed microbial screening and cultivation methods for novel antibiotic discovery Source: American Chemical Society URL: [Link]
-
Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and antimicrobial evaluation of novel oxazole amide derivatives Source: Synthesis and antimicrobial evaluation of novel oxazole amide derivatives URL: [Link]
-
Title: Schematic depiction of the typical screening for novel antimicrobial... Source: ResearchGate URL: [Link]
-
Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: National Institutes of Health (NIH) URL: [Link]
-
Title: a brief review on antimicrobial activity of oxazole derivatives Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]
-
Title: Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline Source: Journal of University of Babylon for Pure and Applied Sciences URL: [Link]
-
Title: Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB Source: MDPI URL: [Link]
-
Title: Nitroaromatic Antibiotics Source: Encyclopedia MDPI URL: [Link]
-
Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives Source: International Journal of Medical and Pharmaceutical Research URL: [Link]
-
Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: Semantic Scholar URL: [Link]
-
Title: this compound Source: Crysdot LLC URL: [Link]
-
Title: (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol Source: ResearchGate URL: [Link]
-
Title: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Source: MDPI URL: [Link]
-
Title: 2-ethyl-5-(4-nitrophenyl)-1,3-oxazole Source: ChemSynthesis URL: [Link]
-
Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: ResearchGate URL: [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-(3-Nitrophenyl)oxazole Libraries
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 5-(3-Nitrophenyl)oxazole compound libraries, a chemical scaffold with significant potential in drug discovery due to the diverse biological activities of oxazole derivatives.[1][2][3] We present a strategic workflow from library preparation and primary screening to hit validation and counter-screening, designed for researchers, scientists, and drug development professionals. The protocols herein are centered around a hypothetical kinase target, utilizing a Fluorescence Polarization (FP) assay as the primary screen—a robust, homogeneous method widely adopted in HTS for its simplicity and quantitative measurement of molecular interactions.[4][5][6] This is followed by essential secondary and counter-screening assays to ensure data quality and eliminate common sources of interference.[7][8] Our objective is to provide a scientifically rigorous and practical framework that explains the causality behind experimental choices, ensuring a self-validating and trustworthy screening cascade.
Introduction: The Rationale for Screening this compound Libraries
The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The specific substitution pattern on the oxazole ring is pivotal in defining its therapeutic potential.[1] The this compound scaffold represents a synthetically accessible and strategically designed starting point for library generation. The synthesis can be reliably achieved through methods like the Van Leusen reaction, which regioselectively places the 3-nitrophenyl group at the C5 position of the oxazole ring using 3-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) as precursors.[9]
Given the established role of oxazole derivatives as modulators of key cellular targets, such as protein kinases, a high-throughput screening campaign is a logical and efficient strategy for identifying novel bioactive "hits" from a diverse library of these compounds.[10][11] This guide outlines a complete HTS workflow designed to identify and validate inhibitors of a model protein kinase.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to systematically identify true hits from a large compound collection while minimizing false positives and negatives.[12] Our proposed workflow is iterative and built on a foundation of robust assay design and stringent data analysis.
Caption: High-Throughput Screening (HTS) Workflow from Assay Development to Validated Hits.
Compound Library Preparation and Management
The quality and diversity of the small molecule library are paramount to the success of an HTS campaign.[11]
3.1. Synthesis of the Core Scaffold The this compound scaffold can be synthesized via established organic chemistry routes. One efficient method is the Van Leusen reaction, which involves the [3+2] cycloaddition of 3-nitrobenzaldehyde with Tosylmethyl isocyanide (TosMIC).[9][13] This reaction is valued for its mild conditions and reliable production of 5-substituted oxazoles.[9]
3.2. Library Plating For HTS, the compound library must be meticulously organized in multi-well plates (e.g., 384- or 1536-well formats).[12][14]
-
Master Plates: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.[12] These are stored in master plates at -20°C or -80°C.
-
Assay-Ready Plates: From the master plates, "assay-ready" or "daughter" plates are created by diluting the compounds to an intermediate concentration. These plates are then used for the screen to minimize freeze-thaw cycles of the master stock.
-
Final Concentration: For a typical primary screen, compounds are tested at a final concentration of 10 µM, with a final DMSO concentration in the assay kept below 1% to avoid solvent-induced artifacts.[12][15]
Primary Screening Assay: Fluorescence Polarization (FP)
4.1. Principle of Fluorescence Polarization FP is a homogeneous assay technique ideal for HTS that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][6] In our model kinase assay:
-
A fluorescently labeled peptide (tracer) binds to the kinase.
-
This large complex tumbles slowly in solution, emitting highly polarized light.
-
An active inhibitor from the library will compete with the tracer for the kinase's binding site.
-
This displaces the small tracer, which now tumbles rapidly, leading to a decrease in fluorescence polarization.[4][5]
Caption: Principle of a competitive Fluorescence Polarization (FP) binding assay.
4.2. Protocol: Primary FP-Based Kinase Inhibition Assay
This protocol is designed for a 384-well plate format.[16] All additions should be performed with automated liquid handlers to ensure precision and throughput.[17][18]
Materials:
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Kinase Protein (recombinant)
-
Fluorescently-labeled peptide tracer (specific to the kinase)
-
384-well, low-volume, black, non-binding surface plates[16]
-
Plate reader capable of FP measurements (e.g., with 485 nm excitation and 535 nm emission filters for fluorescein)[16]
Procedure:
-
Plate Layout: Designate wells for negative controls (DMSO only, high FP signal), positive controls (known potent inhibitor, low FP signal), and library compounds.
-
Compound Dispensing: Add 100 nL of library compounds (10 mM in DMSO) to the appropriate wells. Add 100 nL of DMSO to control wells.
-
Kinase Addition: Add 10 µL of kinase solution (e.g., 2X final concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution (2X final concentration) to all wells.
-
Final Incubation: Cover the plate and incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.[16]
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis and Quality Control
5.1. Z'-Factor Calculation The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[19] It measures the separation between the positive and negative control distributions.[20][21]
Formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive controls.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; suitable for HTS.[19][20] |
| 0 to 0.5 | Marginal | Minimal separation; may require optimization.[19][20] |
| < 0 | Poor | Control signals overlap; assay is unsuitable for screening.[19][20] |
An assay must consistently achieve a Z'-factor > 0.5 before proceeding with the full library screen.[15]
5.2. Hit Identification Primary hits are typically identified based on a statistical cutoff, such as compounds that cause a signal decrease greater than three standard deviations from the mean of the negative controls (DMSO wells).
Hit Confirmation and Counter-Screening
Hits from the primary screen are considered "potential" and must undergo rigorous validation to eliminate false positives.[22]
6.1. Dose-Response Confirmation Primary hits are re-tested over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to confirm their activity and determine their potency (IC₅₀ value). Only compounds showing a clear dose-dependent inhibition are progressed.[22]
6.2. Counter-Screening: Identifying Assay Interference False positives often arise from compounds that interfere with the assay technology rather than interacting with the biological target.[7][8] It is crucial to run counter-screens to identify these artifacts.
Protocol: Luciferase-based Cell Viability Counter-Screen This assay determines if the compound's activity is due to non-specific cytotoxicity. Many HTS-compatible cell viability assays measure cellular ATP levels using a luciferase-based reaction.[23][24]
Materials:
-
A relevant cell line (e.g., HepG2) plated in 384-well white, clear-bottom plates.
-
Cell culture medium.
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Compound Treatment: Add serially diluted compounds to the cells and incubate for a period relevant to the main assay (e.g., 1-24 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the luminescent reagent according to the manufacturer's protocol. This typically involves a single reagent addition that lyses the cells and provides the luciferase and substrate.
-
Incubation: Incubate for 10-15 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence on a plate reader. A significant decrease in luminescence indicates cytotoxicity.
Compounds that are potent in the primary assay but also show significant cytotoxicity at similar concentrations are often deprioritized as they are likely non-specific.
Hit Validation: Orthogonal Assays
The final step is to confirm the activity of the top hits in an orthogonal assay.[22] This involves using a different technology or assay format to measure the compound's effect on the target, ensuring the observed activity is not an artifact of the primary assay format. For a kinase target, a suitable orthogonal assay could be a biochemical assay that directly measures enzyme activity, such as an ADP-Glo™ or HTRF® assay. Confirmed activity in an orthogonal assay provides high confidence that the compound is a genuine modulator of the target.[25]
Conclusion
The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel chemical probes and therapeutic starting points. The success of such a campaign hinges on a meticulously planned and executed workflow, incorporating robust primary assays, rigorous data quality control, and a comprehensive strategy for eliminating false positives through counter-screening and orthogonal validation. By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of HTS and maximize the potential for discovering meaningful, validated hits.
References
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(2), 17-32.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
- Thermo Fisher Scientific. (n.d.). The HTS-Compatible TurboLuc Luciferase One-Step Glow Assay.
- Shin, A. (n.d.). Z-factors.
- On HTS. (2023). Z-factor.
- Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (2013).
- Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds.
- Banks, P., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 20(1), 16-33.
- Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-67.
- Gébleux, R., et al. (2014).
- Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification.
- Wikipedia. (n.d.). Z-factor.
- In vitro cellular response assays used for high-throughput drug screening. (n.d.).
- Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Singh, S., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 154-157.
- Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening.
- Southern Research. (n.d.). High-Throughput Screening & Discovery.
- Strasser, J. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
- Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400.
- Promega Corporation. (n.d.). Bioluminescent Assays for High-Throughput Screening.
- B-J, M., & Williams, C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
- Rehman, A. U., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol.
- Antonova-Koch, Y., et al. (2018). High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Infectious Diseases, 4(10), 1464-1473.
- Medium. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- Auld, D. S., et al. (2010). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. ACS Chemical Biology, 5(2), 163-172.
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- ATCC. (n.d.). High Throughput Screening (HTS).
- Li, Y., et al. (2023). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. MDPI.
- Edwards, B. S., et al. (2007). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Opinion in Chemical Biology, 11(4), 389-395.
- Benchchem. (n.d.). This compound.
- Asija, S., & Asija, S. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 6.
- A comprehensive review on biological activities of oxazole derivatives. (n.d.).
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- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- Melander, R. J., et al. (2021). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. EBioMedicine, 69, 103452.
- BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery.
- Beckman Coulter. (n.d.). High-Throughput Screening (HTS).
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences.
- A brief review of high throughput screening in drug discovery process. (n.d.).
- Target Discovery Institute. (n.d.). High Throughput Screening. Retrieved from Target Discovery Institute, University of Oxford website.
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Application Notes and Protocols for the Introduction of 5-(3-Nitrophenyl)oxazole to Cell Culture
For: Researchers, scientists, and drug development professionals.
I. Introduction: A Systematic Approach to Characterizing 5-(3-Nitrophenyl)oxazole in Cellular Models
The oxazole moiety is a key structural component in a wide array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound is a small molecule belonging to this class, and as with any novel compound, its successful application in cell-based assays hinges on a systematic and rigorous characterization of its interaction with the cellular environment. The introduction of a new chemical entity into cell culture is not a trivial matter; factors such as solubility, cytotoxicity, and the potential confounding effects of solvents must be carefully considered to ensure the generation of reproducible and meaningful data.[3]
These application notes provide a comprehensive guide for researchers to effectively introduce this compound into in vitro cell culture systems. The protocols outlined herein are designed to be self-validating, emphasizing the rationale behind each step. We will first address the critical aspect of solubilizing this likely hydrophobic compound, followed by a detailed methodology to determine its cytotoxic profile and establish a safe and effective working concentration range for downstream functional assays.
II. Essential Materials and Reagents
A. Compound and Solvents
-
This compound (Source: e.g., Crysdot, BLDpharm)[4]
-
Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich)
-
Ethanol, 200 proof, molecular biology grade (e.g., Sigma-Aldrich)
-
Sterile, nuclease-free water
B. Cell Culture
-
Mammalian cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well, flat-bottom, sterile cell culture plates
-
Sterile serological pipettes and pipette tips
C. Cytotoxicity Assay (Choice of one)
-
MTT Assay:
-
alamarBlue™ Assay:
D. Equipment
-
Laminar flow hood (biosafety cabinet)[10]
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Microplate reader (spectrophotometer or fluorometer)
-
Vortex mixer
-
Centrifuge
III. Protocol 1: Preparation of a Concentrated Stock Solution
Rationale: Many small organic molecules, including likely this compound, exhibit poor solubility in aqueous media.[13][14] Therefore, a high-concentration stock solution in an organic solvent is necessary. DMSO is a common choice due to its high solubilizing capacity and relatively low toxicity at the low final concentrations used in cell culture.[15][16][17]
Procedure:
-
Determine the Desired Stock Concentration: A stock concentration of 10-50 mM is typical. For this protocol, we will prepare a 20 mM stock solution. The molecular weight of this compound (C9H6N2O3) is 202.16 g/mol .
-
Weigh the Compound: Accurately weigh out 2.02 mg of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
Add 500 µL of cell culture grade DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
-
Sterilization: While the high concentration of DMSO is generally sterile, for long-term storage, it is good practice to filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
IV. Protocol 2: Determination of Cytotoxicity and IC50 Value
Rationale: Before conducting functional assays, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects.[18][19] This allows for the selection of sub-toxic concentrations for subsequent experiments, ensuring that observed effects are due to the compound's specific biological activity and not simply a result of cell death. The IC50 (half-maximal inhibitory concentration) value is a quantitative measure of cytotoxicity. We will describe the MTT assay as an example.
A. Cell Seeding:
-
Culture the chosen cell line to ~80% confluency in a T-75 flask.
-
Trypsinize the cells and perform a cell count.
-
Resuspend the cells in fresh complete medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Leave the peripheral wells filled with 100 µL of sterile PBS to minimize evaporation (the "evaporation barrier").
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[20]
B. Compound Treatment:
-
Prepare Serial Dilutions:
-
In a sterile 96-well plate or microcentrifuge tubes, prepare serial dilutions of the 20 mM stock solution in complete cell culture medium. For example, to test a final concentration range of 0.1 µM to 100 µM.
-
Important: The final concentration of DMSO in all wells (including the vehicle control) must be the same and should not exceed 0.5%.[3][15] A final DMSO concentration of 0.1% is often a safe starting point.[21]
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells containing cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Include triplicate wells for:
-
Vehicle Control: Medium with the same final DMSO concentration as the treated wells, but without the compound.
-
Untreated Control: Medium only (no DMSO or compound).
-
Blank Control: Medium only, with no cells.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
C. MTT Assay Protocol: [5][6][22]
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[22]
D. Data Analysis:
-
Calculate Percent Viability:
-
Average the absorbance readings for each triplicate.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
-
Determine IC50:
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and determine the IC50 value.
-
| Parameter | Description |
| Test Compound | This compound |
| Solvent | DMSO |
| Final Solvent Conc. | ≤ 0.5% |
| Cell Line | User-defined |
| Seeding Density | 5,000 - 10,000 cells/well |
| Treatment Duration | 24, 48, or 72 hours |
| Assay | MTT or alamarBlue™ |
| Readout | Absorbance at 570 nm (MTT) or Fluorescence Ex/Em 560/590 nm (alamarBlue™) |
Table 1: Summary of key parameters for cytotoxicity testing.
V. Protocol 3: Introduction of this compound for Experimental Assays
Rationale: Once a non-toxic concentration range has been established, the compound can be introduced into cell culture to study its specific biological effects (e.g., on gene expression, protein signaling, etc.). It is crucial to use appropriate controls to ensure that any observed effects are due to the compound itself and not the solvent.
Procedure:
-
Select Working Concentrations: Based on the IC50 curve, choose at least three concentrations in the non-toxic range (e.g., concentrations that result in >90% cell viability).
-
Plate Cells: Seed cells in the appropriate culture vessel (e.g., 6-well plates for protein extraction, 24-well plates for immunofluorescence) at a density that will allow them to reach the desired confluency by the end of the experiment. Allow them to adhere overnight.
-
Prepare Treatment Media: Prepare fresh dilutions of the this compound stock solution in complete medium to the desired final concentrations.
-
Treatment and Controls:
-
Remove the old medium from the cells.
-
Add the treatment media to the cells.
-
Crucially, include a vehicle control group that is treated with medium containing the exact same final concentration of DMSO as the highest concentration of the test compound.[3]
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with your intended downstream application (e.g., cell lysis for Western blotting, RNA extraction for qPCR, cell fixation for imaging).
VI. Visualizations
Caption: Decision tree for selecting working concentrations based on IC50 results.
VII. References
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]
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Hansen, M. B., Nielsen, S. E., & Berg, K. (2005). Considerations regarding use of solvents in in vitro cell based assays. Biological Procedures Online, 7(1), 1-6.
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Rübbelke, M., et al. (2021). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PLoS ONE, 16(10), e0258325.
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Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). alamarBlue Protocols. Retrieved from [Link]
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Olympus. (n.d.). Basic Process in Cell Culture in General. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]
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ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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LibreTexts. (2022). Cell Culture Techniques. Retrieved from [Link]
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AVESİS. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
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AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
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Biocompare. (2018). A Better Way to Measure Small Molecule Concentrations. Retrieved from [Link]
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ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
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LabSolutions. (n.d.). This compound-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved from [Link]
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ResearchGate. (2013). How to dissolve hydrophobic drug........ Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
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National Institutes of Health. (2018). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
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ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 5-(2-Nitrophenyl)oxazole. Retrieved from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Evaluation of 5-(3-Nitrophenyl)oxazole
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of 5-(3-Nitrophenyl)oxazole, a novel small molecule with therapeutic potential. Drawing upon the known biological activities of related oxazole and nitrophenyl-containing compounds, which include anticancer and anti-inflammatory properties, we outline a strategic, multi-tiered approach to assess its efficacy, pharmacokinetic profile, and safety in relevant animal models. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology and translational medicine. Detailed, step-by-step protocols for anticancer and anti-inflammatory efficacy studies, pharmacokinetic analysis, and acute toxicity assessment are provided to ensure scientific rigor and data reproducibility.
Introduction and Rationale
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a nitrophenyl group can further enhance or modulate the pharmacological properties of a molecule.[2] While the specific biological targets of this compound are yet to be fully elucidated, its structural alerts suggest a strong rationale for investigation as a potential therapeutic agent, particularly in oncology and inflammatory diseases.
The following application notes and protocols are designed to systematically evaluate the in vivo potential of this compound, progressing from initial efficacy screening in relevant disease models to essential pharmacokinetic and safety assessments. This structured approach is crucial for generating the robust data package required for further preclinical and clinical development.[3]
Preliminary Considerations: Formulation and Administration
The successful in vivo evaluation of any small molecule hinges on an appropriate formulation that ensures adequate bioavailability and exposure at the target site.[4][5][6][7] For this compound, a preliminary formulation screening is recommended.
Protocol 2.1: Formulation Development
-
Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose, corn oil, and solutions containing co-solvents such as DMSO, PEG400, or Tween 80).
-
Vehicle Selection: Based on solubility and preliminary stability data, select a suitable vehicle for the intended route of administration. For initial screening, intraperitoneal (IP) or oral (PO) gavage are common routes. A solution or a fine suspension is generally acceptable.
-
Dose Formulation Preparation: Prepare the dosing solution/suspension on the day of the experiment. Ensure homogeneity, especially for suspensions. For a typical starting dose range in mice, one might aim for concentrations that allow for administration volumes of 5-10 mL/kg.
In Vivo Efficacy Evaluation: Anticancer Activity
Given the prevalence of anticancer activity among oxazole derivatives, a logical first step is to evaluate this compound in a well-established cancer model. The human tumor xenograft model in immunodeficient mice is a standard for preclinical oncology research.[8][9][10][11]
Human Tumor Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[12][13]
Caption: Workflow for a typical pharmacokinetic study.
Protocol 5.2: Pharmacokinetic Profiling in Mice
-
Animals: Use male Swiss Albino or C57BL/6 mice (25-30 g).
-
Dosing Groups:
-
Group 1 (Intravenous, IV): Administer this compound (e.g., 1-2 mg/kg) as a bolus via the tail vein.
-
Group 2 (Oral, PO or Intraperitoneal, IP): Administer this compound (e.g., 10-20 mg/kg) by gavage or injection.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from different subsets of mice.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Determine oral bioavailability (F%) by comparing the dose-normalized Area Under the Curve (AUC) from the oral route to the IV route: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Acute Toxicity Assessment
A preliminary assessment of the compound's safety profile is a critical step. The OECD guidelines for acute toxicity testing provide a standardized framework. [14][15][16][17][18][19][20][21] Protocol 6.1: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Principle: This method involves sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the LD50.
-
Animals: Use a single sex of rats or mice (females are generally preferred).
-
Procedure:
-
Dose the first animal at a starting dose just below the best preliminary estimate of the LD50.
-
If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
-
Observe the animals for at least 14 days for signs of toxicity and mortality.
-
Record body weight changes and perform a gross necropsy on all animals at the end of the study.
-
-
Endpoint: The primary outcome is an estimate of the LD50 and the 95% confidence interval, which allows for classification of the compound's toxicity according to the Globally Harmonized System (GHS).
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its anticancer and anti-inflammatory efficacy, alongside its pharmacokinetic and acute toxicity profiles, researchers can generate the critical data needed to make informed decisions about the future development of this promising compound. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby upholding scientific integrity and accelerating the path from discovery to potential clinical application.
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NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Retrieved from [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved from [Link]
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Parker, B. M., & Parker, J. C. (2014). Animal models of sepsis. PubMed. Retrieved from [Link]
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Kakkar, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Xenograft Tumor Model Protocol. (2005). Bio-protocol. Retrieved from [Link]
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Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed. Retrieved from [Link]
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Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. Retrieved from [Link]
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Parker, B. M., & Parker, J. C. (2014). Animal models of sepsis. PMC - PubMed Central. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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LLC cells tumor xenograft model. (n.d.). Protocols.io. Retrieved from [Link]
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Sharma, P., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Retrieved from [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]
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Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. ResearchGate. Retrieved from [Link]
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Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]
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OECD. (2001). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
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Al-Yasari, I. H., et al. (2023). Anti-cytokine Storm Activity of Fraxin, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19. PMC - NIH. Retrieved from [Link]
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols. Retrieved from [Link]
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OECD. (2017). OECD Test Guideline 402: Acute Dermal Toxicity. Retrieved from [Link]
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Georgiev, P., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]
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Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]
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Clark, G., et al. (2010). Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. Semantic Scholar. Retrieved from [Link]
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OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
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Spalinger, M. R., et al. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. NIH. Retrieved from [Link]
-
Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Retrieved from [Link]
-
Kalvass, J. C., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Retrieved from [Link]
-
Sharma, P., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Retrieved from [Link]
-
nano-test.de. (2025). In vivo testing of pharmaceuticals. Retrieved from [Link]
-
Zenobi, R. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie. Retrieved from [Link]
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Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2023). Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. bioRxiv. Retrieved from [Link]
-
Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. (2023). American Physiological Society Journal. Retrieved from [Link]
-
Inotiv. (n.d.). Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). Retrieved from [Link]
-
Regulatory guidelines for Conducting Toxicity studies OECD. (n.d.). Slideshare. Retrieved from [Link]
-
L2 OECD Guideline For Toxicity. (n.d.). Scribd. Retrieved from [Link]
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- 5. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
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- 21. scribd.com [scribd.com]
Application Notes and Protocols: Strategic Derivatization of 5-(3-Nitrophenyl)oxazole for Enhanced Bioactivity
Introduction: Unlocking the Potential of a Privileged Scaffold
The oxazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a nitrophenyl group can further enhance the pharmacological profile of a heterocyclic compound, with the nitro group's strong electron-withdrawing nature often playing a crucial role in molecular interactions with biological targets.[3] The compound 5-(3-nitrophenyl)oxazole represents an intriguing, yet underexplored, scaffold that combines these two key pharmacophores. While extensive biological data for this specific parent compound is not widely published, the structural motifs it contains are of significant interest in drug discovery.[3]
This technical guide presents a detailed exploration of strategic derivatization approaches for the this compound core. The protocols and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for creating a diverse chemical library based on this promising scaffold. By systematically modifying three key positions—the nitrophenyl ring, and the C2 and C4 positions of the oxazole ring—researchers can fine-tune the molecule's steric and electronic properties to probe for and optimize a range of potential therapeutic activities.
Rationale for Derivatization: A Multi-pronged Approach to Bioactivity
The derivatization strategy for this compound is threefold, targeting distinct regions of the molecule to modulate its physicochemical properties and potential interactions with biological systems.
-
Modification of the Nitrophenyl Ring: The nitro group is a versatile chemical handle. Its reduction to an amine provides a key intermediate for a wide array of subsequent functionalizations, including amidation and sulfonamidation. This approach dramatically alters the electronic character of the phenyl ring, transitioning from a strongly electron-withdrawing to an electron-donating system, which can profoundly impact target binding and pharmacokinetic properties.
-
Functionalization of the Oxazole C2 Position: The proton at the C2 position of the oxazole ring is the most acidic, making this site susceptible to deprotonation by strong bases followed by quenching with an electrophile.[4] This allows for the introduction of a variety of substituents, providing a direct avenue to explore structure-activity relationships (SAR) at this position.
-
Functionalization of the Oxazole C4 Position: While less acidic than the C2 proton, the C4 position can be functionalized through methods such as halogenation followed by cross-coupling reactions. This opens up the possibility of introducing aryl, heteroaryl, or alkyl groups, significantly increasing the structural diversity of the compound library.
The following diagram illustrates the key sites for derivatization on the this compound scaffold.
Caption: Key derivatization sites on the this compound scaffold.
Protocols for Derivatization
Part 1: Modification of the Nitrophenyl Ring via Reduction and Acylation
This two-step protocol first involves the reduction of the nitro group to an amine, followed by acylation to introduce a variety of amide functionalities.
Step 1: Reduction of this compound to 5-(3-Aminophenyl)oxazole
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in medicinal chemistry. Catalytic hydrogenation is a clean and efficient method for this purpose.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent (MeOH or EtOAc) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (0.1 equivalents by weight) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-(3-aminophenyl)oxazole, which can often be used in the next step without further purification.
Step 2: Acylation of 5-(3-Aminophenyl)oxazole
Rationale: Acylation of the newly formed amine allows for the introduction of a wide variety of substituents, enabling the exploration of SAR related to the nature of the acyl group.
Materials:
-
5-(3-Aminophenyl)oxazole
-
Acyl chloride or acid anhydride of choice (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., triethylamine (TEA) or pyridine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol:
-
Dissolve 5-(3-aminophenyl)oxazole (1 equivalent) in an anhydrous solvent (DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.
Caption: Workflow for nitrophenyl ring modification.
Part 2: Functionalization of the Oxazole C2 Position
This protocol describes the deprotonation of the C2 position followed by quenching with an electrophile.
Rationale: The C2 proton of the oxazole ring is the most acidic, allowing for regioselective functionalization.[4] This method provides a direct route to introduce substituents at this position.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))
-
Anhydrous Tetrahydrofuran (THF)
-
An electrophile of choice (e.g., an alkyl halide, aldehyde, or ketone)
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (1.1 equivalents) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the electrophile (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Functionalization of the Oxazole C4 Position via Halogenation and Suzuki-Miyaura Cross-Coupling
This two-step protocol involves the initial halogenation of the C4 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Step 1: Halogenation at the C4 Position
Rationale: Introducing a halogen at the C4 position creates a handle for versatile cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent (ACN or DCM).
-
Add NBS or NIS (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-halo-5-(3-nitrophenyl)oxazole.
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and vinyl substituents.
Materials:
-
4-Halo-5-(3-nitrophenyl)oxazole
-
A boronic acid or boronate ester of choice
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Protocol:
-
In a reaction vessel, combine the 4-halo-5-(3-nitrophenyl)oxazole (1 equivalent), the boronic acid or boronate ester (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for oxazole C4 functionalization.
Data Summary and Expected Outcomes
The derivatization strategies outlined above will generate a library of this compound analogs with diverse functionalities. The table below summarizes the types of derivatives that can be synthesized and the expected impact on their physicochemical properties.
| Derivatization Site | Modification | Introduced Functionality | Expected Impact on Properties |
| Nitrophenyl Ring | Reduction & Acylation | Amides, Sulfonamides | Alters electronic properties from electron-withdrawing to electron-donating; introduces hydrogen bond donors/acceptors; modulates lipophilicity. |
| Oxazole C2 | Deprotonation & Electrophilic Quench | Alkyl, Aryl, Hydroxyalkyl groups | Increases steric bulk; introduces new points for hydrogen bonding; modifies lipophilicity. |
| Oxazole C4 | Halogenation & Cross-Coupling | Aryl, Heteroaryl, Vinyl groups | Significantly increases molecular complexity and size; introduces new aromatic systems for π-π stacking interactions. |
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel bioactive compounds. The synthetic protocols detailed in this application note provide a robust and versatile toolkit for creating a diverse library of derivatives. By systematically exploring the chemical space around this core structure, researchers can unlock its therapeutic potential and identify new lead compounds for a range of diseases. The self-validating nature of these established synthetic methodologies ensures a high probability of success in generating the target molecules for biological screening.
References
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]
Sources
Application Note: Fluorescent Labeling of a 5-(3-Nitrophenyl)oxazole-Based Probe for Live-Cell Imaging of Hypoxia
Introduction & Scientific Rationale
The study of cellular microenvironments is critical to understanding disease progression and developing targeted therapeutics. Cellular hypoxia, a state of oxygen deficiency, is a hallmark of various pathologies, including solid tumors, ischemic stroke, and inflammatory diseases.[1] In cancer, hypoxia is linked to malignant progression, resistance to therapy, and poor patient outcomes.[2] Therefore, methods to accurately visualize and quantify hypoxic regions within living cells and tissues are of paramount importance in biomedical research and drug development.
This application note details a comprehensive strategy for the fluorescent labeling and application of a probe based on the 5-(3-Nitrophenyl)oxazole scaffold for imaging cellular hypoxia. The core principle relies on the inherent properties of the nitrophenyl group, which acts as a hypoxia-responsive trigger. In normoxic (normal oxygen) conditions, the electron-withdrawing nitro group often quenches the fluorescence of a nearby fluorophore.[3][4] However, under hypoxic conditions, endogenous nitroreductase enzymes, which are significantly upregulated in cancer cells, reduce the nitro group to an amino group.[2][5] This conversion alleviates the quenching effect, leading to a "turn-on" fluorescent signal that is directly proportional to the level of hypoxia.
To achieve specific and robust labeling without interfering with the molecule's core function, we employ a bioorthogonal "click chemistry" approach.[6][7][8] A chemically inert azide handle is synthetically incorporated into the this compound structure. This "clickable" probe can then be covalently conjugated to a fluorescent dye containing a complementary strained alkyne (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6] This copper-free click reaction is highly efficient, specific, and biocompatible, making it ideal for subsequent live-cell applications.[9]
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of a hypoxia-sensitive probe, its fluorescent conjugation, and its application in live-cell fluorescence microscopy.
Caption: Conceptual workflow of the hypoxia-activated fluorescent probe.
Probe Design and Synthesis Strategy
The key to this methodology is the rational design of a probe that is both hypoxia-sensitive and amenable to specific fluorescent labeling. We propose the synthesis of a this compound derivative incorporating a bioorthogonal handle.
Core Components of the Probe:
-
Oxazole Scaffold: A stable heterocyclic core. Various oxazole derivatives have been synthesized for biological applications, including as fluorescent probes and antiproliferative agents.[10][11]
-
Nitrophenyl Group: The hypoxia-sensing moiety. Its reduction by nitroreductases is the "turn-on" switch for fluorescence.[5]
-
Azide Handle: A small, non-perturbing, and bio-inert functional group that enables highly specific covalent attachment of a fluorophore via click chemistry.[12][13]
Our strategy involves a two-part process: first, the synthesis of an azide-functionalized nitrophenyl-oxazole precursor, and second, the conjugation of this precursor to a strained alkyne-modified fluorophore. The van Leusen oxazole synthesis provides a robust method for creating the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC).[14] By starting with an azide-containing benzaldehyde, we can efficiently generate the required clickable intermediate.
Caption: Two-part strategy for probe synthesis and labeling.
Detailed Experimental Protocols
3.1 Protocol 1: Synthesis of 5-(3-Azido-5-nitrophenyl)oxazole
This protocol describes the synthesis of the clickable oxazole intermediate using the van Leusen reaction.
Materials:
-
3-Azido-5-nitrobenzaldehyde
-
Tosylmethylisocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (HPLC grade)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere, add 3-azido-5-nitrobenzaldehyde (1.0 eq) and TosMIC (1.05 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde). Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
To the resulting residue, add DCM (50 mL) and deionized water (50 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM (25 mL each).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL), followed by brine (50 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5-(3-azido-5-nitrophenyl)oxazole as a solid.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
3.2 Protocol 2: Fluorescent Labeling via SPAAC
This protocol details the conjugation of the azide-functionalized oxazole to a DBCO-functionalized fluorescent dye.
Materials:
-
5-(3-Azido-5-nitrophenyl)oxazole (from Protocol 1)
-
DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA, DBCO-Cy5)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Trifluoroacetic acid (TFA)
Equipment:
-
Microcentrifuge tubes
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis/fluorescence detectors
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-(3-azido-5-nitrophenyl)oxazole in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO. Protect from light.
-
-
Reaction:
-
In a microcentrifuge tube, combine the azide-oxazole stock solution (1.2 eq) with the DBCO-fluorophore stock solution (1.0 eq).
-
Vortex briefly to mix.
-
Allow the reaction to proceed at room temperature for 4-12 hours, protected from light. The reaction is typically complete when monitored by HPLC, showing consumption of the starting materials.
-
-
Purification:
-
Purify the final fluorescent probe using reverse-phase HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[15]
-
Monitor the elution at the absorbance maximum of the parent oxazole compound and the fluorophore.
-
Collect the fractions corresponding to the desired product peak.
-
-
Final Product Handling:
-
Confirm the identity of the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Determine the final concentration via UV-Vis spectrophotometry using the molar extinction coefficient of the fluorophore.
-
Lyophilize the purified fractions and store the final probe at -20°C or -80°C, desiccated and protected from light.[15]
-
Application Protocol: Live-Cell Hypoxia Imaging
This protocol provides a workflow for using the synthesized probe to visualize hypoxic cells.
Materials:
-
Synthesized fluorescent probe
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture dishes or plates (glass-bottom for imaging)
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
Normoxic incubator (20-21% O₂)
-
Fluorescence microscope with appropriate filter sets
Procedure:
Caption: Experimental workflow for live-cell hypoxia imaging.
-
Cell Seeding: Plate cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Induce Hypoxia: Place one set of dishes in a hypoxia chamber (1% O₂) for 12-24 hours. Keep a parallel control set in a normoxic incubator (20% O₂).
-
Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed, serum-free media (final concentration typically 1-10 µM). Add the probe solution to both the hypoxic and normoxic cells.
-
Incubation: Incubate the cells with the probe for 1-2 hours inside their respective hypoxic/normoxic incubators.
-
Wash: Gently remove the probe-containing medium and wash the cells three times with warm PBS or Live Cell Imaging Solution to remove extracellular background fluorescence.[16]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell incubation chamber. Use filter sets appropriate for the chosen fluorophore. Acquire images from multiple fields of view for both hypoxic and normoxic conditions.
Essential Controls for Data Integrity:
-
Normoxic Control: Cells cultured under normal oxygen levels but otherwise treated identically to the hypoxic group. This is crucial to demonstrate hypoxia-specific activation.
-
Unstained Control: Hypoxic and normoxic cells that have not been treated with the probe, to assess cellular autofluorescence.
-
Structural Analog Control (Optional): If available, use a similar probe where the nitro group is replaced by a non-reducible group (e.g., a hydrogen or amino group) to confirm the turn-on mechanism is dependent on nitroreduction.
Data Presentation and Expected Results
The synthesized fluorescent probe is expected to exhibit photophysical properties characteristic of the chosen fluorophore after conjugation.
Table 1: Representative Photophysical Properties of a TAMRA-Conjugated Probe
| Property | Value | Rationale / Method |
|---|---|---|
| Excitation Max (λex) | ~555 nm | Determined by absorbance spectroscopy. |
| Emission Max (λem) | ~580 nm | Determined by fluorescence spectroscopy. |
| Stokes Shift | ~25 nm | Calculated as (λem - λex). A larger shift is generally better for reducing background.[17] |
| Quantum Yield (Φ) | Low (quenched) | Before nitroreduction. |
| Quantum Yield (Φ) | Moderate-High | After nitroreduction to the amino form. |
| Molar Extinction Coeff. (ε) | >80,000 M⁻¹cm⁻¹ | Characteristic of rhodamine-class dyes like TAMRA.[] |
Expected Imaging Results: Microscopy images should show minimal fluorescence in cells incubated with the probe under normoxic conditions. In contrast, cells cultured under hypoxic conditions are expected to exhibit a significant, dose-dependent increase in intracellular fluorescence, indicating the successful reduction of the probe by nitroreductases and validating its function as a hypoxia sensor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Synthesis & Labeling | ||
| Low yield in oxazole synthesis | Incomplete reaction; impure reagents; insufficient base. | Ensure anhydrous conditions; use fresh TosMIC and K₂CO₃; increase reaction time and monitor by TLC. |
| Multiple products in SPAAC | Side reactions of the DBCO fluorophore; instability of the oxazole. | Ensure reagents are pure; perform the reaction in the dark at room temperature; optimize reaction time to minimize degradation. |
| Poor HPLC purification | Incorrect gradient; product co-elutes with starting material. | Optimize the HPLC gradient (e.g., make it shallower); ensure the column is properly equilibrated; check the purity of starting materials. |
| Cellular Imaging | ||
| High background fluorescence | Incomplete washing; probe aggregation; non-specific binding. | Increase the number and duration of washes; filter the probe solution before use; optimize probe concentration (lower may be better). |
| No signal in hypoxic cells | Probe is not cell-permeable; nitroreductase activity is too low; probe concentration is too low; incorrect filter sets. | Test probe permeability with a viability assay; use a cell line known for high nitroreductase activity; increase probe concentration or incubation time; verify microscope filter compatibility. |
| High signal in normoxic cells | Probe is not effectively quenched; probe is unstable and degrades to a fluorescent form. | Re-evaluate the probe design; synthesize a control compound without the nitro group to test for inherent fluorescence; check for phototoxicity/photobleaching which may indicate instability. |
References
- ACS Publications. (2025). Fluorescent Molecular Probe for Imaging Hypoxia in 2D Cell Culture Monolayers and 3D Tumor Spheroids.
- National Institutes of Health. (n.d.). Luminescent Probe Based Techniques for Hypoxia Imaging. PubMed Central.
- National Institutes of Health. (n.d.). Bioorthogonal chemistry: strategies and recent development. PubMed Central.
- Royal Society of Chemistry. (2019). A dual-responsive probe for detecting cellular hypoxia using 19 F magnetic resonance and fluorescence. RSC Publishing.
- ResearchGate. (2025). Hypoxia-Sensitive Fluorescent Probes for in Vivo Real-Time Fluorescence Imaging of Acute Ischemia.
- National Institutes of Health. (2015).
- Thermo Fisher Scientific. (n.d.). Hypoxia measurements in live and fixed cells using fluorescence microscopy and high-content imaging.
- ACS Publications. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Bioorthogonal labeling of biomolecules.
- ResearchGate. (n.d.).
- Lumiprobe. (n.d.).
- National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
- National Library of Medicine. (2020). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. PubMed.
- Thermo Fisher Scientific. (n.d.).
- LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling.
- BenchChem. (2025). Application Note: Fluorescent Labeling of "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" for Cellular Imaging.
- BenchChem. (2025).
- Creative Biogene. (n.d.).
- Vector Labor
- National Library of Medicine. (2009).
Sources
- 1. A dual-responsive probe for detecting cellular hypoxia using 19F magnetic resonance and fluorescence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. licorbio.com [licorbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 5-(3-Nitrophenyl)oxazole
Welcome to the technical support center for the synthesis of 5-(3-nitrophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most direct and common method for synthesizing this compound?
The most direct and widely employed method is the Van Leusen Oxazole Synthesis . This one-pot reaction involves the condensation of 3-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate (K₂CO₃), in a protic solvent like methanol.[1][2] This method is generally favored for its operational simplicity and the ready availability of the starting materials.
Q2: I am considering the Robinson-Gabriel synthesis. Is it a viable alternative?
The Robinson-Gabriel synthesis is a classic method for forming oxazole rings, but it is less direct for this specific target. It requires the cyclodehydration of a 2-acylamino-ketone precursor. This adds synthetic steps to prepare the necessary starting material, making it a more laborious route compared to the Van Leusen approach.
Troubleshooting Guide: Low or No Yield of this compound
Experiencing a lower-than-expected yield is a common issue in organic synthesis. This guide provides a systematic approach to diagnosing and resolving the problem.
Problem Area 1: Reagent Quality and Stoichiometry
Low yield can often be traced back to the quality and handling of the starting materials.
Question: My yield is consistently low despite following a standard Van Leusen protocol. What should I check first regarding my reagents?
Answer: Start by verifying the integrity of your starting materials, as this is the most frequent cause of poor reaction outcomes.
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3-Nitrobenzaldehyde: This aldehyde can oxidize to 3-nitrobenzoic acid upon prolonged exposure to air. The presence of this acidic impurity can neutralize the base, thereby inhibiting the crucial deprotonation of TosMIC.
-
Verification: Check the purity by melting point (literature: 58 °C) or ¹H NMR. The aldehyde proton should be a sharp singlet around 10.1 ppm. The presence of a broad singlet further downfield may indicate the carboxylic acid impurity.
-
Solution: If impure, purify the 3-nitrobenzaldehyde by recrystallization from a water/ethanol mixture.
-
-
Tosylmethyl Isocyanide (TosMIC): TosMIC is a stable solid, but it is sensitive to moisture and acidic conditions, which can lead to its decomposition.
-
Verification: The purity of TosMIC can be checked by its melting point (114-116 °C).
-
Solution: Ensure that the TosMIC is stored in a desiccator. Use of fresh, high-purity TosMIC is recommended.
-
-
Potassium Carbonate (K₂CO₃): This base is hygroscopic. The presence of water can interfere with the reaction.
-
Solution: Use freshly dried potassium carbonate. This can be achieved by heating the required amount in an oven at >150 °C for several hours and cooling it in a desiccator before use.
-
-
Methanol: The presence of water in the solvent can negatively impact the reaction.
-
Solution: Use anhydrous methanol for the reaction.
-
Stoichiometry Check:
| Reagent | Stoichiometric Ratio | Rationale |
| 3-Nitrobenzaldehyde | 1.0 eq | Limiting reagent. |
| TosMIC | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |
| K₂CO₃ | 2.0 - 2.5 eq | A sufficient excess is required to deprotonate TosMIC and drive the elimination step. |
Problem Area 2: Reaction Conditions
The specific conditions of the reaction play a critical role in its success.
Question: I've confirmed my reagents are pure, but my yield is still poor. What reaction parameters should I investigate?
Answer: The interplay of base, solvent, temperature, and reaction time is crucial. The electron-withdrawing nitro group on the benzaldehyde generally facilitates the initial nucleophilic attack, so issues often arise in the subsequent cyclization and elimination steps.[3]
-
Choice of Base: While K₂CO₃ is standard, its effectiveness can be influenced by particle size and dryness.
-
Alternative: For a stronger base, you might consider using potassium tert-butoxide (t-BuOK). However, be cautious as stronger bases can sometimes promote side reactions.
-
-
Temperature and Reaction Time: The Van Leusen reaction typically requires heating to reflux in methanol to proceed at a reasonable rate.
-
Troubleshooting:
-
Incomplete reaction: If you observe significant amounts of starting material (by TLC analysis), the reaction may require a longer reflux time. Monitor the reaction progress every 1-2 hours.
-
Product degradation: While the nitro group is generally stable under these conditions, prolonged heating in the presence of a base could potentially lead to decomposition.[4] If the reaction mixture darkens significantly and multiple new spots appear on the TLC plate, consider reducing the reflux time or temperature.
-
-
-
Atmosphere: While not strictly an inert atmosphere reaction, excluding excess moisture is beneficial.
-
Recommendation: A drying tube on top of the reflux condenser is good practice.
-
Problem Area 3: Potential Side Reactions
Understanding potential side reactions is key to troubleshooting unexpected results.
Question: My TLC shows the consumption of starting materials, but I have a complex mixture of products and a low yield of the desired oxazole. What could be happening?
Answer: Several side reactions can occur in the Van Leusen synthesis.
-
Formation of an Oxazoline Intermediate: The reaction proceeds through a 4-tosyl-4,5-dihydro-1,3-oxazole (oxazoline) intermediate.[3] Incomplete elimination of the tosyl group will result in this intermediate being present in your crude product.
-
Diagnosis: This intermediate is more polar than the final oxazole product and will have a lower Rf value on TLC.
-
Solution: Ensure a sufficient excess of base and adequate reflux time to promote the elimination step.
-
-
Cannizzaro-type reactions of 3-nitrobenzaldehyde: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid. While K₂CO₃ is a relatively weak base, this could be a minor pathway, especially if the desired reaction is slow.
-
Diagnosis: The presence of 3-nitrobenzyl alcohol and 3-nitrobenzoic acid in the crude product.
-
Solution: Ensure the timely addition of TosMIC after the base to favor the desired reaction pathway.
-
-
Reactions involving the nitro group: Aromatic nitro compounds can be susceptible to nucleophilic attack under strongly basic conditions, although this is less likely with K₂CO₃ in methanol.
Troubleshooting Workflow:
Sources
- 1. sciforum.net [sciforum.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]
Technical Support Center: Optimizing 5-Aryloxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-aryloxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. 5-Aryloxazoles are prevalent in numerous biologically active compounds, from kinase inhibitors to antimitotic agents, making their efficient synthesis a critical task in drug discovery and development.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind optimizing reaction conditions. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the common challenges encountered in the lab.
Troubleshooting Guide: Common Issues in 5-Aryloxazole Synthesis
This section addresses the most frequent problems encountered during the synthesis of 5-aryloxazoles, with a focus on the widely used Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[4]
Q1: I am experiencing very low to no yield in my Van Leusen reaction. What are the most common causes and how can I fix this?
Low yield is a frustrating but common issue that can often be traced back to a few key parameters. Let's break down the potential culprits.
A1: Root Cause Analysis and Solutions for Low Yield
-
Inefficient Deprotonation of TosMIC: The first step of the Van Leusen reaction is the deprotonation of the acidic methylene group of TosMIC to form a reactive anion.[4] If this step is inefficient, the entire reaction will fail.
-
Expert Insight: The choice of base is critical. For many aryl aldehydes, potassium carbonate (K₂CO₃) in methanol is sufficient. However, for less reactive aldehydes or when using aprotic solvents like THF or DMF, a stronger base such as sodium hydride (NaH) is often necessary to ensure complete deprotonation.[5] An aqueous-alcoholic potassium hydroxide (KOH) solution has also been shown to be effective.[4] Always ensure the base is fresh and anhydrous, especially when using NaH.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and the stabilization of intermediates.
-
Expert Insight: Methanol is a common choice as it readily dissolves K₂CO₃ and the reactants. However, aprotic polar solvents like THF or DMF can be superior when using stronger bases like NaH.[5] In recent years, ionic liquids have also been employed as recyclable solvents that can enhance reaction rates and yields.[4] If solubility is an issue, consider switching to a more polar solvent like DMF, but be mindful that it may require higher temperatures for solvent removal during work-up.
-
-
Incorrect Reaction Temperature: The reaction is sensitive to temperature.
-
Expert Insight: Many Van Leusen reactions proceed smoothly at room temperature or with gentle heating (e.g., refluxing in methanol).[4] However, if the reaction is sluggish, a moderate increase in temperature can be beneficial. Conversely, excessively high temperatures can lead to the degradation of reactants or the formation of side products.[6] It is recommended to start at room temperature and monitor the reaction by TLC before deciding to apply heat.
-
-
Purity of Starting Materials: Impurities in either the aryl aldehyde or TosMIC can inhibit the reaction or lead to unwanted side products.
-
Expert Insight: TosMIC is a stable, odorless solid at room temperature, but it should be stored in a cool, dry place.[4] Aldehydes, particularly aromatic ones, are susceptible to oxidation to the corresponding carboxylic acid. An "old" bottle of aldehyde is a frequent cause of reaction failure. It is best practice to use freshly purified or distilled aldehydes.
-
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Q2: My reaction produces the desired 5-aryloxazole, but it's contaminated with significant side products, making purification a nightmare. What are these byproducts and how can I prevent them?
A2: Minimizing Side Product Formation
Side product formation is typically a result of competing reaction pathways or the decomposition of intermediates.
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Unreacted Oxazoline Intermediate: The reaction proceeds through an oxazoline intermediate which then eliminates p-toluenesulfinic acid (TosH) to form the aromatic oxazole ring.[4] Incomplete elimination is a common issue.
-
Expert Insight: This step is base-mediated. If you are isolating the oxazoline, it suggests your base may not be strong enough or the reaction time is too short. Consider extending the reaction time or switching to a stronger base. Microwave-assisted synthesis has been reported to improve the efficiency of this elimination step, leading to higher yields of the final oxazole.[4]
-
-
Aldehyde Self-Condensation (Aldol Reaction): Under basic conditions, aldehydes with α-hydrogens can undergo self-condensation.
-
Expert Insight: This is more prevalent with aliphatic aldehydes but can occur with some activated aryl aldehydes. A key strategy to minimize this is to add the aldehyde slowly to the mixture of the base and TosMIC. This maintains a low concentration of the aldehyde, favoring the desired reaction with the TosMIC anion over self-condensation.
-
-
Reactions with Other Functional Groups: If your aryl aldehyde contains other reactive functional groups, they may compete in side reactions.
-
Expert Insight: Carefully review the compatibility of all functional groups on your starting material with the basic reaction conditions. It may be necessary to use a protecting group strategy for sensitive functionalities. The Van Leusen reaction is generally tolerant of a wide range of functional groups, which is one of its key advantages.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Van Leusen oxazole synthesis?
A1: Understanding the mechanism is key to rational optimization. The reaction is a [3+2] cycloaddition that occurs in three main stages:[4]
-
Anion Formation: A base abstracts a proton from the α-carbon of TosMIC (1) to generate a resonance-stabilized anion (2).
-
Nucleophilic Attack and Cyclization: The TosMIC anion (2) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (3). The resulting alkoxide then undergoes an intramolecular cyclization (a 5-endo-dig cyclization) to form a 5-hydroxyoxazoline intermediate (4).
-
Elimination and Aromatization: The oxazoline intermediate (4) is deprotonated by the base, leading to the elimination of the tosyl group (as p-toluenesulfinic acid) and subsequent tautomerization to form the stable, aromatic 5-substituted oxazole product (5).
Caption: The mechanism of the Van Leusen oxazole synthesis.
Q2: How do I select the optimal reaction conditions for a new substrate?
A2: A systematic approach based on a model reaction is the most effective strategy. If you are working with a new aryl aldehyde, it is wise to perform a small-scale optimization screen.
Expert Insight: Start with the most commonly successful conditions: K₂CO₃ as the base in methanol at room temperature. If the reaction is slow or gives a low yield, you can then vary the parameters systematically. A one-pot tandem approach, where the starting material is an aromatic carboxylic acid converted in situ to a tosyl ester before reaction with TosMIC, has also been shown to be efficient.[5]
Here is a table summarizing the optimization of a model reaction, synthesizing 4-tosyl-5-phenyloxazole from benzoic acid, tosyl chloride, and TosMIC, illustrating the impact of base and solvent choice.[5]
| Entry | Base 1 (Ester Formation) | Base 2 (Cyclization) | Solvent | Yield (%) |
| 1 | K₂CO₃ | K₂CO₃ | DMF | 35 |
| 2 | K₂CO₃ | K₂CO₃ | THF | 40 |
| 3 | K₂CO₃ | NaH | THF | 85 |
| 4 | K₂CO₃ | Et₃N | THF | 20 |
| 5 | NaH | NaH | THF | 65 |
| 6 | Et₃N | NaH | THF | 50 |
| 7 | K₂CO₃ | NaH | ACN | 75 |
| 8 | K₂CO₃ | NaH | Toluene | 60 |
Data adapted from a study on one-pot tandem synthesis.[5]
As the table shows, the combination of a milder base (K₂CO₃) for the initial step followed by a strong base (NaH) for the cyclization in THF gave the optimal yield (Entry 3).[5]
Standard Laboratory Protocol
General Protocol for the Van Leusen Synthesis of a 5-Aryl-1,3-Oxazole
This protocol is a reliable starting point for the synthesis of a wide variety of 5-aryloxazoles.
Materials:
-
Aryl aldehyde (1.0 mmol, 1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Methanol (5-10 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (1.0 mmol), TosMIC (1.0 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add methanol (5-10 mL) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-6 hours). If the reaction is sluggish, the mixture can be heated to reflux.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (25 mL) and extract the product with ethyl acetate (2 x 25 mL).[5]
-
Washing: Combine the organic layers and wash with water (25 mL) and then with brine (25 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether, to afford the pure 5-aryloxazole.[1][5][7]
References
-
The proposed mechanism for the synthesis of 5-arylisoxazoles. ResearchGate. Available from: [Link]
-
A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences. Available from: [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis of 5-aryloxazoles 31. ResearchGate. Available from: [Link]
-
Synthesis and in vitro anticancer evaluation of functionalized 5-(4-piperazin-1-yl) - ProQuest. ProQuest. Available from: [Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available from: [Link]
-
Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) - ResearchGate. ResearchGate. Available from: [Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. PubMed. Available from: [Link]
-
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester. ElectronicsAndBooks. Available from: [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Discovery and Evaluation of 2-anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. PubMed. Available from: [Link]
Sources
- 1. mch.estranky.sk [mch.estranky.sk]
- 2. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(3-Nitrophenyl)oxazole
Welcome to the Technical Support Center for the purification of polar 5-(3-Nitrophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this compound. The following information is presented in a question-and-answer format to provide direct and actionable solutions to potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound via the Van Leusen reaction?
A1: The Van Leusen synthesis of 5-substituted oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][2] For the synthesis of this compound, the key precursors are 3-nitrobenzaldehyde and TosMIC.[3] Consequently, the main impurities in your crude product are likely to be:
-
Unreacted 3-nitrobenzaldehyde: This starting material is moderately polar.
-
Unreacted Tosylmethyl isocyanide (TosMIC): TosMIC and its degradation products can be present.
-
p-Toluenesulfinic acid: This is a byproduct of the reaction and is polar and acidic.[1]
Understanding the nature of these impurities is the first step in developing an effective purification strategy.
Q2: My crude this compound appears as an oil or a sticky solid. What is the best initial work-up procedure?
A2: Oiling out of the crude product can be due to the presence of residual solvent or impurities. A standard aqueous work-up is recommended to remove water-soluble byproducts and unreacted reagents. A general procedure following a Van Leusen reaction involves diluting the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether) and washing with water and brine.[3] This will help to remove salts and other highly polar impurities. After drying the organic layer and removing the solvent under reduced pressure, you can proceed with further purification.
Q3: What are the recommended starting conditions for purifying this compound using column chromatography?
A3: Given the polar nature of this compound due to the nitro group and the oxazole ring, normal-phase column chromatography on silica gel is a suitable method. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on purification of similar oxazole derivatives, a gradient elution is often effective.[4]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (EtOAc) | Start with a low polarity mixture (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity. |
| Elution | Gradient Elution | Allows for the separation of less polar impurities first, followed by your product. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use the same solvent system to monitor the separation. |
Q4: How can I effectively remove the p-toluenesulfinic acid byproduct?
A4: The p-toluenesulfinic acid byproduct is acidic and can be removed with a mild basic wash during the work-up. Including a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) after the initial water wash will help to deprotonate the acidic byproduct, making it more water-soluble and thus easily extracted into the aqueous layer.
Troubleshooting Purification Challenges
This section addresses specific problems you might encounter during the purification of this compound and provides step-by-step guidance to resolve them.
Issue 1: Poor Separation in Column Chromatography
Symptom: Your product co-elutes with impurities, or you observe significant tailing on TLC and the column.
Causality: This is a common issue with polar compounds on silica gel. The nitro and oxazole functionalities can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity: Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mobile phase. For very polar impurities, adding a small amount of methanol (0.5-2%) to the ethyl acetate can improve elution.
-
Use an Alternative Solvent System: Consider using a dichloromethane (DCM)/methanol solvent system, which can offer different selectivity for polar compounds.
-
-
Modify the Stationary Phase:
-
Neutral Alumina: For basic compounds that streak on silica, neutral alumina can be a better alternative. However, given the nitro group, your compound is not strongly basic.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) HPLC or flash chromatography can be effective for polar compounds. The mobile phase would typically be a mixture of water and acetonitrile or methanol.
-
Issue 2: Difficulty with Recrystallization
Symptom: The compound "oils out" instead of forming crystals, or the resulting crystals are of low purity.
Causality: "Oiling out" occurs when the solute is too soluble in the chosen solvent, or the solution is cooled too quickly. Low purity after recrystallization indicates that the chosen solvent does not effectively differentiate between your product and the impurities at different temperatures.
Solutions:
-
Solvent Selection for Recrystallization:
-
Ideal Solvent Properties: An ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at its boiling point.
-
Recommended Solvents to Try: For polar aromatic compounds, common solvents to screen are ethanol, isopropanol, ethyl acetate, and mixtures like hexane/ethyl acetate.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or water) until the solution becomes turbid. Allow the solution to cool slowly.
-
-
Improving Crystal Formation:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the precipitation of impurities.
-
Seeding: If you have a pure crystal of your compound, adding a small seed crystal to the cooled, saturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel using the chosen mobile phase (or a less polar starting mobile phase for gradient elution).
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase (or the starting mobile phase of your gradient).
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc in hexanes to 30% EtOAc over several column volumes).
-
Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and may require some initial screening.
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the test tubes to see if the solid dissolves. The best solvent will dissolve the compound completely upon heating.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
-
Van Leusen Reaction. NROChemistry. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Synthesis of Nitrophenyl-Containing Compounds
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuanced challenges encountered in synthetic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, practical solutions for a common and critical issue: preventing over-nitration in the synthesis of nitrophenyl-containing compounds.
Over-nitration, the introduction of more than one nitro group onto an aromatic ring, can drastically reduce the yield of your desired mono-nitro product, complicate purification, and consume valuable starting material. This guide moves beyond simple protocols to explain the mechanistic principles behind these challenges, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why does over-nitration happen? I thought the first nitro group deactivates the ring.
This is a crucial question that gets to the heart of the issue. You are correct; the nitro group (–NO₂) is a strong electron-withdrawing group (EWG) due to both resonance and inductive effects.[1][2][3] When attached to an aromatic ring, it reduces the ring's electron density, making it less nucleophilic and therefore less reactive towards further electrophilic aromatic substitution (EAS).[1][2][3]
However, "deactivated" does not mean "unreactive." The key factors that lead to over-nitration (typically di-nitration) are:
-
Forcing Reaction Conditions: The most common cause is the use of overly harsh conditions. High concentrations of strong nitrating agents (like mixed nitric and sulfuric acid), elevated temperatures, and long reaction times can provide enough energy to overcome the activation barrier for the second nitration, even on a deactivated ring.[4]
-
Highly Activated Starting Materials: If your initial substrate contains a potent electron-donating group (EDG) or "activating group" (e.g., –OH, –NH₂, –OR), the ring is so electron-rich that even after the first nitration, it may still be reactive enough to undergo a second substitution.[5][6]
-
Kinetic vs. Thermodynamic Control: The mono-nitrated product is generally the kinetic product (formed fastest), while di- or tri-nitrated products can sometimes be the more thermodynamically stable products under forcing conditions.[7][8] Aromatic nitration is often considered irreversible, meaning the product distribution is dictated by the relative rates of the competing reactions.[7] Therefore, controlling the reaction kinetically is paramount.
dot digraph "Overcoming the Deactivation Barrier" { graph [fontname="Arial", fontsize=12, label="Fig 1. Energy profile of mono- vs. di-nitration.", labelloc=b, labeljust=c]; node [shape=plaintext, fontname="Arial", fontsize=11]; rankdir=LR;
// Nodes Start [label="Substrate +\nNitrating Agent"]; TS1 [label="Transition State 1\n(Mono-nitration)"]; Intermediate1 [label="σ-complex\n(Mono-nitro)"]; Product1 [label="Mono-nitro Product"]; TS2 [label="Transition State 2\n(Di-nitration)"]; Intermediate2 [label="σ-complex\n(Di-nitro)"]; Product2 [label="Di-nitro Product"];
// Invisible nodes for positioning {rank=same; Start; } {rank=same; TS1; TS2;} {rank=same; Intermediate1; Intermediate2;} {rank=same; Product1; Product2;}
// Edges with energy levels Start -> TS1 [label="ΔG‡ (low)"]; TS1 -> Intermediate1; Intermediate1 -> Product1;
Product1 -> TS2 [label="ΔG‡ (high)\nRequires forcing\nconditions"]; TS2 -> Intermediate2; Intermediate2 -> Product2;
// Styling edge [fontname="Arial", fontsize=10, color="#5F6368"]; TS1 [fontcolor="#EA4335"]; TS2 [fontcolor="#EA4335"]; Product1 [fontcolor="#34A853"]; Product2 [fontcolor="#EA4335"]; } endomd Simplified energy profile for sequential nitration.
Troubleshooting Guides
Q2: I'm observing significant di-nitration in my reaction. What is the first thing I should change?
Answer: The first and most impactful variable to adjust is temperature .
Electrophilic nitration is an exothermic process. Lowering the reaction temperature decreases the available thermal energy, making it significantly harder for the reaction to overcome the higher activation energy required for the second nitration.[9][10]
Immediate Actions:
-
Implement a Cooling Bath: Run the reaction in an ice-water (0 °C) or ice-salt bath (down to -20 °C). For even more sensitive substrates, a dry ice/acetone bath (-78 °C) may be necessary.
-
Control Reagent Addition: Add the nitrating agent slowly and dropwise to the solution of your substrate. This prevents localized temperature spikes from the exothermic reaction. Using a dropping funnel is highly recommended.
-
Monitor Internal Temperature: For scaled-up reactions, place a thermometer directly in the reaction mixture to ensure the internal temperature remains within the desired range.
Q3: Lowering the temperature helped, but I still see byproducts. What are my options for nitrating agents?
Answer: The classic "mixed acid" (HNO₃/H₂SO₄) system is extremely powerful because sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[11][12][13] If this is too harsh, you must switch to a milder, more selective nitrating system.
The choice of agent depends on how deactivated your substrate is. A milder reagent may not work for a strongly deactivated ring, while a strong reagent will cause over-nitration on an activated ring.
Table 1: Comparison of Common and Alternative Nitrating Systems
| Nitrating System | Typical Conditions | Reactivity & Selectivity | Pros | Cons |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ | 0 °C to RT | Very High / Low Selectivity | Inexpensive, powerful, well-established. | Often causes over-nitration and oxidation; strongly acidic and corrosive.[14][15] |
| HNO₃ in Acetic Acid | RT to mild heat | High / Moderate Selectivity | Milder than mixed acid; avoids strong mineral acids. | Can still be too harsh for sensitive substrates. |
| Acetyl Nitrate (from HNO₃ + Ac₂O) | 0 to 25 °C | Moderate / Good Selectivity | Good for moderately activated rings; less acidic. | Reagent is unstable and must be prepared in situ. |
| N₂O₅ with Fe(III) catalyst | -100 °C to 0 °C | High / Good Selectivity | Very fast and mild; compatible with many functional groups.[16] | N₂O₅ can be hazardous and requires careful handling.[16] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Reflux in DCM | Moderate / Good Regioselectivity | Safe, inexpensive, and avoids corrosive acids.[17] | Primarily explored for anilines; substrate scope may be limited.[17] |
| N-Nitropyrazoles | RT to 80 °C | Controllable / High Selectivity | Powerful yet controllable; tolerates a wide range of functional groups.[18] | Reagent may not be commercially available and requires synthesis. |
| HNO₃ in HFIP | Room Temperature | High / Good Selectivity | Catalyst-free, mild conditions; solvent is recoverable.[19] | HFIP is an expensive solvent. |
Recommendation: For a moderately activated or deactivated ring where mixed acid is too strong, preparing acetyl nitrate in situ is often a practical next step. For highly sensitive or complex molecules, exploring newer methods with N-nitropyrazoles or specialized catalysts may be necessary.[18]
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, label="Fig 2. Decision workflow for controlling over-nitration.", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endomd A step-by-step workflow for addressing over-nitration issues.
Q4: How can I stop the reaction at the right time before the second nitration starts?
Answer: You cannot control what you cannot measure. Relying solely on a predetermined reaction time is a common source of error. You must actively monitor the consumption of your starting material and the formation of your product.
Recommended Technique: Thin-Layer Chromatography (TLC) TLC is a fast, inexpensive, and effective way to monitor reaction progress.
-
Principle: The starting material, mono-nitro product, and di-nitro byproduct will likely have different polarities and thus different retention factors (Rƒ) on a TLC plate. Typically, the polarity will increase with the number of nitro groups.
-
Observation: You want to stop the reaction when the spot for your starting material has just disappeared, and the spot for the di-nitro product is minimal or non-existent.
Q5: My desired mono-nitro product is contaminated with the di-nitro byproduct. How can I effectively purify it?
Answer: Complete separation is often achievable with standard purification techniques, leveraging the polarity differences between the products.
-
Work-up Procedure: After quenching the reaction (typically by pouring it onto ice), the crude product needs to be extracted into an organic solvent. A subsequent wash with a mild base (e.g., aqueous sodium bicarbonate) can help remove residual acids and highly acidic byproducts like nitrophenols.[20]
-
Column Chromatography: This is the most powerful method for separating compounds with different polarities.[21]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) and gradually increase the polarity. The less polar compound (often the desired mono-nitro product) will elute from the column first.
-
-
Recrystallization: If the product is a solid, recrystallization can be highly effective, especially for removing small amounts of impurities. The key is to find a solvent system in which your desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution.
Experimental Protocols
Protocol 1: Controlled Mono-nitration of a Generic Aromatic Compound
This protocol is a general guideline. Stoichiometry and temperature must be optimized for your specific substrate.
-
Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice/water bath on a stir plate. Add a thermometer to monitor the internal temperature.
-
Dissolution: Dissolve the aromatic substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in the flask. Allow the solution to cool to 0-5 °C.
-
Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.0-1.1 eq) to concentrated sulfuric acid (1.0-2.0 eq) while cooling in an ice bath. Caution: Highly exothermic and corrosive.
-
Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture to the stirring substrate solution dropwise over 30-60 minutes, ensuring the internal reaction temperature does not exceed 5 °C.
-
Reaction & Monitoring: Allow the reaction to stir at 0-5 °C. Monitor its progress every 15-30 minutes using TLC (see Protocol 2).
-
Quenching: Once TLC indicates the consumption of starting material, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Work-up: If a precipitate forms, collect it by vacuum filtration. If not, extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica TLC plate.
-
Spotting:
-
On the left, spot a diluted sample of your starting material (SM).
-
In the middle, spot a sample taken directly from the reaction mixture (co-spot). To do this, dip a capillary tube into the reaction, then quench the tip in a small vial with a little ethyl acetate and a drop of water/bicarbonate solution to neutralize the acid.
-
On the right, spot the reaction mixture sample by itself (RM).
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Compare the spots. The reaction is complete when the SM spot in the RM lane has disappeared. Look for the appearance of a new, more polar spot (lower Rƒ), which is your product. A second, even more polar spot would indicate the di-nitro byproduct.
References
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Esteves, P. M., et al. (2021). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry Steps. (n.d.). Activating and Deactivating Groups. Available at: [Link]
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Wikipedia. (2024). Electrophilic aromatic directing groups. Available at: [Link]
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Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Available at: [Link]
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Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Available at: [Link]
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Furman Chemistry 120 - PBworks. (n.d.). Activating Groups and Deactivating Groups. Available at: [Link]
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Siba, F., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
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Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Available at: [Link]
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Cridland, A., et al. (2001). A fast and mild method for the nitration of aromatic rings. ResearchGate. Available at: [Link]
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Loera-García, B. V., et al. (2025). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Ingenta Connect. Available at: [Link]
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da Silva, A. B. F., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
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ResearchGate. (2023). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Available at: [Link]
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ChemistryViews. (2018). Nitration of Arenes under Mild Conditions. Available at: [Link]
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Zhang, W., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health (NIH). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Available at: [Link]
- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
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MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
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Smith, K., et al. (1996). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]
- Google Patents. (1976). Process for the purification of p-nitrophenol.
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Foundations of Chemical and Biological Engineering I. (n.d.). Kinetic & Thermodynamic Control. Available at: [Link]
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The Journal of Organic Chemistry. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Available at: [Link]
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Cardiff University - ORCA. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Available at: [Link]
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Yermilov, V., et al. (2007). Quantification of nitrotyrosine in nitrated proteins. PMC - NIH. Available at: [Link]
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Wikipedia. (2024). Thermodynamic and kinetic reaction control. Available at: [Link]
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Khan Academy. (2010). Thermodynamic versus Kinetic Control. YouTube. Available at: [Link]
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]
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University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
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LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Available at: [Link]
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Ohshima, H., et al. (1996). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. PMC - NIH. Available at: [Link]
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Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]
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Wikipedia. (2024). Nitration. Available at: [Link]
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New Journal of Chemistry (RSC Publishing). (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Available at: [Link]
- Google Patents. (1990). Process for extracting and disposing of nitrophenolic by-products.
-
Al-Ani, F. H., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. National Institutes of Health (NIH). Available at: [Link]
-
Reddit. (2023). Di-nitration troubleshooting. Available at: [Link]
-
Organic Chemistry Research. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Available at: [Link]
- Google Patents. (1965). Nitration process.
-
American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. Available at: [Link]
-
PNAS. (1979). Recent aspects of nitration: New preparative methods and mechanistic studies. Available at: [Link]
-
Bentham Science. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Available at: [Link]
-
JACS Au. (2022). Biocatalytic Strategies for Nitration Reactions. Available at: [Link]
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Technical Support Center: Enhancing Regioselectivity in the Synthesis of 5-(3-Nitrophenyl)oxazole
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of 5-(3-nitrophenyl)oxazole. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Regioisomers in Oxazole Synthesis
The synthesis of substituted oxazoles is a cornerstone in medicinal chemistry due to their prevalence in biologically active compounds.[1][2][3][4] However, the creation of a specific regioisomer, such as this compound, can be hampered by the formation of unwanted side products. Regioisomers are structural isomers with the same molecular formula but differ in the placement of substituents on the oxazole ring.[5] This often arises from the use of unsymmetrical starting materials.[5] The presence of these isomers complicates purification, reduces the yield of the target molecule, and can lead to inconsistent results in biological assays.[5]
This guide will explore common synthetic routes and provide actionable strategies to improve the regioselectivity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing 5-substituted oxazoles like this compound?
A1: The Van Leusen oxazole synthesis is a primary and efficient method for preparing 5-substituted oxazoles.[1][2][3][6] This reaction utilizes an aldehyde (in this case, 3-nitrobenzaldehyde) and tosylmethyl isocyanide (TosMIC) under basic conditions.[1][2][3][7] The reaction proceeds through a [3+2] cycloaddition mechanism.[2][3] Other methods, such as modifications of the Robinson-Gabriel or Fischer oxazole syntheses, are also employed for oxazole ring formation, though they may present greater regioselectivity challenges with unsymmetrical precursors.[5][6][8][9][10][11]
Q2: Why is regioselectivity a concern in the synthesis of this compound?
A2: While the Van Leusen synthesis with 3-nitrobenzaldehyde is generally regioselective for the 5-substituted product, other methods starting with different precursors can lead to mixtures. For instance, a Robinson-Gabriel approach using an unsymmetrical α-acylamino ketone could theoretically yield both the desired this compound and its 4-(3-nitrophenyl) regioisomer.[5] The electronic and steric properties of the substituents play a crucial role in directing the cyclization.[5]
Q3: What factors influence the regiochemical outcome of an oxazole synthesis?
A3: The regioselectivity is primarily governed by:
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the starting materials can favor one cyclization pathway over another.[5]
-
Steric Hindrance: Bulky substituents can sterically hinder attack at a particular position, directing the reaction towards the less hindered site.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the ratio of regioisomers. For example, in palladium-catalyzed arylations of the oxazole ring, polar solvents can favor C-5 arylation, while nonpolar solvents may favor C-2 arylation.[12]
Troubleshooting Guide: Improving Regioselectivity
This section addresses specific issues you might encounter during the synthesis of this compound and offers targeted solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low yield of the desired this compound isomer. | Formation of the 4-(3-nitrophenyl)oxazole regioisomer. | 1. Confirm the Synthetic Route: For high regioselectivity towards the 5-substituted product, the Van Leusen reaction with 3-nitrobenzaldehyde and TosMIC is highly recommended due to its established mechanism favoring this outcome.[2][3] 2. Analyze Reaction Byproducts: Use techniques like NMR and LC-MS to identify the isomeric impurities. This will confirm if regioselectivity is the primary issue. |
| Formation of multiple unidentified byproducts. | Side reactions due to harsh reaction conditions or reactive functional groups. | 1. Optimize Reaction Temperature: Thermal rearrangements, such as the Cornforth rearrangement, can occur at elevated temperatures, leading to isomerization of the oxazole ring.[13][14][15][16][17] Conduct the reaction at the lowest effective temperature. 2. Choice of Base: In the Van Leusen synthesis, the strength and stoichiometry of the base can be critical. Using a milder base or carefully controlling the stoichiometry can prevent side reactions. Microwave-assisted synthesis with controlled base equivalency has been shown to selectively produce either the oxazole or the oxazoline intermediate.[18] |
| Difficulty in purifying the desired product from its regioisomer. | Similar polarity and physical properties of the isomers. | 1. Chromatographic Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Chiral chromatography can sometimes resolve isomers even if the molecules themselves are not chiral. 2. Recrystallization: If a crystalline solid is obtained, fractional recrystallization can be an effective purification method. |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
This protocol is a standard and reliable method for the regioselective synthesis of 5-substituted oxazoles.[2][3]
Materials:
-
3-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq).
-
Add potassium carbonate (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Visualizing Reaction Pathways
The Van Leusen Oxazole Synthesis Mechanism
The following diagram illustrates the stepwise mechanism of the Van Leusen reaction, highlighting the key intermediates leading to the formation of the 5-substituted oxazole.
Caption: Mechanism of the Van Leusen oxazole synthesis.
Troubleshooting Logic Flow for Regioselectivity Issues
This diagram outlines a logical workflow for diagnosing and resolving regioselectivity problems in your synthesis.
Caption: Troubleshooting workflow for regioselectivity.
Conclusion
Achieving high regioselectivity in the synthesis of this compound is critical for efficient drug discovery and development. By understanding the underlying reaction mechanisms and systematically troubleshooting potential issues, researchers can significantly improve their synthetic outcomes. The Van Leusen oxazole synthesis stands out as a robust and highly regioselective method for this purpose. Careful control of reaction conditions and thorough product analysis are paramount to success.
References
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-
Cornforth rearrangement - Wikipedia. Available at: [Link]
-
Oxazole - Wikipedia. Available at: [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]
-
Oxazole.pdf - CUTM Courseware. Available at: [Link]
-
Synthesis of 2,4,5-Trisubstituted Oxazoles with Complementary Regioselectivity from α-Oxoketene Dithioacetals and β-(Methylthio)-β-(het)aryl-2-propenones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cornforth rearrangement - ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]
-
Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]
-
Fischer oxazole synthesis - Wikipedia. Available at: [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cornforth Rearrangement | Chem-Station Int. Ed. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]
-
(PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol - ResearchGate. Available at: [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate. Available at: [Link]
-
Van Leusen reaction - Wikipedia. Available at: [Link]
-
Mechanism of van Leusen oxazole synthesis. - ResearchGate. Available at: [Link]
-
Robinson-Gabriel Synthesis - SynArchive. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. Available at: [Link]
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- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-(3-Nitrophenyl)oxazole
Welcome to the technical support center for the synthesis of 5-(3-Nitrophenyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful synthesis and purification of your target molecule.
I. Troubleshooting Guide: Impurity Profiles and Solutions
The synthesis of this compound, commonly achieved through the Van Leusen oxazole synthesis, is a robust reaction.[1][2][3] However, like any chemical transformation, it is not without its potential for impurity formation. Understanding the origin of these impurities is the first step toward effective removal.
Commonly Encountered Issues & Recommended Actions
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction: Presence of starting materials (3-nitrobenzaldehyde and TosMIC) in the crude product. | - Insufficient reaction time or temperature.- Ineffective base or stoichiometry.- Degradation of TosMIC. | - Increase reaction time and/or temperature.- Ensure the use of a strong, non-nucleophilic base like K2CO3 or t-BuOK in appropriate molar excess.- Use fresh or properly stored TosMIC. |
| Presence of Side-Products: Unidentified peaks in NMR or spots on TLC. | - Formation of oxazoline intermediate.[1][2]- Side reactions involving the nitro group.- Self-condensation of the aldehyde. | - Ensure complete elimination of the tosyl group by adjusting reaction conditions (e.g., prolonged heating).[4][5]- Purify via flash column chromatography or recrystallization. |
| Low Yield | - Suboptimal reaction conditions.- Loss of product during workup or purification. | - Optimize base, solvent, and temperature.- Perform careful extraction and minimize transfers during purification. |
| Product Discoloration | - Presence of colored impurities, possibly from side reactions involving the nitro group. | - Recrystallization is often effective for removing colored impurities.[6][7]- Treatment with activated carbon during recrystallization can also be beneficial. |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis and purification of this compound.
Synthesis & Reaction Mechanism
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Van Leusen oxazole synthesis is the most widely employed and efficient method.[1][2][3] This reaction involves the condensation of 3-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate.[4][5]
Q2: Can you illustrate the reaction mechanism for the Van Leusen synthesis of this compound?
A2: Certainly. The mechanism proceeds through a [3+2] cycloaddition pathway. The key steps involve the deprotonation of TosMIC, nucleophilic attack on the aldehyde, intramolecular cyclization to form an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[1][2]
Caption: Van Leusen reaction pathway for this compound synthesis.
Impurity Identification and Removal
Q3: My crude product shows a significant amount of unreacted 3-nitrobenzaldehyde. How can I remove it?
A3: Unreacted 3-nitrobenzaldehyde can typically be removed through two primary methods:
-
Flash Column Chromatography: Using a solvent system such as hexanes/ethyl acetate will allow for the separation of the more polar aldehyde from the desired oxazole product.[8][9][10]
-
Recrystallization: If the concentration of the aldehyde is not excessively high, recrystallization from a suitable solvent (e.g., ethanol/water) can effectively purify the product, as the aldehyde will remain in the mother liquor.[6]
Q4: I have a persistent impurity that co-elutes with my product during column chromatography. What are my options?
A4: When co-elution is an issue, consider the following:
-
Change the solvent system: A different solvent system may alter the relative polarities and improve separation.
-
Recrystallization: This is often the best alternative to chromatography for removing closely eluting impurities.[6] Experiment with different solvents to find one that selectively crystallizes your product.
-
Acid-base extraction: If the impurity has acidic or basic functionality that your product lacks, an acid-base wash during the workup can remove it.
Q5: What is the best way to remove colored impurities from my final product?
A5: Recrystallization is highly effective for removing colored impurities.[6][7] For stubborn colors, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities, which are then removed by hot filtration. Be cautious not to use too much charcoal, as it can also adsorb your product and reduce the yield.
Purification Protocols
Q6: Can you provide a detailed protocol for purifying this compound by flash column chromatography?
A6: Absolutely. Here is a general protocol that can be optimized for your specific needs:
Protocol: Flash Column Chromatography Purification
-
Preparation of the Column:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (gradient elution).[8]
-
Monitor the elution of fractions by thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Q7: What is a reliable recrystallization protocol for this compound?
A7: A mixed solvent system often provides the best results for recrystallizing nitrophenyl derivatives.[6]
Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
III. Visualizing the Troubleshooting Process
To aid in diagnosing and resolving issues, the following flowchart outlines a logical approach to troubleshooting the synthesis of this compound.
Caption: A logical workflow for troubleshooting impurities.
By following this guide, researchers can effectively navigate the challenges associated with the synthesis and purification of this compound, leading to higher yields and purities in their experimental work.
IV. References
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
(PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Oxazole | PPTX. Slideshare. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. NIH. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Rapid and convergent synthesis of a 2,4'-linked tri-oxazole in an approach to poly-oxazoles. stoltz2.caltech.edu. [Link]
-
Synthesis of Trisubstituted Oxazoles via Aryne Induced[4][5] Sigmatropic Rearrangement-Annulation Cascade. organic-chemistry.org. [Link]
-
Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. MIT OpenCourseWare. [Link]
-
Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. ResearchGate. [Link]
-
Purification of nitrophenols using complex-assisted crystallization. RSC Publishing. [Link]
-
Purification: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
US3933929A - Process for the purification of p-nitrophenol. Google Patents.
-
US2874196A - Method of crystallizing nitro products. Google Patents.
-
This compound. Crysdot LLC. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
Oxazole.pdf. CUTM Courseware. [Link]
-
Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. thepharmajournal.com. [Link]
-
CAS 89808-75-3 | 5-(2-Nitrophenyl)oxazole. Alchem.Pharmtech. [Link]
-
US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole. ChemSynthesis. [Link]
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. Purification [chem.rochester.edu]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
Technical Support Center: Optimization of Suzuki Coupling for Oxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications in oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to functionalize the oxazole scaffold. As a heterocyclic motif prevalent in pharmaceuticals and functional materials, mastering its synthesis is critical.
This document moves beyond a simple recitation of procedures. It is structured to provide deep mechanistic insights and practical, field-tested solutions to common challenges encountered during the optimization of these reactions.
Part 1: The Fundamentals - Key Parameters & Catalytic Cycle
The success of a Suzuki-Miyaura coupling hinges on the interplay of several key components. Understanding their roles is the first step toward rational optimization.
-
Palladium Precatalyst: The engine of the reaction. While classic catalysts like Pd(PPh₃)₄ are sometimes effective, modern, well-defined precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) offer superior activity, stability, and reproducibility, especially for challenging substrates like heteroaryl chlorides.
-
Ligand: The catalyst's steering wheel. The ligand modulates the steric and electronic properties of the palladium center. For electron-rich heteroaromatics like oxazoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the key steps of oxidative addition and reductive elimination.[1][2][3][4]
-
Base: The activator. The base is crucial for activating the boronic acid/ester partner to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect yield, selectivity, and the prevalence of side reactions.
-
Solvent: The reaction environment. Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are standard. The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Boron Source: The coupling partner. While boronic acids are common, they are susceptible to decomposition pathways like protodeboronation. Boronic esters (e.g., pinacol esters, MIDA esters) offer enhanced stability, particularly for heteroaryl substrates prone to this side reaction.[6][7]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding these steps is essential for effective troubleshooting.
Sources
Technical Support Center: Stability of 5-(3-Nitrophenyl)oxazole in Solution
Welcome to the technical support guide for 5-(3-Nitrophenyl)oxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding the stability profile of a molecule is critical for ensuring the reliability and reproducibility of experimental results, from initial screening to formulation development.[1][2] This guide consolidates theoretical knowledge with actionable troubleshooting protocols to address challenges you may encounter during your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, drawing upon established principles of organic chemistry and data from related molecular classes.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is influenced by a combination of factors related to its core structure: the oxazole ring and the nitrophenyl substituent. Key environmental and experimental variables to control are:
-
pH: The oxazole ring can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[3]
-
Light Exposure: Nitroaromatic compounds are known to be photosensitive and can undergo photodegradation upon exposure to UV or even visible light.[4][5]
-
Oxidizing Agents: While the oxazole ring itself is somewhat resistant to certain oxidizing agents like hydrogen peroxide, strong oxidants can lead to ring cleavage.[6][7] The presence of the nitro group also influences the molecule's electronic properties and susceptibility to oxidative stress.
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis and oxidation.[3][8]
-
Solvent Choice: The polarity and protic nature of the solvent can influence degradation rates. For instance, solvent polarity can affect the photophysical pathways of nitroaromatics.[9][10][11]
Q2: How susceptible is the oxazole ring to hydrolysis?
A2: The oxazole ring is generally more stable in acidic to neutral conditions compared to basic conditions.[12] However, it is not immune to hydrolysis. Nucleophilic attack on the C2 or C5 positions of the oxazole ring, often facilitated by hydroxide ions in basic media, can lead to ring cleavage.[6] A study on the related isoxazole ring in the drug leflunomide demonstrated significantly faster, base-catalyzed ring opening at pH 10 compared to neutral or acidic pH.[3] While this compound is not an isoxazole, the general principle of increased susceptibility of azole rings to basic hydrolysis is a critical consideration.
Q3: What is the expected photostability of this compound?
A3: Due to the presence of the nitroaromatic moiety, this compound is expected to be sensitive to light. Nitroaromatic compounds can absorb light in the UV-visible spectrum, leading to excited states that can undergo various photochemical reactions.[4] These reactions can include complex rearrangements or the generation of reactive species, ultimately leading to degradation of the compound.[9][13] Therefore, it is imperative to protect solutions of this compound from light during storage and, to the extent possible, during experimental handling.
Q4: Which solvents are recommended for preparing stock solutions and for long-term storage?
A4: For preparing high-concentration stock solutions, aprotic organic solvents such as DMSO or DMF are generally preferred due to their good solubilizing power and lower reactivity compared to protic solvents like alcohols or water. For long-term storage, aliquoting stock solutions and storing them at -20°C or -80°C is recommended to minimize degradation. It is crucial to use anhydrous-grade solvents to prevent hydrolysis. When preparing working solutions in aqueous buffers, it is advisable to make them fresh from the stock solution for each experiment.
Troubleshooting Guide: Common Stability-Related Issues
This section provides a structured approach to diagnosing and resolving common experimental issues that may arise from the instability of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Rationale |
| Change in solution color (e.g., turning yellow or brown) over time. | Photodegradation: Nitroaromatic compounds can form colored degradants upon light exposure.[4] | Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. This is the most direct way to prevent photochemical reactions. |
| Oxidative Degradation: Reaction with dissolved oxygen or other oxidants. | Use High-Purity Solvents: Use freshly opened, anhydrous, or sparged (with nitrogen or argon) solvents to minimize dissolved oxygen. Consider adding a suitable antioxidant if compatible with the experimental system. | |
| Appearance of new peaks or changes in peak shape (e.g., broadening) in HPLC analysis. | Chemical Degradation: The compound is breaking down into one or more new chemical entities. | Perform Forced Degradation: Conduct a systematic forced degradation study (see protocol below) to identify the likely degradation products under specific stress conditions (acid, base, oxidation, light, heat).[1][14] This helps in developing a stability-indicating analytical method. |
| Re-evaluate Storage Conditions: Check the pH, temperature, and solvent of your storage and experimental solutions. Prepare fresh solutions from a solid sample if possible. | ||
| Loss of biological activity, assay signal, or inconsistent results. | Degradation of Parent Compound: The concentration of the active this compound has decreased. | Confirm Concentration: Use a validated, stability-indicating HPLC method to accurately quantify the amount of the parent compound remaining before each experiment. A loss of 10-20% is often considered significant.[1][15] |
| Prepare Fresh Solutions: Always prepare working solutions fresh from a validated stock solution immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. |
Visualizing Potential Degradation Pathways
The following diagram illustrates a potential hydrolytic degradation pathway for the oxazole ring under basic conditions, which is a common vulnerability for this heterocyclic system.
Caption: Potential base-catalyzed hydrolysis of the oxazole ring.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2][14][16] This involves intentionally exposing the compound to stress conditions that are more severe than accelerated stability testing.[14]
Objective: To identify the degradation pathways of this compound and determine the rate of degradation under various stress conditions. A degradation of 5-20% is generally considered optimal for these studies.[15]
Analytical Method: A reverse-phase HPLC method with UV detection is typically suitable. The method must be capable of separating the parent compound from all major degradation products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
2. Stress Conditions (Perform in parallel with a control sample protected from stress):
a. Acid Hydrolysis:
- Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
- Incubate at 60°C.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
b. Base Hydrolysis:
- Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
- Incubate at room temperature (25°C).
- Withdraw aliquots at shorter intervals (e.g., 0, 30 min, 1, 2, and 4 hours) due to expected higher reactivity.[3]
- Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
c. Oxidative Degradation:
- Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).[15]
- Keep the solution at room temperature, protected from light.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Analyze directly by HPLC. If needed, the reaction can be quenched by adding a small amount of sodium bisulfite solution.
d. Thermal Degradation:
- Place the stock solution (in a sealed vial) in a calibrated oven at 80°C.
- Withdraw aliquots at 0, 24, 48, and 72 hours.
- Analyze by HPLC.
e. Photolytic Degradation (as per ICH Q1B Option 2):
- Prepare two solutions: one in a clear glass vial (test sample) and one in a vial wrapped completely in aluminum foil (dark control).
- Expose the samples to a controlled light source that provides both UV and visible light (e.g., a photostability chamber). The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
- Analyze both the exposed sample and the dark control by HPLC.
3. Analysis:
-
For each time point, inject the sample onto the HPLC system.
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product (as a percentage of the total area).
-
Plot the percentage of the parent compound remaining versus time for each condition.
The following diagram outlines the workflow for this study.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation Testing | SGS USA [sgs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 11. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Troubleshooting Inconsistent Results in 5-(3-Nitrophenyl)oxazole Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(3-Nitrophenyl)oxazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your bioassays and achieve consistent, reliable results. As a Senior Application Scientist, I have structured this guide to not only provide procedural solutions but also to explain the underlying scientific principles, ensuring a comprehensive understanding of your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and which bioassays are most relevant?
A1: this compound belongs to the oxazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The presence of the nitroaromatic group suggests that its most prominent activity is likely antimicrobial, particularly against bacteria.[4][5] This is because the nitro group can be bioreduced by microbial nitroreductases to form cytotoxic reactive nitrogen species.[6][7]
Therefore, the most relevant bioassays for this compound are:
-
Antimicrobial Susceptibility Testing (AST): Broth microdilution to determine the Minimum Inhibitory Concentration (MIC) is a standard quantitative method.[8]
-
Cytotoxicity Assays: To assess the compound's effect on mammalian cells and determine its therapeutic index, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used.[9][10]
Q2: My this compound stock solution in DMSO is showing a slight yellow color. Is this normal and can it affect my results?
A2: Yes, a pale yellow coloration of this compound solutions is often observed and is generally not a cause for concern. Many nitroaromatic compounds are inherently yellow.[11] However, it is crucial to be vigilant for any changes in color intensity over time, as this could indicate degradation of the compound. The stability of oxazole derivatives can be influenced by factors such as pH and exposure to light. To ensure consistency, it is recommended to prepare fresh stock solutions regularly, store them protected from light at -20°C, and minimize freeze-thaw cycles.
Q3: I am observing poor solubility of this compound when I dilute my DMSO stock into aqueous cell culture media. How can I address this?
A3: This is a common challenge with hydrophobic small molecules. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of solution, leading to inconsistent and lower-than-expected effective concentrations in your assay. Here are some strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to minimize solvent effects on your biological system, while still maintaining compound solubility.
-
Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the final assay medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Use of Pluronic F-68: For cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the cell culture medium can help to maintain the solubility of hydrophobic compounds without significantly affecting cell viability.
-
Sonication: Briefly sonicating the diluted compound in the final medium can help to break up small precipitates and improve dissolution. However, be cautious with this method as it can also degrade some compounds.
Troubleshooting Guide: Inconsistent Bioassay Results
Issue 1: High Variability in Antimicrobial Susceptibility Testing (AST)
Q: My Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain are fluctuating between experiments. What are the likely causes?
A: Inconsistent MIC values are a frequent issue in antimicrobial susceptibility testing. The root causes can often be traced to subtle variations in experimental procedure. Below is a systematic approach to troubleshooting this problem.
Potential Causes and Solutions for Inconsistent MICs
| Potential Cause | Observation | Recommended Action | Authoritative Guidance |
| Inoculum Preparation | Inconsistent turbidity of bacterial suspension. | Strictly adhere to a standardized protocol for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard. Use a spectrophotometer for accuracy. | Clinical and Laboratory Standards Institute (CLSI) M07-A11 |
| Compound Precipitation | Visible precipitate in the wells of the microplate after adding the compound. | Refer to the solubility troubleshooting tips in the FAQs. Ensure the compound is fully dissolved in the broth at the highest concentration tested. | General laboratory best practices |
| Inconsistent Pipetting | High variability between replicate wells within the same experiment. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. | Good Laboratory Practice (GLP) |
| Edge Effects | Wells on the perimeter of the 96-well plate show different growth patterns compared to interior wells. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile broth to maintain humidity across the plate. | Common laboratory knowledge |
| Incubation Conditions | Variations in temperature or aeration between experiments. | Ensure the incubator is maintaining a consistent temperature and atmosphere. Use breathable plate sealers to ensure uniform gas exchange. | CLSI guidelines |
Experimental Workflow for Troubleshooting Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent MIC results.
Issue 2: Unexpected Results in Cell-Based Cytotoxicity Assays (e.g., MTT Assay)
Q: I am observing either no dose-response or a very steep drop-off in cell viability at high concentrations of this compound. What could be causing this?
A: Non-classical dose-response curves in cytotoxicity assays can be due to a variety of factors, including compound-specific properties and assay artifacts.
Potential Causes and Solutions for Atypical Dose-Response Curves
| Potential Cause | Observation | Recommended Action | Authoritative Guidance |
| Compound Precipitation | A sharp drop in viability at high concentrations, often accompanied by visible precipitate. | High concentrations of the compound may be precipitating and causing physical stress or cell death, rather than a specific pharmacological effect. Determine the solubility limit in your assay medium and test concentrations below this limit. | General cell culture best practices |
| Interference with MTT Assay | The compound itself may reduce the MTT reagent, leading to a false positive signal for cell viability. | Run a control experiment with the compound and MTT reagent in cell-free media to check for direct reduction of MTT. If interference is observed, consider using an alternative cytotoxicity assay, such as one based on ATP levels (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release. | Assay Guidance Manual (NCBI) |
| Cell Seeding Density | Inconsistent cell numbers across wells. | Ensure a homogeneous cell suspension during plating and use calibrated pipettes. The optimal seeding density should be determined for your specific cell line and assay duration to ensure cells are in the exponential growth phase during the experiment. | ATCC® MTT Cell Proliferation Assay Protocol |
| Contamination | Mycoplasma or other microbial contamination can affect cell metabolism and response to treatment. | Regularly test cell cultures for mycoplasma contamination. | Common laboratory practice |
Mechanism of Action: Antimicrobial Activity of this compound
The antimicrobial activity of nitroaromatic compounds like this compound is primarily due to the reductive activation of the nitro group by bacterial nitroreductases.[6][7] This process generates a cascade of reactive nitrogen species (RNS) that are toxic to the bacterial cell.
Caption: Proposed mechanism of antimicrobial action for this compound.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: MTT Assay for Cytotoxicity
This protocol is adapted from the ATCC® MTT Cell Proliferation Assay.[9]
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
References
-
Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 224-245. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. Available at: [Link]
-
Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
-
Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Available at: [Link]
-
Valdes, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available at: [Link]
-
Sobral, M. M. C., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32, 1771-1804. Available at: [Link]
-
King, M. T., & Masters, C. I. (2021). Nitroaromatic Antibiotics. Encyclopedia, 1(2), 267-279. Available at: [Link]
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. Available at: [Link]
-
Herpin, P., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 83, 153401. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Reactive nitrogen species in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. mdpi.com [mdpi.com]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reactive Nitrogen Species in Host-Bacterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-(3-Nitrophenyl)oxazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Nitrophenyl)oxazole. As you transition from laboratory-scale experiments to larger-scale production, this resource offers in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust, scalable, and reproducible synthetic process.
Introduction: The Van Leusen Approach to 5-Substituted Oxazoles
The synthesis of this compound is most effectively achieved through the Van Leusen oxazole synthesis. This powerful reaction involves the condensation of an aldehyde, in this case, 3-nitrobenzaldehyde, with tosylmethyl isocyanide (TosMIC).[1][2] The reaction is prized for its reliability and the regioselective formation of the 5-substituted oxazole ring system.[3] The electron-withdrawing nature of the nitro group on the benzaldehyde substrate generally facilitates this reaction.[4][5]
This guide will provide a detailed experimental protocol for the synthesis of this compound, followed by a comprehensive troubleshooting section to address potential challenges that may arise during scale-up.
Visualizing the Path: Reaction and Workflow
The Van Leusen Reaction Mechanism
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Workflow Overview
Caption: A streamlined workflow for the synthesis of this compound.
Experimental Protocol: A Scalable Approach
This protocol is designed for a nominal 10-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, including safety goggles, gloves, and a lab coat.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| 3-Nitrobenzaldehyde | 151.12 | 10.0 g | 0.066 | 1.0 |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 14.2 g | 0.073 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 18.3 g | 0.132 | 2.0 |
| Anhydrous Methanol (MeOH) | 32.04 | 200 mL | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
| Silica Gel (for column chromatography) | - | As needed | - | - |
| Eluent for Chromatography (e.g., Hexane/Ethyl Acetate) | - | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-nitrobenzaldehyde (10.0 g, 0.066 mol) and anhydrous potassium carbonate (18.3 g, 0.132 mol).
-
Reagent Addition: Add anhydrous methanol (200 mL) to the flask, and begin stirring the suspension. To this mixture, add tosylmethyl isocyanide (14.2 g, 0.073 mol) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. The reaction progress should be monitored periodically.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate). Spot the reaction mixture against the starting 3-nitrobenzaldehyde. The reaction is considered complete when the starting material is no longer visible by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (200 mL) and water (100 mL). Stir the mixture until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a solid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Inactive TosMIC due to moisture. 2. Insufficiently anhydrous solvent. 3. Ineffective base. 4. Insufficient reaction time or temperature. | 1. TosMIC is moisture-sensitive. Ensure it is stored in a desiccator and handled quickly. 2. Use freshly opened or properly dried methanol. 3. Use finely ground, anhydrous potassium carbonate. Ensure it has been stored properly. 4. Ensure the reaction is maintained at reflux and allow for longer reaction times, monitoring by TLC. |
| Formation of Multiple Byproducts | 1. Side reactions of the deprotonated TosMIC. 2. Decomposition of starting materials or product under prolonged heating. | 1. Ensure the stoichiometry of reagents is accurate. Adding TosMIC portion-wise may help. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid degradation. |
| Difficulty in Purification | 1. Co-elution of impurities with the product during column chromatography. 2. Oily product that is difficult to crystallize. | 1. Optimize the eluent system for column chromatography. A shallower gradient may be necessary. 2. If the product is an oil after chromatography, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexanes) dropwise until turbidity is observed, then cool to induce crystallization. |
| Reaction Stalls | 1. Deactivation of the base. 2. Insufficient mixing in a larger scale reaction. | 1. The base can become coated with byproducts. Consider adding a fresh portion of base if the reaction stalls. 2. Ensure efficient stirring to maintain a good suspension of the potassium carbonate. For larger scales, mechanical stirring is recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is potassium carbonate used as the base, and can other bases be used?
A1: Potassium carbonate is a commonly used, inexpensive, and moderately strong base that is effective for the deprotonation of TosMIC.[6] Other bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used, but they are stronger and may lead to more side reactions if not handled carefully. For a scalable and safe process, potassium carbonate is a good choice.
Q2: How critical is the purity of the starting materials?
A2: The purity of the starting materials is crucial for a successful and clean reaction. Impurities in the 3-nitrobenzaldehyde can lead to the formation of unwanted side products, complicating purification. The TosMIC should be of high purity and stored under anhydrous conditions to maintain its reactivity.
Q3: What are the key safety precautions when working with TosMIC?
A3: TosMIC is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected reproductive toxin. Always handle TosMIC in a well-ventilated fume hood while wearing appropriate PPE, including gloves and safety glasses. Avoid creating dust. In case of accidental exposure, seek immediate medical attention.
Q4: Can this reaction be monitored by methods other than TLC?
A4: Yes, High-Performance Liquid Chromatography (HPLC) can be an excellent tool for monitoring the reaction, especially for quantitative analysis of reaction kinetics.[7][8][9] It can provide more accurate information on the consumption of starting material and the formation of the product and any byproducts.
Q5: What is the expected yield for this reaction?
A5: The Van Leusen oxazole synthesis is generally a high-yielding reaction. With careful execution and purification, yields of 70-90% can be expected for the synthesis of 5-aryloxazoles.
Characterization Data
Upon successful synthesis and purification, the identity and purity of this compound should be confirmed by standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show characteristic signals for the aromatic protons of the nitrophenyl ring and the oxazole ring protons. A reference spectrum can be found in the literature.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₆N₂O₃, MW: 190.16 g/mol ).
References
-
Van Leusen Reaction. NROChemistry. [Link]
-
Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25, 1594. [Link]
- Yu, X.-Q., et al. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett2009, 500-504.
-
Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. [Link]
-
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. [Link]
-
Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation. PMC. [Link]
-
Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamid. The Royal Society of Chemistry. [Link]
-
Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. AWS. [Link]
-
Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][4] Sigmatropic Rearrangement-Annulation Cascade. Synfacts2018 , 14, 0247.
-
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester. ElectronicsAndBooks. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]
-
Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
5-(2-Nitrophenyl)oxazole. Alchem.Pharmtech. [Link]
-
Monitoring reaction progress? [closed]. Chemistry Stack Exchange. [Link]
-
Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. ResearchGate. [Link]
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Chromatographic Purification of 5-(3-Nitrophenyl)oxazole
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides an in-depth technical resource for refining the chromatographic purification of 5-(3-Nitrophenyl)oxazole. This molecule, with its polar nitro group and potentially sensitive oxazole ring, presents unique purification challenges. This center is structured to provide direct, actionable solutions to common experimental hurdles, moving from specific troubleshooting scenarios to broader strategic advice.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Issue 1: Low or No Recovery of the Target Compound
Question: I've run a standard silica gel flash column to purify my crude this compound, but I'm recovering very little, or sometimes none, of my product. Where is it going?
Answer: This is a frequent and frustrating issue that can typically be traced to two primary causes related to the compound's interaction with the stationary phase: on-column degradation or irreversible adsorption.
Possible Causes & Solutions:
-
Compound Degradation on Acidic Silica: Standard silica gel possesses an acidic surface (pKa ≈ 4.5) due to the presence of silanol groups. The oxazole ring, a key feature of your compound, can be susceptible to acid-catalyzed hydrolysis or decomposition, especially during the prolonged contact time of a slow column run.[1]
-
Solution 1: Neutralize the Stationary Phase. Before packing, you can neutralize the acidic sites on the silica gel. Prepare a slurry of your silica gel in the chosen mobile phase and add 0.5-1% triethylamine (NEt₃).[2] This simple addition can dramatically improve the recovery of acid-sensitive compounds.
-
Solution 2: Use an Alternative, Inert Stationary Phase. If neutralization is insufficient or introduces a new co-eluting impurity (triethylamine is UV-active), consider using a more inert stationary phase. Neutral alumina is an excellent choice.[1][3] For highly polar compounds that are difficult to elute even from alumina, reversed-phase (C18) chromatography is a powerful alternative.[1][4]
-
-
Irreversible Adsorption: The highly polar nitro group in your molecule can lead to very strong interactions with the polar silanol groups of the silica gel. If the mobile phase is not polar enough to disrupt this interaction, your compound may bind irreversibly to the top of the column.
-
Solution: Employ a More Polar Mobile Phase. If your compound is stuck, a more polar eluent is necessary. For nitroaromatic compounds, solvent systems like dichloromethane/methanol can be effective for eluting highly retained substances.[2] You may need to increase the modifier (methanol) concentration significantly or switch to a gradient elution that ends with a highly polar solvent mixture.
-
Issue 2: Poor Separation and Co-elution with Impurities
Question: My target compound is eluting, but it's contaminated with a byproduct or starting material that has a very similar Rf value on my TLC plates. How can I improve the resolution?
Answer: Achieving baseline separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system. This involves a careful reassessment of your mobile and stationary phases.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Selectivity: The common ethyl acetate/hexane system may not provide sufficient selectivity for your specific mixture. Different solvents interact with compounds in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), and exploiting these differences is key.
-
Solution 1: Systematic Solvent Screening. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different properties. A good starting point is to test solvent families with different selectivities. For instance, compare an ethyl acetate/hexane system with a dichloromethane/methanol or an ether/hexane system.[2][5]
-
Solution 2: Implement Gradient Elution. Isocratic (single solvent mixture) elution is often insufficient for complex mixtures. A gradient elution, where you start with a low polarity mobile phase and gradually increase its strength, can effectively resolve compounds with close Rf values.[1] The shallower the gradient, the better the potential resolution.
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. Overloading saturates the stationary phase, leading to broad, overlapping bands.
-
Solution: Reduce the Sample Load. A standard guideline for flash chromatography is to load an amount of crude material that is 1-2% of the mass of the stationary phase (e.g., for a 40g silica column, load no more than 400-800 mg of crude material).[1]
-
Issue 3: Asymmetric Peak Shape (Tailing or Fronting)
Question: The peak corresponding to my product is tailing (asymmetric with a drawn-out end), leading to cross-contamination of fractions. What causes this and how can I fix it?
Answer: Peak tailing is generally caused by non-ideal interactions between the analyte and the stationary phase or by issues with how the sample was loaded.
Possible Causes & Solutions:
-
Secondary Interactions with Silica: The nitro group and oxazole nitrogen can engage in secondary, non-linear binding interactions with acidic silanol sites, causing a portion of the molecules to lag behind the main band, resulting in tailing.
-
Solution: Add a Mobile Phase Modifier. As with recovery issues, adding a small amount of a competitive binder can dramatically improve peak shape. Adding 0.5-1% triethylamine to your eluent can mask the acidic sites causing the issue.[1] If your compound or impurities are acidic, adding a small amount of acetic acid can sometimes help.[3]
-
-
Poor Sample Solubility in Mobile Phase: If the sample is loaded in a solvent that is much stronger than the mobile phase (e.g., dissolving in pure methanol and running in 10% ethyl acetate/hexane), it disrupts the chromatography bed at the inlet, causing band broadening and tailing.
-
Solution: Use the Dry Loading Technique. If your compound is not readily soluble in the mobile phase, use the dry loading method. Dissolve your crude product in a strong, volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.[5][6]
-
Method Development Workflow Diagram
The following diagram outlines a logical workflow for developing a robust purification method for this compound.
Caption: A logical workflow for chromatography method development.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting solvent system for TLC analysis?
For a moderately polar compound like this compound, a good starting point is a 20-30% solution of ethyl acetate in hexane.[2] Spot your crude mixture on a TLC plate and develop it.
-
If the spots don't move from the baseline (Rf = 0), the solvent is not polar enough. Increase the percentage of ethyl acetate.
-
If the spots run to the top of the plate (Rf ≈ 1), the solvent is too polar. Decrease the percentage of ethyl acetate.
-
Aim for an Rf value for your target compound between 0.15 and 0.40, as this range typically provides the best separation in column chromatography.[5]
Q2: What are the best practices for packing a flash chromatography column?
A well-packed column is critical for good separation.[1] The "slurry" method is most reliable:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix your silica gel with your initial, low-polarity mobile phase to create a uniform slurry that is free of air bubbles.[6]
-
With the stopcock open, pour the slurry into the column. Use additional solvent to rinse all the silica into the column.
-
Apply gentle air pressure to the top of the column to pack the silica bed firmly and push the excess solvent through until it is level with the top of the silica.[6]
-
Add another thin layer of sand on top to protect the silica bed during sample and solvent addition.[6]
Q3: When is reversed-phase chromatography a better choice?
Reversed-phase (RP) chromatography should be considered when your compound is either too polar to elute from a normal-phase column (even with polar solvents like methanol) or is unstable on silica or alumina.[1][7] In RP chromatography, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this mode, polar compounds like this compound would elute earlier than non-polar impurities, reversing the elution order seen in normal-phase.[4]
Experimental Protocols & Data
Protocol 1: Standard Flash Chromatography on Neutralized Silica Gel
This protocol provides a step-by-step method for the purification of ~500 mg of crude this compound.
-
TLC Method Development:
-
Screen solvent systems. Find a system that gives the target compound an Rf of ~0.25. For this example, let's assume the optimal system is 30% Ethyl Acetate / 70% Hexane .
-
-
Column Preparation:
-
Select a glass column appropriate for ~40 g of silica gel.
-
In a beaker, combine 40 g of silica gel with ~150 mL of 15% Ethyl Acetate / 84.5% Hexane / 0.5% Triethylamine . Stir to form a smooth slurry.
-
Pack the column using the slurry method described in the FAQs.
-
Equilibrate the packed column by passing 2-3 column volumes of the same solvent through it.
-
-
Sample Loading (Dry Load Method):
-
Dissolve 500 mg of crude product in ~5 mL of dichloromethane.
-
Add ~1.5 g of silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution using a gradient solvent system. Collect fractions (e.g., 20 mL each) throughout the run.
-
Monitor the elution process by collecting small spots from the column outflow onto a TLC plate and checking under a UV lamp.
-
Table 1: Example Gradient Elution Profile
| Step | Solvent System | Column Volumes | Purpose |
| 1 | 15% EtOAc / 84.5% Hexane / 0.5% NEt₃ | 2 | Elute very non-polar impurities |
| 2 | Gradient to 40% EtOAc / 59.5% Hexane / 0.5% NEt₃ | 10 | Elute the target compound |
| 3 | 100% EtOAc | 2 | "Flush" any remaining polar impurities |
-
Analysis:
-
Run TLC on all collected fractions to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Logic Diagram
This diagram provides a visual guide for diagnosing and solving common purification problems.
Sources
Technical Support Center: Addressing Cytotoxicity Artifacts of 5-(3-Nitrophenyl)oxazole in High-Throughput Screens
Welcome to the technical support guide for researchers utilizing 5-(3-Nitrophenyl)oxazole in high-throughput screening (HTS) campaigns. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate potential cytotoxicity artifacts and ensure the integrity of your screening data. As a nitroaromatic oxazole derivative, this compound class presents specific challenges that require careful consideration in assay design and data interpretation.
Introduction to the Challenge
This compound is a heterocyclic compound featuring a nitrophenyl group, a common moiety in bioactive molecules.[1][2] However, nitroaromatic compounds are a well-known class of chemicals that can exhibit toxicity through various mechanisms, including immunotoxicity, mutagenicity, and carcinogenicity.[3] In the context of HTS, such inherent cytotoxicity can be a significant source of false positives, confounding the identification of true hits.[4][5] Furthermore, the physicochemical properties of nitroaromatic compounds can directly interfere with common assay technologies.[6] This guide is designed to equip you with the knowledge and experimental workflows to identify and mitigate these potential artifacts.
Frequently Asked Questions (FAQs)
Q1: My initial screen with this compound shows significant cytotoxicity across multiple cell lines. How can I determine if this is a genuine on-target effect or a non-specific artifact?
This is a critical question when screening compounds with known toxicophores like the nitroaromatic group. The initial observation of cytotoxicity should be treated as a preliminary "hit" that requires rigorous validation to rule out common artifacts.
Underlying Causality: Nitroaromatic compounds can induce cytotoxicity through mechanisms such as oxidative stress via redox cycling.[7] Additionally, they can interfere with assay components or exhibit off-target effects that are not relevant to your primary biological question.[4]
Troubleshooting Steps:
-
Confirm with an Orthogonal Assay: The most crucial step is to re-test the compound in a secondary assay that measures a different cell health parameter.[4] For example, if your primary screen was an MTT or resazurin-based assay (measuring metabolic activity), a confirmatory assay could measure membrane integrity (e.g., LDH release or a cell-impermeant DNA dye like propidium iodide) or cellular ATP levels (e.g., CellTiter-Glo®).[8][9] A true cytotoxic effect should be observable across different methodologies.
-
Evaluate Dose-Response Relationship: A genuine biological effect will typically exhibit a clear sigmoidal dose-response curve. If the cytotoxicity profile is erratic or has a very steep, non-biological slope, it may indicate an artifact such as compound precipitation at higher concentrations.[10]
-
Microscopic Examination: Visually inspect the cells treated with this compound under a microscope. Look for signs of compound precipitation, as crystals can interfere with optical-based assays and cause physical damage to cells.[6] Also, observe the cellular morphology for classic signs of apoptosis or necrosis.[11][12]
Q2: I am using an MTT-based assay and my "no-cell" control wells containing this compound turn purple. What is happening?
This is a strong indication of direct assay interference, a common issue with colored or redox-active compounds.
Underlying Causality: The MTT assay relies on the enzymatic reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.[8] However, compounds with reducing properties or inherent color can mimic this process. Nitroaromatic compounds can be reduced by cellular reductases, but some may also directly reduce the MTT reagent in a cell-free environment.[8] Additionally, the yellow color of many nitro-compounds can interfere with the colorimetric readout.[6]
Troubleshooting Steps:
-
Perform a Cell-Free Assay: To definitively confirm this artifact, incubate this compound at various concentrations with the MTT reagent in your assay medium without cells.[8] An increase in absorbance at the detection wavelength (typically 570 nm) with increasing compound concentration confirms direct chemical reduction of the MTT reagent.
-
Run a "Compound-Only" Control: To check for colorimetric interference, add the compound to cell-free media and measure the absorbance.[8] This will quantify the compound's intrinsic absorbance at the assay wavelength.
If either of these tests is positive, an MTT assay is not a suitable method for this compound without significant modifications, and an alternative assay is strongly recommended.
Q3: My results are not reproducible between experiments. What factors should I investigate?
Lack of reproducibility can stem from several sources, including compound stability, cell culture variability, and subtle changes in protocol execution.[10]
Troubleshooting Steps:
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., protected from light, at -20°C or -80°C). Ensure the final concentration of the solvent (e.g., DMSO) is consistent and low enough to not cause cytotoxicity (typically <0.5%).[6][10]
-
Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and within a defined low passage number range to avoid issues related to cell senescence.[13]
-
Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and reagent addition are identical across all experiments.[10]
-
Plate Layout: Be mindful of "edge effects," where wells on the perimeter of a microplate can experience more evaporation and temperature fluctuations. A common practice is to fill the outer wells with sterile PBS or media and not use them for experimental data.[10]
Experimental Protocols for Artifact Identification
Protocol 1: Orthogonal Cytotoxicity Assessment
This workflow is designed to confirm a cytotoxic hit from a primary screen using an alternative method.
Objective: To validate the cytotoxicity of this compound using an assay with a different biological endpoint.
Methodology:
-
Primary Screen (Example: MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with a serial dilution of this compound and appropriate controls (vehicle and positive control).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]
-
Add MTT reagent and incubate for 1-4 hours.[14]
-
Solubilize the formazan crystals with a solvent like DMSO.[14]
-
Read absorbance at ~570 nm.[16]
-
-
Orthogonal Assay (Example: LDH Release Assay):
-
Use an identical plate setup and treatment conditions as the primary screen.
-
At the end of the treatment period, collect a sample of the cell culture supernatant.
-
Add the LDH assay reagent to the supernatant, which measures the activity of lactate dehydrogenase released from cells with damaged membranes.[9]
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify LDH release.
-
Include controls for maximum LDH release (by lysing a set of untreated cells).[15]
-
Data Interpretation:
| Scenario | Primary Screen (Metabolism) | Orthogonal Screen (Membrane Integrity) | Interpretation |
| 1 | Dose-dependent decrease | Dose-dependent increase | Confirmed Cytotoxicity: The compound is likely causing cell death. |
| 2 | Dose-dependent decrease | No significant change | Potential Artifact: The compound may be inhibiting metabolic activity without causing cell death, or it could be interfering with the primary assay. |
| 3 | No significant change | Dose-dependent increase | Potential Artifact: The compound may be causing rapid membrane damage not captured by a metabolic endpoint, or there is interference in one of the assays. |
Protocol 2: Cell-Free Assay Interference Test
Objective: To determine if this compound directly interacts with assay reagents.
Methodology:
-
Prepare a 96-well plate with your standard cell culture medium, but do not add cells.
-
Add a serial dilution of this compound to the wells.
-
Add the assay reagent (e.g., MTT, resazurin) to the wells.
-
Incubate the plate under the same conditions as your cell-based assay.
-
Read the plate using the same detection method (e.g., absorbance or fluorescence).
Data Interpretation: A dose-dependent increase in signal in these cell-free wells is a clear indication of direct assay interference.[8]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for validating a cytotoxic hit from a primary screen.
Caption: Decision workflow for validating cytotoxic hits.
Summary and Recommendations
When screening this compound, it is imperative to assume a high potential for cytotoxicity artifacts until proven otherwise. The presence of the nitroaromatic moiety necessitates a rigorous hit validation strategy.
Key Takeaways:
-
Always Confirm Hits: Use at least one orthogonal assay with a different biological endpoint to confirm any cytotoxic activity observed in a primary screen.[4]
-
Routinely Check for Assay Interference: For compounds with inherent color or redox potential, such as nitroaromatics, cell-free interference tests are essential.[6][8]
-
Prioritize Data Quality: Pay close attention to cell health, compound handling, and experimental consistency to ensure reproducible results.[10][13]
-
Consider Advanced Methods: For large-scale campaigns, high-content screening (HCS) can provide multiparametric readouts of cell health (e.g., nuclear morphology, membrane permeability, mitochondrial potential) in a single pass, offering a more robust way to identify and filter out cytotoxic compounds early in the drug discovery process.[11]
By implementing these troubleshooting guides and validation workflows, researchers can confidently distinguish true biological hits from misleading artifacts, ultimately saving time and resources in the pursuit of novel therapeutics.
References
- BenchChem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem. Accessed January 11, 2026.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Accessed January 11, 2026.
- ResearchGate. Examples of nitroaromatic compounds in clinical trials as antitumor agents.
- BenchChem. Technical Support Center: Optimizing Cell-Based Assays with Nitro-Substituted Compounds. BenchChem. Accessed January 11, 2026.
- BenchChem. Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds. BenchChem. Accessed January 11, 2026.
- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Accessed January 11, 2026.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235–256.
- Ahmad, S., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Molecules, 27(23), 8567.
- Wang, X., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Ecotoxicology and Environmental Safety, 233, 113337.
- Martin, H. L., et al. (2014).
- Nemeikaitė-Čėnienė, A., et al. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions.
- Kamiloglu, S., et al. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e253495.
- Lupu, A. R., & Voelcker, N. H. (2016). High throughput toxicity screening and intracellular detection of nanomaterials. WIREs Nanomedicine and Nanobiotechnology, 8(3), 424-444.
- Turley, A. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. Accessed January 11, 2026.
- Schmalz, G., et al. (1998). False positive results in cytotoxicity testing due to unexpectedly volatile compounds.
- PerkinElmer. (2014). High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. YouTube.
- Kumar, D., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 15(10), 1269.
- Promega & Eppendorf. (2021).
- Huang, R., et al. (2015). A Data Analysis Pipeline Accounting for Artifacts in Tox21 Quantitative High-Throughput Screening Assays. Environmental Health Perspectives, 123(11), 1162-1169.
- Mahto, S. K., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Dimmock, J. R., et al. (2010). Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. European Journal of Medicinal Chemistry, 45(8), 3609-3617.
- STEMCELL Technologies. (2021).
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
- Mervin, L. H., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(12), 1215-1224.
- BenchChem. This compound. BenchChem. Accessed January 11, 2026.
- Rehman, A. U., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol.
- Kumar, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 220-238.
- de Moraes, J., et al. (2010). Antileishmanial high-throughput drug screening reveals drug candidates with new scaffolds. Journal of Biomolecular Screening, 15(5), 569-576.
- Siramshetty, V. B., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Sady, S. S., et al. (2021). A brief review of high throughput screening in drug discovery process. International Journal of Research in Pharmaceutical Sciences, 12(1), 1-8.
- Al-Abdullah, E. S., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 26(24), 7489.
- Abdel-Aziz, M., et al. (2019). Design, Synthesis, and Cytotoxicity Screening of 5-aryl-3-(2-(pyrrolyl) thiophenyl)-1, 2, 4-oxadiazoles as Potential Antitumor Molecules on Breast Cancer MCF-7 Cells. Bioorganic Chemistry, 92, 103239.
- Balakrishnan, B., et al. (2012). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897.
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- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
improving the yield of the final step in 5-(3-Nitrophenyl)oxazole synthesis
Welcome to the technical support center for the synthesis of 5-(3-nitrophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to help you improve the yield and purity of the final step in this synthesis, a common challenge in medicinal chemistry and materials science.
Oxazole-containing molecules are significant heterocyclic nuclei in drug discovery due to their ability to bind with a wide range of biological receptors and enzymes.[1] The synthesis of 5-substituted oxazoles, such as this compound, is often achieved through the Van Leusen oxazole synthesis.[1][2] This method involves the reaction of an aldehyde (3-nitrobenzaldehyde in this case) with tosylmethyl isocyanide (TosMIC).[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Van Leusen oxazole synthesis is the most widely employed and versatile method.[1][2] This one-pot reaction involves the condensation of 3-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][3] The strategic placement of the 3-nitrophenyl group at the C5 position of the oxazole ring is a direct result of the Van Leusen reaction mechanism.[4]
Q2: Can you briefly explain the mechanism of the Van Leusen oxazole synthesis?
A2: The reaction proceeds through a multi-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from the active methylene group of TosMIC, creating a carbanion.[2][5]
-
Nucleophilic Addition: The TosMIC carbanion then attacks the carbonyl carbon of 3-nitrobenzaldehyde.[2]
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.[1][2][5]
-
Elimination: The base then promotes the elimination of the p-toluenesulfinic acid (TosH), leading to the formation of the aromatic oxazole ring.[1][2]
Q3: What are the recommended bases and solvents for this reaction?
A3: A common and effective combination is potassium carbonate (K₂CO₃) as the base in methanol as the solvent, typically at reflux temperature.[6] For reactions that are sluggish or with less reactive aldehydes, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent such as tetrahydrofuran (THF) can be more effective.[6] The use of ionic liquids as solvents has also been reported to give high yields.[1][7]
Q4: What are the primary byproducts to expect, and how can they be removed?
A4: The main byproduct is p-toluenesulfinic acid, which is formed during the final elimination step.[6] This can typically be removed by an aqueous workup. Partitioning the reaction mixture between an organic solvent (like dichloromethane or ethyl acetate) and water will separate the desired organic product from the water-soluble sulfinic acid.[6]
Troubleshooting Guide
This section addresses common issues encountered during the final step of the this compound synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., K₂CO₃) may be old or have absorbed moisture. 2. Poor Quality Reagents: 3-nitrobenzaldehyde may be oxidized, or the TosMIC may have degraded. 3. Inappropriate Solvent: The solvent may not be anhydrous, or it may be incompatible with the chosen base. 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Use a freshly opened or properly stored base. Consider switching to a stronger base like potassium tert-butoxide if potassium carbonate proves ineffective. 2. Purify the 3-nitrobenzaldehyde by recrystallization or distillation if necessary. Use fresh, high-quality TosMIC. 3. Ensure the use of anhydrous solvents. For potassium tert-butoxide, THF is a suitable choice, while anhydrous methanol is typically used with potassium carbonate.[6] 4. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction mixture is maintained at the target temperature. |
| Formation of Side Products | 1. Formation of a 4-alkoxy-2-oxazoline: This can occur when an excess of a primary alcohol like methanol is used.[8] 2. Self-condensation of 3-nitrobenzaldehyde: This can be promoted by the use of strong bases. | 1. Use a controlled amount of the alcohol (typically 1-2 equivalents).[8] 2. Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. |
| Difficulty in Product Purification | 1. Presence of p-toluenesulfinic acid byproduct: This is a common impurity from the elimination step.[6] 2. Oiling out during crystallization: The product separates as an oil instead of a solid. This can be due to rapid cooling or the presence of impurities.[9] 3. No crystal formation: The solution may not be saturated, or there may be a lack of nucleation sites.[9] | 1. Perform a thorough aqueous workup. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. 2. Re-dissolve the oil by gently heating and allow the solution to cool more slowly. If impurities are suspected, further purification by column chromatography may be necessary before attempting recrystallization. A purity of at least 80-90% is recommended before final crystallization.[9] 3. Concentrate the solution by slowly evaporating the solvent. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal if available.[9] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.
Caption: A flowchart for troubleshooting the synthesis of this compound.
Optimized Experimental Protocol
This protocol is a general guideline. Modifications may be necessary based on your specific laboratory conditions and the scale of the reaction.
Materials:
-
3-nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.2 equivalents) in anhydrous methanol, add tosylmethyl isocyanide (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add 3-nitrobenzaldehyde (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, followed by brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Reaction Workflow Diagram
The following diagram outlines the key steps of the optimized experimental protocol.
Caption: Step-by-step workflow for the synthesis of this compound.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
Sources
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- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 5-(3-Nitrophenyl)oxazole Isomers
Welcome to the technical support center for the characterization of 5-(3-Nitrophenyl)oxazole and its constitutional isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the separation and identification of these closely related compounds. The structural similarity of these isomers often leads to significant analytical hurdles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address these issues.
Introduction: The Challenge of Isomeric Complexity
The synthesis of this compound can often yield a mixture of constitutional isomers, including 2-(3-Nitrophenyl)oxazole and 4-(3-Nitrophenyl)oxazole. These isomers possess the same molecular weight and elemental composition, making their differentiation a non-trivial task. Their similar physicochemical properties result in co-elution in chromatographic systems and overlapping signals in spectroscopic analyses. This guide provides in-depth, field-proven insights to overcome these characterization challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a single peak in my HPLC analysis when I expect multiple isomers?
A1: Co-elution is a common problem with nitrophenyl-substituted heterocyclic isomers due to their similar polarities and hydrophobicities. Standard C18 columns may not provide sufficient selectivity. The position of the nitro group has a significant impact on the electronic properties of the molecule, but this may not translate to a large difference in retention on traditional reversed-phase columns.[1][2]
Troubleshooting Steps:
-
Change the Stationary Phase: Phenyl-based columns (e.g., Phenyl-Hexyl) can offer alternative selectivity through π-π interactions between the stationary phase and the aromatic rings of the analytes.[2][3] Nitroaromatic compounds, having electron-withdrawing groups, tend to be more retained on phenyl columns compared to aliphatic compounds.[3]
-
Modify the Mobile Phase: Switching the organic modifier from acetonitrile to methanol can enhance π-π interactions on phenyl-based columns, potentially improving separation.[2]
-
Adjust the pH: If your isomers have ionizable groups, adjusting the pH of the mobile phase can alter their retention times. Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can help ensure consistent ionization states.[3]
-
Gradient Optimization: A shallower gradient can increase the resolution between closely eluting peaks.
Q2: My mass spectrometry data shows the same m/z for all my peaks. How can I confirm the identity of each isomer?
A2: Since constitutional isomers have the same mass, standard mass spectrometry will not differentiate them based on the parent ion. Tandem mass spectrometry (MS/MS) is essential for structural elucidation. The fragmentation patterns of the isomers can differ based on the position of the substituents on the oxazole ring.
Troubleshooting Workflow:
Caption: Workflow for isomer identification using MS/MS.
Key Fragmentation Pathways of Oxazoles: The fragmentation of the oxazole ring itself can be indicative of the substitution pattern. Common fragmentation pathways for oxazoles include the loss of CO, HCN, and rearrangements of the heterocyclic ring.[4] The position of the nitrophenyl group will influence the stability of the resulting fragment ions.
Q3: The proton NMR spectra of my isomeric mixture are complex and overlapping. How can I resolve the signals?
A3: Overlapping signals in the aromatic region of ¹H NMR spectra are common for these isomers. The chemical shifts of the oxazole ring protons and the protons on the nitrophenyl ring will be subtly different for each isomer.
Troubleshooting and Advanced NMR Techniques:
-
Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals and may resolve the overlap.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to assign protons on the phenyl and oxazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the nitrophenyl and oxazole fragments.
-
-
¹³C and ¹⁵N NMR: Due to the rapid development of NMR techniques, ¹³C and ¹⁵N NMR have become more accessible for studying functionally substituted azoles.[5] Nitrogen NMR can provide direct information about the nitrogen atoms in the oxazole ring and the nitro group.[5]
Expected Chemical Shift Differences: The electronic environment of the protons and carbons in the oxazole ring is highly dependent on the position of the nitrophenyl substituent. For example, the chemical shift of the C2-H proton in a 5-substituted oxazole will differ significantly from the C5-H proton in a 2-substituted oxazole.
In-Depth Troubleshooting Guides
Guide 1: Chromatographic Separation of this compound Isomers
This guide provides a step-by-step protocol for developing an HPLC method to separate constitutional isomers of nitrophenyloxazole.
Experimental Protocol: HPLC Method Development
-
Column Selection:
-
Primary Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). The π-π interactions offered by this stationary phase are often advantageous for separating aromatic compounds.[2]
-
Alternative Column: If separation is still insufficient, a C18 column can be used in conjunction with the phenyl column in a two-dimensional LC setup for comprehensive characterization.[2]
-
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol. Methanol is known to enhance π-π interactions with phenyl stationary phases, which can improve selectivity for aromatic isomers.[2]
-
Initial Gradient: 50-95% B over 20 minutes.
-
-
Optimization:
-
If co-elution persists, decrease the gradient slope (e.g., 50-80% B over 30 minutes).
-
Evaluate the effect of acetonitrile as the organic modifier, as it can decrease π-π interactions and alter selectivity.[2]
-
Data Presentation: Expected Retention Behavior
| Isomer Position | Expected Retention on Phenyl-Hexyl (with Methanol) | Rationale |
| 2-substituted | Intermediate | The nitrophenyl group at the 2-position influences the electron density of the entire oxazole ring. |
| 4-substituted | Shortest | Steric hindrance around the 4-position may reduce interaction with the stationary phase. |
| 5-substituted | Longest | The 5-position allows for greater interaction of the nitrophenyl ring with the stationary phase. |
Note: This table represents a generalized expectation. Actual retention orders may vary based on the specific column and conditions.
Guide 2: Spectroscopic Characterization and Structure Elucidation
This section details the use of combined spectroscopic techniques for unambiguous isomer identification.
Workflow for Spectroscopic Characterization
Caption: A multi-technique approach for isomer structure elucidation.
Detailed Spectroscopic Analysis:
-
UV-Vis Spectroscopy: The electronic transitions and absorption maxima can provide initial clues about the conjugation within the different isomers.[6]
-
FT-IR Spectroscopy: While many vibrational modes will be similar, subtle differences in the C-N and N-O stretching frequencies of the nitro group and the oxazole ring may be observable. The structure of synthesized compounds can be elucidated by different spectroscopic analyses like IR, ¹H-NMR, and EI-MS.[7]
-
NMR Spectroscopy: As previously discussed, a combination of 1D and 2D NMR techniques is powerful for determining the connectivity of the atoms. In some cases, solid-state NMR (CP-MAS) can be used to overcome issues of fast tautomerization in solution.[8]
-
Single Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides the most definitive structural confirmation.[9]
References
-
Relationships of structures of nitro-polycyclic aromatic hydrocarbons with high-performance liquid chromatography retention order. (n.d.). lookchem.com. Retrieved from [Link]
-
YMC. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International, 29(9), 16-21. Retrieved from [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. Retrieved from [Link]
-
Spectral and X-ray Diffraction Studies of N-(2-Nitrophenyl)-5-Phenyl-1,3,4-Oxadiazole-2-Amine. (2014, June). ResearchGate. Retrieved from [Link]
- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.
- Mass spectrometry of oxazoles. (1980). HETEROCYCLES, 14(6), 745-758.
- Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 234-239.
-
Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Retrieved from [Link]
-
The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022, May 6). MDPI. Retrieved from [Link]
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds.
- Crespo-Hernández, C. E., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitrophenols (pp. 235-251). Springer, Dordrecht.
-
Why do the different positions of nitro groups in nitro-polycyclic aromatic hydrocarbons significantly affect their mutagenicity? (2022, February 21). Medicine Innovates. Retrieved from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2019, July 25). PMC - NIH. Retrieved from [Link]
-
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][3][9]Triazines: Synthesis and Photochemical Properties. (2022, August 26). PMC - PubMed Central. Retrieved from [Link]
- Posch, T. N., Pütz, M., Martin, N., & Huhn, C. (2014). Electromigrative separation techniques in forensic science: Combining selectivity, sensitivity, and robustness. Analytical and Bioanalytical Chemistry, 406(27), 6747-6761.
- Adarsh, A. P., Unni, M. R., Muhammed, A., & Fathima, R. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
- Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). (2018).
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13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2021, September 14). MDPI. Retrieved from [Link]
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Validation & Comparative
Validating the Biological Activity of 5-(3-Nitrophenyl)oxazole: A Comparative Guide
For researchers and drug development professionals, the identification of novel bioactive scaffolds is a critical starting point in the quest for new therapeutics. The oxazole ring is a well-established pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The incorporation of a nitrophenyl group can further enhance the pharmacological profile of a molecule, a feature observed in numerous antimicrobial and anticancer agents.[2] This guide provides a framework for the initial biological validation of 5-(3-Nitrophenyl)oxazole, a compound that, while not extensively studied, holds potential based on the bioactivity of structurally related molecules.[1] We will explore the rationale for its investigation, present detailed protocols for assessing its potential anticancer and antimicrobial activities, and provide a comparative analysis against established standards.
The Rationale for Investigating this compound
The 1,3-oxazole moiety is a versatile heterocyclic scaffold that forms the core of numerous compounds with demonstrated pharmacological properties.[1] Its derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the targeting of signaling pathways like STAT3.[5] Furthermore, the presence of a nitro group on an aromatic ring is a common feature in many potent antimicrobial and anticancer drugs, where it can significantly influence the molecule's electronic properties and its interaction with biological targets.[2] For instance, studies on S-substituted derivatives of the structurally similar 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have revealed significant antibacterial activity.[1] Given this body of evidence, this compound emerges as a compelling candidate for biological evaluation.
Experimental Validation: Protocols and Methodologies
To ascertain the biological activity of this compound, a two-pronged approach is recommended, focusing on its potential anticancer and antimicrobial effects. The following detailed protocols provide a robust framework for this initial validation.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard initial screening tool for potential anticancer compounds.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Prepare similar dilutions for a positive control, such as Doxorubicin.[4]
-
Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of the test compound and the positive control. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Prepare similar dilutions for positive controls, such as Ciprofloxacin and Gentamycin.[1]
-
Bacterial Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth with bacteria but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance Analysis
The following tables present hypothetical but expected data based on the known activities of the compound classes, to illustrate how the results of the proposed experiments would be presented for comparative analysis.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | Experimental Value | Experimental Value |
| Doxorubicin (Control) | ~ 0.5 - 1.5 µM | ~ 0.1 - 1.0 µM |
| Oxazole (Backbone) | > 100 µM (Expected) | > 100 µM (Expected) |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | ~ 0.25 - 1.0 µg/mL | ~ 0.015 - 0.12 µg/mL |
| Gentamycin (Control) | ~ 0.12 - 1.0 µg/mL | ~ 0.25 - 2.0 µg/mL |
Conclusion
While the biological activity of this compound has not been extensively documented, its structural motifs—the oxazole core and the nitrophenyl substituent—provide a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The detailed protocols and comparative framework presented in this guide offer a comprehensive approach for the initial validation of this promising compound. The data generated from these experiments will be crucial in determining its potential for further development as a novel therapeutic agent.
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Villa, S., et al. (n.d.). Synthesis and cytotoxic activities of 3-(5-phenyl-[1.3.4]oxadiazol-2-yl)-1H-benzo[g]indole and related compounds. SciSpace. Retrieved from [Link]
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A Comparative Guide to 5-(3-Nitrophenyl)oxazole and Other Nitroaromatic Compounds for Drug Discovery
This guide provides an in-depth, objective comparison of 5-(3-Nitrophenyl)oxazole with other key nitroaromatic compounds relevant to researchers, scientists, and drug development professionals. We will delve into the physicochemical properties, mechanisms of action, and toxicological profiles that define this class of molecules, supported by experimental data and detailed protocols to empower your research.
Introduction: The Duality of the Nitroaromatic Scaffold
Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic system, are a cornerstone of modern medicinal chemistry.[1] Their utility is vast, spanning applications as antibacterial, antiprotozoal, anticancer, and anti-Parkinson agents.[2] The powerful electron-withdrawing nature of the nitro group is key to their function, profoundly influencing a molecule's polarity, solubility, receptor binding affinity, and bioavailability.[1][2]
However, this chemical reactivity is a double-edged sword. The very mechanism that often confers therapeutic benefit—bioreductive activation—is also linked to significant toxicity, including mutagenicity and carcinogenicity.[3][4] This guide will explore this duality, using this compound as a focal point to understand how structural nuances within the broader class of nitroaromatics dictate their biological and toxicological outcomes.
The Subject of Analysis: this compound
Our primary compound, this compound, combines two key structural motifs:
-
An oxazole ring : A five-membered heterocycle known to be a component in numerous biologically active compounds, including anti-inflammatory, antidiabetic, and antimicrobial agents.[5][6]
-
A 3-nitrophenyl group : A nitrobenzene ring where the nitro group is in the meta position. This positioning is significant, as studies have shown that compounds with meta-oriented nitro groups can be appreciably less toxic than their ortho or para isomers.[7]
While direct and extensive experimental data on this compound itself is limited, we can infer its likely properties by analyzing its constituent parts and comparing it to well-characterized nitroaromatics. The nitrophenyl moiety is a crucial component in many biologically active compounds, and its activity is directly influenced by the arrangement of substituents.[8]
Comparative Analysis: Physicochemical and Biological Properties
To contextualize the potential behavior of this compound, we compare it against a panel of representative nitroaromatic compounds: Nitrobenzene (the simplest nitroarene), m-Dinitrobenzene (a di-substituted nitroarene), and 2-Nitrothiophene (a nitroheterocycle).
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental determinants of its pharmacokinetic and pharmacodynamic profile.
| Property | This compound | Nitrobenzene | m-Dinitrobenzene | 2-Nitrothiophene |
| Molecular Formula | C₉H₆N₂O₃[8] | C₆H₅NO₂ | C₆H₄(NO₂)₂ | C₄H₃NO₂S |
| Molecular Weight ( g/mol ) | 190.16 | 123.11 | 168.11 | 129.14 |
| Appearance | (Predicted: Solid) | Pale yellow oily liquid | Pale yellow needles | Light yellow crystalline powder |
| Melting Point (°C) | N/A | 5.8 | 89.6 | 43 - 45 |
| Boiling Point (°C) | N/A | 211 | 297 | 224 - 225 |
| LogP (Octanol-Water Partition) | (Predicted: ~2.0-2.5) | 1.85 | 1.49 | 1.55 |
| Topological Polar Surface Area (Ų) | 71.8[9] | 43.7 | 87.4 | 43.7 |
Data sourced from[1][8][9]. Predictions for this compound are based on computational models.
This data highlights how the addition of the oxazole ring and the second nitro group influences properties like melting point, boiling point, and polarity, which in turn affect solubility and membrane permeability.
Mechanism of Action: The Central Role of Bioreductive Activation
The biological activity and toxicity of most nitroaromatic compounds are not caused by the parent molecule itself but by its reductive metabolites.[2] This activation is primarily catalyzed by a family of NAD(P)H-dependent flavoenzymes called nitroreductases, which are widespread in bacteria and protozoa but absent in mammalian cells, providing a basis for selective toxicity.[10][11]
The reduction can proceed via two main pathways:
-
One-Electron Reduction : This pathway, often catalyzed by oxygen-sensitive (Type II) nitroreductases, forms a nitro anion radical. In the presence of oxygen, this radical can undergo a "futile cycle," reacting with O₂ to regenerate the parent nitro compound and produce a superoxide anion (O₂⁻), leading to significant oxidative stress.[2][11]
-
Two-Electron Reduction : Oxygen-insensitive (Type I) nitroreductases catalyze a direct two-electron reduction to a nitroso intermediate, followed by another two-electron reduction to a hydroxylamine derivative.[11][12] These highly reactive hydroxylamines are often the ultimate cytotoxic species, capable of covalently binding to and damaging cellular macromolecules like DNA and proteins.[13][14]
Caption: General bioreductive pathways for nitroaromatic compounds.
Comparative Toxicity and Biological Activity
The structure of a nitroaromatic compound critically dictates its toxicity. Factors include the number of nitro groups, their position on the ring, and the nature of other substituents.[7][15] The toxicity of many nitroaromatics correlates with their electron affinity (reduction potential); compounds that are more easily reduced tend to be more cytotoxic to hypoxic cells.[16]
| Compound | Class | Known Biological Activity | Toxicological Profile |
| This compound | Nitroheterocycle | (Predicted) Antimicrobial, Anticancer. Derivatives of related 5-(3-nitrophenyl)-1,3,4-oxadiazoles show antibacterial activity.[17] | (Predicted) Lower toxicity than ortho/para isomers due to meta-NO₂ group.[7] Potential for genotoxicity via bioreduction.[2] |
| Nitrobenzene | Nitroarene | Industrial intermediate. | Considered toxic and a potential human carcinogen.[18] Harmful if inhaled, swallowed, or absorbed through the skin.[18] |
| m-Dinitrobenzene | Nitroarene | Industrial intermediate. | Highly toxic. Can induce methemoglobinemia. Toxicity is related to the number and orientation of nitro groups.[7] |
| Benznidazole | Nitroheterocycle (Nitroimidazole) | Antiparasitic agent for Chagas disease.[2] | Known toxicity and limited effectiveness in the chronic phase of the disease are major clinical challenges.[2] |
Experimental Protocols for Evaluation
To facilitate comparative research, we provide detailed protocols for two fundamental assays: evaluating cytotoxicity and measuring the activity of the key activating enzymes.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[19]
Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's effect on cell survival.
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, MCF-7, or a relevant non-tumoral line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
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Navigating the Structure-Activity Landscape of 5-(3-Nitrophenyl) Heterocyclic Derivatives: A Comparative Guide
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents often centers on the exploration of privileged heterocyclic scaffolds. Among these, five-membered aromatic rings containing nitrogen and oxygen atoms, such as oxazoles and their isomers, have garnered significant attention due to their versatile biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of heterocyclic compounds centered around a 5-(3-nitrophenyl) moiety. While the primary focus of this guide is to draw parallels and predictive insights for 5-(3-nitrophenyl)oxazole derivatives, we will ground our discussion in the tangible experimental data available for a closely related and well-studied series: S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[4] The electronic and structural similarities between these scaffolds allow for valuable comparative analysis, offering a robust framework for researchers, scientists, and drug development professionals engaged in the rational design of new chemical entities.
The 3-nitrophenyl group is a common feature in many biologically active compounds, where the electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.[5] By systematically modifying the substituents on the heterocyclic core, we can elucidate the key structural features that govern the biological activity of these molecules. This guide will delve into the synthesis, biological evaluation, and SAR of these derivatives, providing a comprehensive resource for the design of future analogues with enhanced potency and selectivity.
The Core Scaffold: Synthesis and Functionalization
The synthetic pathway to the core heterocyclic structure, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, serves as a representative example of the chemical strategies employed to access this class of compounds. The synthesis is a multi-step process that begins with a readily available starting material, 3-nitrobenzoic acid.[4] The general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol
-
Esterification: 3-Nitrobenzoic acid is first converted to its corresponding ester, typically methyl 3-nitrobenzoate, by reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in an alcoholic solvent like ethanol, to yield 3-nitrobenzoyl hydrazide. This step introduces the nitrogen-nitrogen bond essential for the formation of the oxadiazole ring.
-
Cyclization: The 3-nitrobenzoyl hydrazide is subsequently reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the potassium salt of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol. Acidification of the reaction mixture then yields the desired thiol.
-
S-Substitution: The final step involves the alkylation or acylation of the thiol group to introduce a variety of substituents at the 2-position of the oxadiazole ring. This is typically achieved by reacting the thiol with a range of electrophiles in the presence of a base like sodium hydride in an aprotic solvent such as N,N-dimethylformamide (DMF).[4]
This synthetic strategy allows for the generation of a diverse library of derivatives by varying the electrophile used in the final step, providing a solid platform for systematic SAR studies.
Logical Workflow for Synthesis and Derivatization
Caption: Synthetic pathway for 5-(3-nitrophenyl)-1,3,4-oxadiazole derivatives.
Comparative Analysis of Antimicrobial Activity
A series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol were synthesized and screened for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[4] The minimum inhibitory concentration (MIC) values for these compounds provide a quantitative measure of their potency and allow for a detailed examination of the structure-activity relationships.
Table 1: Antibacterial Activity (MIC in µg/mL) of S-substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole Derivatives [4]
| Compound | R (Substituent at 2-position) | S. aureus | B. subtilis | S. sonnei | E. coli | P. aeruginosa | S. typhi |
| 6a | Methyl | >100 | >100 | >100 | >100 | >100 | >100 |
| 6b | Ethyl | >100 | 50 | >100 | >100 | >100 | >100 |
| 6c | Propyl | >100 | >100 | >100 | >100 | >100 | >100 |
| 6d | Isopropyl | >100 | >100 | >100 | >100 | >100 | >100 |
| 6e | Butyl | 50 | 25 | >100 | >100 | >100 | >100 |
| 6f | Benzyl | 25 | 25 | 50 | 50 | >100 | 50 |
| 6g | 4-Chlorobenzyl | 25 | 25 | 25 | 50 | 50 | 25 |
| 6h | 2,4-Dichlorobenzyl | 12.5 | 12.5 | 25 | 25 | 50 | 25 |
| 6i | Allyl | >100 | >100 | >100 | >100 | >100 | >100 |
| 6j | Acetyl | >100 | 50 | >100 | >100 | >100 | >100 |
| 6k | 4-Methylbenzoyl | >100 | 50 | >100 | >100 | >100 | >100 |
| 6l | 4-Chlorobenzoyl | 50 | 25 | 50 | 50 | >100 | 50 |
| 6m | 4-Nitrobenzoyl | 25 | 12.5 | 25 | 25 | 50 | 25 |
| Ciprofloxacin | - | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
| Gentamycin | - | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 |
Structure-Activity Relationship Insights
The data presented in Table 1 allows for the deduction of several key structure-activity relationships for this class of compounds. These insights can be extrapolated to guide the design of novel this compound derivatives with potentially enhanced antimicrobial properties.
Key SAR Observations
-
Influence of S-Alkyl Chains: Simple, short alkyl substituents (methyl, propyl, isopropyl, allyl) at the 2-position of the oxadiazole ring generally result in a lack of significant antibacterial activity. A modest increase in activity is observed with a butyl group, suggesting that lipophilicity in this region may play a role.
-
Impact of Aromatic Substituents: The introduction of a benzyl group at the 2-position leads to a notable improvement in antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that a larger, more rigid substituent capable of engaging in π-π stacking or hydrophobic interactions is beneficial.
-
Role of Electron-Withdrawing Groups on the Benzyl Ring: The activity is further enhanced by the presence of electron-withdrawing substituents on the benzyl ring. A 4-chlorobenzyl group shows improved activity over the unsubstituted benzyl group, and a 2,4-dichlorobenzyl substituent provides the most potent compound in this sub-series. This indicates that modifying the electronic properties of the aromatic ring is a critical factor for potency.
-
Effect of S-Acyl Groups: S-acylation with simple aliphatic or aromatic groups generally results in moderate activity, primarily against Gram-positive bacteria.
-
Significance of Nitro Substitution on the Benzoyl Ring: Similar to the benzyl series, the introduction of a nitro group on the benzoyl moiety (compound 6m ) leads to a significant increase in antibacterial activity, yielding one of the most active compounds in the entire series. This further underscores the importance of electron-withdrawing groups in enhancing the antimicrobial profile of these molecules.
SAR Trends Visualization
Caption: Key SAR trends for 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives.
Future Directions and Implications for Oxazole Derivatives
The SAR study of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives provides a valuable roadmap for the design of analogous this compound compounds. The key takeaways for future synthetic efforts should focus on:
-
Exploration of Aryl and Heteroaryl Substituents: Given the enhanced activity observed with substituted benzyl groups, it would be prudent to investigate a wider range of aromatic and heteroaromatic substituents at the 2-position of the oxazole ring.
-
Systematic Variation of Electronic Properties: The clear trend of increased potency with electron-withdrawing groups suggests that a systematic exploration of substituents with varying electronic properties (both electron-donating and electron-withdrawing) on the appended aromatic ring is warranted.
-
Introduction of Diverse Linkers: While the current data is based on a thioether linkage, exploring other linking moieties between the heterocyclic core and the substituent at the 2-position could lead to novel compounds with improved pharmacological profiles.
-
Broadening the Scope of Biological Screening: While the focus here has been on antibacterial activity, the diverse biological roles of oxazole-containing compounds suggest that new derivatives should be screened against a broader panel of targets, including fungal strains, cancer cell lines, and specific enzymes.[3][6][7]
By leveraging the insights gained from this comparative analysis, researchers can more effectively navigate the complex structure-activity landscape of this compound derivatives, accelerating the discovery of new and potent therapeutic agents.
References
- Shaikh, S., & Talia, Y. H. (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. World Journal of Advanced Research and Reviews, 22(2), 1335-1340.
- Singh, R. K., Bhatt, A., Chauhan, P. K., & Kant, R. (2012). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 2(4), 247-256.
- Rehman, A. U., Siddiqa, A., Abbasi, M. A., Rasool, S., Nafeesa, K., Shahid, M., & Seo, S. Y. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 35(6).
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- Rekha, S. A., Prasobh, G. R., Athira, A. S., Kumari, V. A., Seba, M. C., & Jameena, G. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-365.
- Chourasia, M., & Sahu, P. (2013). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. International Journal of Pharmaceutical Sciences and Research, 4(3), 1096.
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A Comparative Analysis of 5-(3-Nitrophenyl)oxazole and its Para Isomer for Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Biological Potential
In the landscape of medicinal chemistry, the oxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The introduction of a nitrophenyl group to this heterocyclic system can significantly modulate its electronic properties and, consequently, its therapeutic potential. This guide provides a comprehensive comparative study of two positional isomers: 5-(3-Nitrophenyl)oxazole and its para counterpart, 5-(4-Nitrophenyl)oxazole. This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, validated experimental protocols, and a critical evaluation of their potential as drug candidates.
Introduction: The Significance of Isomerism in Drug Design
The position of a substituent on an aromatic ring can have a profound impact on a molecule's physicochemical properties and its interaction with biological targets. In the case of this compound and 5-(4-Nitrophenyl)oxazole, the seemingly subtle shift of the nitro group from the meta to the para position alters the molecule's electronic distribution, polarity, and steric profile. These differences can translate into significant variations in solubility, membrane permeability, metabolic stability, and ultimately, biological activity. Understanding these isomeric differences is paramount for rational drug design and lead optimization.
Synthesis and Mechanistic Insights: The Van Leusen Oxazole Synthesis
The most efficient and widely adopted method for the synthesis of 5-substituted oxazoles, including the nitrophenyl isomers , is the Van Leusen oxazole synthesis.[3][4] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
The causality behind this choice of synthetic route lies in its versatility, relatively mild reaction conditions, and good yields. The mechanism proceeds through a [3+2] cycloaddition pathway. The base abstracts an acidic proton from TosMIC, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the respective nitrobenzaldehyde (3-nitrobenzaldehyde or 4-nitrobenzaldehyde). The resulting intermediate undergoes an intramolecular cyclization, followed by elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.
Caption: Synthetic workflow for this compound and its para isomer.
Experimental Protocol: Van Leusen Synthesis of Nitrophenyl Oxazoles
This protocol provides a self-validating system for the synthesis and purification of the title compounds.
-
Reaction Setup: To a solution of the appropriate nitrobenzaldehyde (1.0 eq.) and tosylmethyl isocyanide (1.1 eq.) in methanol, add potassium carbonate (1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 5-(4-Nitrophenyl)oxazole |
| Molecular Formula | C₉H₆N₂O₃ | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol |
| Appearance | - | Yellow crystalline solid[5] |
| Solubility | - | Soluble in organic solvents[5] |
| ¹H NMR (CDCl₃, δ) | Signals corresponding to the oxazole and meta-substituted nitrophenyl protons are expected. | Signals corresponding to the oxazole and para-substituted nitrophenyl protons are expected. |
| ¹³C NMR (CDCl₃, δ) | Resonances for the oxazole and meta-substituted nitrophenyl carbons are expected. | Resonances for the oxazole and para-substituted nitrophenyl carbons are expected. |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=N, C-O-C of the oxazole ring and N-O stretching of the nitro group are expected. | Characteristic peaks for C=N, C-O-C of the oxazole ring and N-O stretching of the nitro group are expected. |
| Mass Spectrum (m/z) | Molecular ion peak at [M]⁺ or [M+H]⁺ is expected. | Molecular ion peak at [M]⁺ or [M+H]⁺ is expected. |
Note: Specific spectral data can be obtained from chemical suppliers and spectral databases.[6][7]
Caption: Chemical structures of the meta and para isomers.
Comparative Biological Activity: Inferences and Future Directions
While a direct head-to-head comparative study of the biological activities of this compound and 5-(4-nitrophenyl)oxazole is not extensively documented in publicly available literature, we can draw valuable inferences from studies on structurally related compounds and general principles of structure-activity relationships (SAR).
The presence of a nitrophenyl moiety in heterocyclic compounds is often associated with antimicrobial and cytotoxic activities.[8][9] The nitro group, being a strong electron-withdrawing group, can participate in bioreductive activation within cells, leading to the formation of reactive nitroso and hydroxylamino intermediates that can induce cellular damage.
-
Antimicrobial Potential: Studies on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] This suggests that the 3-nitrophenyl moiety can be a key pharmacophore for antimicrobial agents. Similarly, various oxazole derivatives have shown promising antimicrobial effects. It is plausible that both this compound and its para isomer possess antimicrobial properties, although their relative potencies would need to be determined experimentally.
-
Cytotoxic (Anticancer) Potential: The cytotoxic activity of nitrophenyl-containing heterocycles against various cancer cell lines has been reported.[8] For instance, certain 1,3,4-oxadiazole derivatives bearing a 3-nitrophenyl group have shown cytotoxic effects.[9] The position of the nitro group can influence the molecule's ability to interact with specific enzymatic targets or its susceptibility to metabolic activation or detoxification pathways within cancer cells. Generally, para-substituted compounds can sometimes exhibit different biological activities compared to their meta counterparts due to altered steric and electronic profiles, which can affect binding to target proteins.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic potential of the two isomers against a cancer cell line (e.g., HCT116 - human colon cancer).
-
Cell Culture: Culture HCT116 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 5-(4-nitrophenyl)oxazole (typically from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each isomer.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Conclusion and Future Perspectives
This guide has provided a detailed comparative analysis of this compound and its para isomer, focusing on their synthesis, physicochemical properties, and potential biological activities. The Van Leusen oxazole synthesis stands out as the preferred method for their preparation. While a direct comparative biological evaluation is not yet available in the literature, the known activities of structurally related compounds suggest that both isomers are promising candidates for further investigation as antimicrobial and cytotoxic agents.
The key takeaway for researchers is the critical need for a side-by-side experimental evaluation of these isomers. The proposed MTT assay protocol provides a robust framework for such a study. Future research should also focus on elucidating the mechanism of action of these compounds and exploring their structure-activity relationships through the synthesis and evaluation of a broader range of analogues. Such studies will be instrumental in unlocking the full therapeutic potential of these intriguing nitrophenyl oxazole scaffolds.
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A Senior Application Scientist's Guide to Validating Hits from a High-Throughput Screen of 5-(3-Nitrophenyl)oxazole Analogs
Introduction: The Challenge Beyond the Primary Hit
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest. However, the initial list of hits from a primary screen is merely the starting point of a rigorous journey. A significant portion of these initial findings are false positives, arising from various artifacts such as assay interference, compound promiscuity, or cytotoxicity.[1][2][3] The critical next phase, hit validation, is a multi-step, iterative process designed to systematically eliminate these misleading signals and confirm genuine, target-specific activity. This guide provides a comprehensive framework for validating hits from a hypothetical HTS campaign of 5-(3-nitrophenyl)oxazole analogs, a chemical scaffold with documented biological activities.[4][5][6] We will delve into the rationale behind each experimental step, compare alternative methodologies, and provide actionable protocols to ensure the selection of robust and promising lead candidates.
The Hit Validation Cascade: A Strategic Funnel
The process of hit validation can be conceptualized as a funnel, where a large number of initial hits are subjected to a series of increasingly stringent assays to distill down to a small number of well-characterized, promising compounds.[1] This cascade must be tailored to the specific target and assay technology but generally follows a logical progression from re-confirmation to in-depth mechanistic studies.
Caption: The Hit Validation Cascade.
Phase 1: Initial Hit Confirmation and Prioritization
The first crucial step is to confirm that the activity observed in the primary screen is reproducible.[7] This phase aims to eliminate hits resulting from random experimental error and to quantify the potency of the active compounds.
Hit Re-testing and Dose-Response Analysis
Initially, hits from the primary single-concentration screen should be re-tested under the identical assay conditions, preferably in triplicate, to confirm activity.[8] Compounds that show consistent activity are then subjected to dose-response analysis, where the compound is tested across a range of concentrations (typically 8 to 12) to determine its potency, most commonly expressed as the half-maximal inhibitory concentration (IC50).[9][10] This step is critical for ranking the hits based on their potency and for identifying compounds with steep or shallow dose-response curves, which can be indicative of non-specific mechanisms of inhibition.[1]
Table 1: Comparison of Primary Hits and Dose-Response Confirmation
| Analog ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed Inhibition (% @ 10 µM, n=3) | IC50 (µM) | Hill Slope |
| NPO-001 | 65.2 | 63.8 ± 2.1 | 5.2 | 1.1 |
| NPO-002 | 72.8 | 15.4 ± 4.5 (False Positive) | > 50 | N/A |
| NPO-003 | 58.1 | 59.5 ± 3.3 | 12.8 | 0.9 |
| NPO-004 | 85.4 | 82.1 ± 1.9 | 1.5 | 1.8 (Steep) |
| NPO-005 | 61.9 | 60.2 ± 2.8 | 8.9 | 1.0 |
Data is hypothetical for illustrative purposes.
Phase 2: Weeding Out the Imposters - Counter-Screens and Orthogonal Assays
A significant challenge in HTS is the prevalence of false positives that arise from compound interference with the assay technology rather than genuine interaction with the biological target.[3][11] This phase is dedicated to identifying and eliminating such artifacts.
The Necessity of Counter-Screens
Counter-screens are designed to identify compounds that interfere with the assay's detection system.[11][12][13] For example, if the primary assay utilizes a luciferase reporter, a counter-screen should be run to identify compounds that directly inhibit the luciferase enzyme.[13] Similarly, fluorescent compounds can interfere with fluorescence-based readouts.[14] Another critical counter-screen is a cytotoxicity assay, especially for cell-based primary screens, to eliminate compounds that appear active simply because they are killing the cells.[13][15][16]
Common Cytotoxicity Assays:
-
MTT/XTT Assays: Colorimetric assays that measure metabolic activity.
-
CellTiter-Glo®: A luminescence-based assay that quantifies ATP levels, an indicator of cell viability.[14]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.[14]
-
Trypan Blue Exclusion: A simple method to count viable and non-viable cells.[16]
The Power of Orthogonal Assays
An orthogonal assay measures the same biological activity as the primary screen but uses a different detection method.[1][15] This is a powerful strategy to eliminate technology-specific artifacts. For instance, if the primary screen was a fluorescence polarization assay, an orthogonal assay could be a radiometric filter-binding assay or an AlphaScreen®. Compounds that are active in both the primary and orthogonal assays are much more likely to be genuine hits.[17]
Table 2: Comparison of Validation Assays for this compound Analogs
| Assay Type | Principle | Pros | Cons |
| Primary Screen (e.g., FRET) | Measures distance-dependent energy transfer between two fluorophores. | Homogeneous, sensitive, automatable. | Prone to interference from fluorescent compounds or quenchers. |
| Counter-Screen (Luciferase) | Measures light output from a luciferase reaction. | Highly sensitive. | Identifies inhibitors of the reporter enzyme, not the target.[12] |
| Cytotoxicity (CellTiter-Glo®) | Quantifies ATP as a measure of cell viability. | High throughput, sensitive. | Does not directly measure target engagement.[14] |
| Orthogonal Assay (AlphaScreen®) | Proximity-based assay measuring singlet oxygen transfer. | Homogeneous, no-wash, sensitive. | Can be sensitive to light and singlet oxygen quenchers. |
| Biophysical Assay (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Label-free, provides kinetic data (kon, koff).[][19] | Requires specialized equipment, protein immobilization can affect activity. |
| Biophysical Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | High throughput, label-free.[][19] | Not all binding events lead to a thermal shift. |
Phase 3: Confirming On-Target Engagement and Elucidating Mechanism of Action
Once a set of compounds has been confirmed as active and free from common artifacts, the next step is to demonstrate direct binding to the target protein and to understand how they exert their effect.[20][21]
Biophysical Methods for Direct Binding Confirmation
Biophysical assays are indispensable for unequivocally demonstrating that a compound physically interacts with its target.[][22][23] These methods are label-free and provide valuable information on binding affinity, kinetics, and thermodynamics.[24]
-
Surface Plasmon Resonance (SPR): Considered a gold standard, SPR measures the binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor surface in real-time.[][19] It provides kinetic information (kon and koff) in addition to affinity (KD).
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA measures the change in a protein's melting temperature upon ligand binding.[][19] It is a high-throughput method suitable for screening and validation.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.[1][]
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[1][]
Caption: Biochemical and Biophysical Validation Workflow.
Mechanism of Action (MoA) Studies
Understanding the mechanism of action (MoA) is crucial for optimizing a hit series.[21][25][26] For enzyme targets, this involves determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies.[1] For cell-based assays, demonstrating target engagement within the complex cellular environment is key. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein by a bound ligand in intact cells or cell lysates.[1]
Experimental Protocols
Protocol 1: Dose-Response Curve Generation for IC50 Determination
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound analog in 100% DMSO. Create a serial dilution series (e.g., 1:3) in DMSO to generate 8 concentrations.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of each compound concentration from the dilution series into a 384-well assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor as a positive control (100% inhibition).
-
Reagent Addition: Add the assay components (e.g., enzyme, substrate, buffer) to the plate as per the primary assay protocol.
-
Incubation: Incubate the plate for the predetermined time at the appropriate temperature.
-
Detection: Read the plate using the appropriate detection instrument.
-
Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Protocol 2: Counter-Screen for Cytotoxicity using CellTiter-Glo®
-
Cell Plating: Seed cells in a 384-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentration range of the this compound analogs used for the IC50 determination. Include a known cytotoxic agent as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plate for a period relevant to the primary assay (e.g., 24-48 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Detection: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the DMSO control. Compounds showing significant cytotoxicity at concentrations where they are active in the primary assay should be flagged as potential false positives.
Conclusion: From Validated Hit to Promising Lead
The journey from a primary HTS hit to a validated lead candidate is a systematic process of elimination and confirmation. For this compound analogs, as with any chemical series, a rigorous validation cascade is non-negotiable. By employing a strategic combination of dose-response analysis, counter-screens, orthogonal assays, and biophysical methods, researchers can confidently distinguish true, on-target modulators from the myriad of false positives. This disciplined approach not only conserves valuable resources by preventing the pursuit of misleading compounds but also builds a solid foundation for the subsequent stages of hit-to-lead optimization and drug development.[27][28]
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A Guide to Orthogonal Assays: Confirming the Activity of 5-(3-Nitrophenyl)oxazole
Introduction: The Challenge of the "Hit"
In the landscape of drug discovery, the identification of a "hit" compound from a high-throughput screening (HTS) campaign is a pivotal, yet preliminary, step.[1] A hit, such as 5-(3-Nitrophenyl)oxazole, represents a molecule that exhibits the desired activity in a primary assay.[1] However, a significant portion of initial hits are later revealed to be false positives, stemming from assay artifacts rather than genuine interaction with the biological target.[2][3] These artifacts can include compound aggregation, interference with the detection technology (e.g., fluorescence quenching or enhancement), or non-specific reactivity.[3][4]
Pursuing these false positives consumes invaluable time and resources, creating a bottleneck in the drug discovery pipeline.[2] Therefore, a rigorous and multi-faceted validation process is not just recommended; it is essential for building a robust body of evidence for true target engagement.[5] This guide provides a framework for confirming the activity of a hypothetical hit, this compound, identified as an inhibitor of "Kinase X" from a primary biochemical screen. We will explore two distinct orthogonal assays designed to validate this initial finding through independent physical principles, ensuring the integrity of the hit and its worthiness for progression into lead optimization.
The Primary Hit: A Luminescence-Based Kinase Assay
Let us hypothesize that this compound was identified from a large-scale HTS campaign targeting the fictitious "Kinase X." The primary assay was a luminescence-based biochemical assay that measures the depletion of ATP, a proxy for kinase activity. In this screen, the compound demonstrated a concentration-dependent decrease in the luminescent signal, yielding an initial IC50 (half-maximal inhibitory concentration) of 1.2 µM.
While promising, this single data point is insufficient. The observed activity could be due to genuine inhibition of Kinase X, or it could be an artifact. For example, the compound might inhibit the luciferase enzyme used in the detection step or absorb light at the emission wavelength, both of which would mimic true kinase inhibition. To de-risk the project and confirm the hit, we must employ orthogonal validation strategies.[6]
The Imperative of Orthogonal Validation
Orthogonal assays are independent experimental methods that interrogate the same biological question—in this case, the inhibition of Kinase X by this compound—using different technologies and principles.[5][6] The core tenet is that a true hit should demonstrate consistent activity across multiple, mechanistically distinct platforms, whereas an artifact is unlikely to confound different detection methods in the same way.[4] This approach is a cornerstone of modern hit validation, providing the necessary confidence to advance a compound.[2]
Our validation workflow for this compound will proceed through two key orthogonal stages:
-
Biophysical Confirmation of Direct Binding: Does the compound physically interact with the target protein?
-
Cellular Target Engagement: Does the compound bind to the target protein within the complex milieu of a cell?
Caption: Hit validation workflow for this compound.
Orthogonal Assay 1: Surface Plasmon Resonance (SPR) for Direct Binding
Expertise & Rationale: The first critical question is whether this compound physically binds to Kinase X. SPR is a powerful, label-free biophysical technique that measures molecular interactions in real-time.[4][5] It detects changes in the refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the target protein). This allows for the precise determination of binding affinity (KD) and kinetics (association and dissociation rates). A positive result in SPR provides strong, direct evidence of a physical interaction, which is largely insensitive to the optical properties of the compound that may have interfered with the primary assay.[4]
Experimental Protocol: SPR Analysis
-
Protein Immobilization:
-
Covalently immobilize recombinant, purified Kinase X onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU).
-
Use a reference flow cell that undergoes the same activation and blocking steps but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 µM to 50 µM.
-
Include a vehicle-only control (buffer with 1% DMSO) for double-referencing.
-
-
Binding Analysis (Kinetics/Affinity):
-
Inject the compound dilutions over the Kinase X and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (compound injection) for 120 seconds and the dissociation phase (buffer flow) for 300 seconds.
-
After each cycle, regenerate the chip surface with a short pulse of a mild denaturant (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove bound compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Subtract the vehicle-only control data (double-referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Expertise & Rationale: Confirming direct binding in a purified system is crucial, but it doesn't guarantee the compound will engage its target in the complex environment of a living cell. CETSA bridges this gap by measuring target engagement in intact cells or cell lysates.[5] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation. By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature, one can observe a "shift" in the protein's melting temperature (Tm) in the presence of a binding ligand. This confirms target engagement in a physiological context.
Caption: Principle of CETSA for measuring target engagement.
Experimental Protocol: CETSA in Cell Lysate
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) to high density.
-
Harvest cells, wash with PBS, and lyse via freeze-thaw cycles in a suitable lysis buffer without detergents.
-
Clarify the lysate by centrifugation at high speed to remove cellular debris.
-
-
Compound Treatment:
-
Aliquot the cell lysate into separate tubes.
-
Treat the aliquots with this compound at a fixed, high concentration (e.g., 20 µM) or with a vehicle control (DMSO).
-
-
Thermal Challenge:
-
Heat the treated lysate aliquots in a PCR thermocycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Quantification of Soluble Kinase X:
-
Analyze the amount of soluble Kinase X in each supernatant sample using a standard protein quantification method, such as Western blotting with a specific antibody against Kinase X.
-
Quantify the band intensities from the Western blot.
-
-
Data Analysis:
-
Plot the percentage of soluble Kinase X remaining as a function of temperature for both the vehicle-treated and compound-treated samples.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. A "true hit" will cause a statistically significant increase in the Tm.
-
Data Interpretation: Building a Coherent Picture
The power of the orthogonal approach lies in comparing the data from mechanistically distinct assays. A consistent story across all three experiments provides high confidence that this compound is a genuine, on-target inhibitor of Kinase X.
| Assay | Principle | Key Parameter Measured | Expected Result for a True Hit |
| Primary Screen | Biochemical (Luminescence) | IC50 (Functional Inhibition) | 1.2 µM |
| Orthogonal Assay 1: SPR | Biophysical (Mass Change) | KD (Binding Affinity) | KD value in a similar range to the IC50 (e.g., 0.5 - 5 µM) |
| Orthogonal Assay 2: CETSA | Cellular (Thermal Stability) | ΔTm (Target Engagement) | Significant thermal shift (ΔTm > 2°C) at a relevant concentration |
Conclusion
The progression of a hit from a primary screen into a validated lead is a rigorous process that hinges on the principle of orthogonal validation. Relying on a single assay, no matter how robust it seems, is a perilous strategy in drug discovery.[5] By employing mechanistically independent assays such as Surface Plasmon Resonance and the Cellular Thermal Shift Assay, researchers can systematically eliminate false positives and build a strong, evidence-based case for a compound's mechanism of action.[4][6] This multi-pronged approach ensures that resources are focused on chemically tractable hits with genuine biological activity, forming a solid foundation for successful drug development campaigns.
References
- BenchChem. Orthogonal Assays: A Comparative Guide to Confirming Small Molecule-Protein Interactions.
- Cre
- Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening.
- Sigma-Aldrich.
- Revvity Signals Software.
- PubMed Central. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase.
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- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
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A Researcher's Guide to Evaluating Novel IDO1 Inhibitors: A Comparative Framework
In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator, orchestrating immune tolerance that allows tumors to evade destruction.[1][2] Its catalytic activity, the conversion of the essential amino acid L-tryptophan to kynurenine, creates an immunosuppressive tumor microenvironment by depleting tryptophan necessary for T-cell function and generating metabolites that induce T-cell apoptosis and promote regulatory T-cell (Treg) differentiation.[2][3][4] This central role in immune escape has made IDO1 a compelling target for therapeutic intervention.
This guide is designed for researchers and drug development professionals who are in the process of discovering and evaluating novel chemical entities, such as the hypothetical compound 5-(3-Nitrophenyl)oxazole, for their potential as IDO1 inhibitors. While specific biological activity for this compound is not yet established in publicly available literature, its oxazole scaffold is a common motif in medicinal chemistry, known to interact with various biological targets.[5][6] This guide will provide a comparative framework using well-characterized IDO1 inhibitors as benchmarks and detail the necessary experimental protocols to assess the efficacy of new potential inhibitors.
The Competitive Landscape: Established IDO1 Inhibitors
A robust evaluation of a novel compound necessitates comparison against established inhibitors. Several small molecule IDO1 inhibitors have been developed and extensively studied in clinical trials.[1][7] Understanding their performance provides a crucial baseline for assessing the potential of new chemical entities.
| Inhibitor | Mechanism of Action | Enzymatic IC50 | Cell-Based IC50 | Key Characteristics |
| Epacadostat (INCB024360) | Reversible, competitive inhibitor | ~71.8 nM[2] | ~10-19 nM[2][8][9] | Highly selective for IDO1 over IDO2 and TDO.[2] Despite promising early data, a Phase 3 trial in combination with pembrolizumab did not meet its primary endpoint.[4][10] |
| Navoximod (GDC-0919/NLG-919) | Potent, competitive inhibitor | Ki of 7 nM, EC50 of 75 nM[11][12] | ~70-75 nM[12][13] | Orally bioavailable and has been shown to reduce kynurenine levels in preclinical and clinical settings.[12][13] |
| Linrodostat (BMS-986205) | Potent, irreversible inhibitor | ~1.7 nM[14] | ~1.1-3.4 nM[14][15] | Demonstrates potent pharmacodynamic activity in advanced cancers and is well-tolerated.[15][16] |
The IDO1 Signaling Pathway and Point of Inhibition
IDO1's role in immune suppression is a direct consequence of its enzymatic function within the kynurenine pathway. Understanding this pathway is fundamental to designing and interpreting experiments aimed at its inhibition.
Caption: The IDO1 signaling pathway and the point of therapeutic intervention.
Experimental Protocols for Efficacy Determination
To ascertain the inhibitory potential of a novel compound like this compound, a tiered approach involving both enzymatic and cell-based assays is recommended.
In Vitro Enzymatic Assay
This initial screen directly measures the compound's ability to inhibit the catalytic activity of purified recombinant IDO1.
Rationale: An enzymatic assay provides a clean system to determine direct inhibition of the target protein without the complexities of cellular uptake, metabolism, or off-target effects. It is a crucial first step for confirming the mechanism of action.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[17]
-
L-Tryptophan (Substrate)
-
Methylene Blue and Ascorbic Acid (Cofactors/Reducing agents)[17]
-
Catalase (to prevent H2O2-mediated enzyme inactivation)[17]
-
Test compound (e.g., this compound) and known inhibitors (Epacadostat, etc.) dissolved in DMSO.
-
Trichloroacetic Acid (TCA) to stop the reaction.[17]
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid for kynurenine detection.[17]
-
96-well microplates.
-
-
Procedure: a. Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.[17] b. Add the test compound or known inhibitors at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO). c. Add the recombinant IDO1 enzyme to the wells and incubate briefly. d. Initiate the reaction by adding L-tryptophan.[17] e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[17] f. Stop the reaction by adding TCA.[17] g. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[17] h. Centrifuge the plate to pellet precipitated protein.[17] i. Transfer the supernatant to a new plate and add the DMAB reagent.[17] j. Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[17]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based IDO1 Activity Assay
This assay measures the compound's ability to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and activity in a more physiologically relevant system.
Rationale: A cell-based assay is essential to confirm that the compound can penetrate the cell membrane and inhibit the target in its natural environment. It also helps to identify compounds that may be inactive in enzymatic assays but become active after cellular metabolism, or vice versa.
Detailed Protocol:
-
Cell Line:
-
Reagents and Materials:
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight.[18] b. The next day, add IFN-γ (e.g., 100 ng/mL) to the cells to induce IDO1 expression.[18] c. Simultaneously, add the test compound or known inhibitors at various concentrations. d. Incubate for 24-48 hours at 37°C in a CO2 incubator.[18] e. After incubation, collect the cell culture supernatant.[18] f. Perform the kynurenine detection steps (TCA addition, heating, DMAB reaction, and absorbance reading) as described for the enzymatic assay.[17][18]
-
Data Analysis:
-
Determine the IC50 value of the test compound in the same manner as the enzymatic assay.
-
Experimental Workflow Visualization
Sources
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Facebook [cancer.gov]
- 8. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. news-medical.net [news-medical.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
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- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. onclive.com [onclive.com]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Mechanism of Action of 5-(3-Nitrophenyl)oxazole
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth technical comparison of methodologies to validate the MoA of 5-(3-Nitrophenyl)oxazole, a compound of interest due to its oxazole and nitrophenyl moieties, both of which are prevalent in a wide range of bioactive molecules.[1][2][3][4] Given the absence of a well-defined MoA for this specific compound, we will propose a putative mechanism and outline a rigorous, multi-faceted experimental strategy for its validation, comparing it with plausible alternative mechanisms.
Part 1: Proposed Mechanism of Action: Competitive Kinase Inhibition
Based on the extensive literature on oxazole derivatives exhibiting kinase inhibitory activity, we hypothesize that this compound acts as a Type I competitive inhibitor of a key signaling kinase , such as a Mitogen-Activated Protein Kinase (MAPK), for instance, p38 MAPK.[5][6][7] The oxazole core can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase, while the nitrophenyl group may contribute to binding specificity and potency.[1][8]
This proposed mechanism is illustrated in the following signaling pathway diagram:
Caption: Proposed signaling pathway inhibition by this compound.
Part 2: Comparative Experimental Validation Workflow
To rigorously test our hypothesis and differentiate it from alternative MoAs, a multi-pronged approach is essential. The following workflow outlines a series of experiments designed to identify the molecular target, validate engagement in a cellular context, and elucidate the functional consequences.
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
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- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Off-Target Landscape: A Comparative Cross-Reactivity Profile of Dasatinib
In the landscape of targeted cancer therapy, the promise of precision medicine is often challenged by the complex reality of drug-target interactions. Small molecule inhibitors, while designed to selectively engage a specific molecular target, frequently exhibit polypharmacology, binding to a range of unintended off-targets. This cross-reactivity can be a double-edged sword, leading to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. This guide provides a comprehensive analysis of the cross-reactivity profile of Dasatinib, a multi-targeted tyrosine kinase inhibitor, offering a framework for researchers and drug development professionals to navigate the complexities of off-target profiling.
Dasatinib (marketed as Sprycel®) is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and is also an effective inhibitor of the SRC family of kinases. However, its clinical efficacy is accompanied by a spectrum of side effects, including pleural effusions, myelosuppression, and bleeding, which are, in part, attributable to its engagement with a wider array of kinases. Understanding this off-target profile is paramount for predicting potential adverse effects, identifying opportunities for drug repurposing, and designing next-generation inhibitors with improved selectivity.
The Kinome at a Glance: Dasatinib's Selectivity Profile
Kinome scanning technologies have become an indispensable tool in drug discovery, offering a global view of a compound's interaction with the human kinome. These assays typically involve measuring the binding affinity or inhibitory activity of a compound against a large panel of recombinant kinases. The data generated allows for the calculation of selectivity metrics, such as the Selectivity Score (S-score), which quantifies the degree of promiscuity of an inhibitor.
A comparative analysis of Dasatinib against other BCR-ABL inhibitors, such as Imatinib and Nilotinib, reveals a distinct selectivity profile. While all three drugs potently inhibit the ABL kinase, Dasatinib exhibits a broader spectrum of activity against other kinase families.
| Kinase Inhibitor | Primary Target(s) | S-Score (1 µM) | Key Off-Targets |
| Dasatinib | BCR-ABL, SRC family kinases | 0.35 | c-KIT, PDGFRβ, LCK, EPHA2 |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 0.78 | - |
| Nilotinib | BCR-ABL | 0.85 | - |
| Data compiled from published kinome scan studies. S-Score is a measure of selectivity; a lower score indicates greater promiscuity. |
This broader activity profile of Dasatinib underpins both its expanded therapeutic applications beyond CML and its unique side-effect profile. For instance, its inhibition of c-KIT and PDGFRβ contributes to its efficacy in certain gastrointestinal stromal tumors, while its potent inhibition of SRC family kinases like LCK may play a role in its observed immunomodulatory effects.
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
A robust assessment of cross-reactivity involves a multi-pronged approach, integrating in vitro biochemical assays with cell-based functional screens and, ultimately, in vivo studies. The following workflow outlines a standard procedure for characterizing the selectivity of a novel kinase inhibitor, using Dasatinib as a case study.
Figure 1. A generalized workflow for kinase inhibitor cross-reactivity profiling.
Step-by-Step Protocol: In Vitro Kinome Scanning
The foundational step in cross-reactivity profiling is the in vitro kinome scan. This provides a direct measure of the compound's interaction with a large panel of purified kinases.
1. Compound Preparation:
- Synthesize and purify the test compound to >95% purity, as confirmed by HPLC and mass spectrometry.
- Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).
- Perform a serial dilution to generate a range of concentrations for dose-response analysis.
2. Kinase Panel Selection:
- Select a comprehensive kinase panel, such as the DiscoverX KINOMEscan™ or the Promega Kinase-Glo® platform, which covers the majority of the human kinome.
3. Assay Execution (Example using a binding assay):
- Immobilize the kinase of interest on a solid support.
- Incubate the immobilized kinase with a proprietary ligand that binds to the active site.
- Add the test compound (e.g., Dasatinib) at a fixed concentration (for single-point screening) or a range of concentrations (for Kd determination).
- Quantify the amount of ligand displaced by the test compound, which is proportional to the binding affinity.
4. Data Analysis:
- For single-point screens, express the result as a percentage of control.
- For dose-response curves, calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
- Visualize the data as a "kinetree" to map the interactions across the kinome.
Cellular Confirmation: Moving Beyond Biochemical Assays
While in vitro kinome scans are powerful, they do not always reflect the true cellular activity of a compound. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a drug's target engagement and downstream effects. Therefore, it is crucial to validate in vitro findings in a cellular context.
Figure 2. The logical flow from in vitro discovery to cellular validation of off-target effects.
Protocol Highlight: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
1. Cell Culture and Treatment:
- Culture the cells of interest to ~80% confluency.
- Treat the cells with the test compound (e.g., Dasatinib) or a vehicle control for a defined period.
2. Thermal Challenge:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes).
3. Protein Extraction and Analysis:
- Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
- Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
4. Data Interpretation:
- A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Conclusion and Future Directions
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic window and overall clinical utility. As exemplified by Dasatinib, a thorough understanding of off-target effects, gained through a systematic and multi-faceted experimental approach, is essential for both optimizing existing therapies and guiding the development of next-generation inhibitors with improved safety and efficacy. The integration of in vitro biochemical assays, cellular target engagement studies, and global proteomics approaches will continue to refine our ability to predict and interpret the complex pharmacology of small molecule drugs.
References
A Comparative Analysis of Synthetic Routes to 5-(3-Nitrophenyl)oxazole: A Guide for Researchers
Introduction: The Significance of the 5-Aryloxazole Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable scaffold in medicinal chemistry. The 5-aryloxazole moiety, in particular, is a key pharmacophore in a range of biologically active compounds. 5-(3-Nitrophenyl)oxazole serves as a crucial building block in the synthesis of more complex molecules, with the nitro group offering a versatile handle for further chemical transformations, such as reduction to an amine for subsequent derivatization. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering an in-depth look at the underlying mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Key Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield Range | Advantages | Disadvantages |
| Microwave-Assisted van Leusen Synthesis | 3-Nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₃PO₄, Isopropanol, Microwave irradiation (350 W, 65 °C) | Excellent (e.g., 96%) | High yield, very short reaction time (minutes), mild conditions, good functional group tolerance. | Stoichiometric use of TosMIC, potential for side reactions if not controlled. |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone precursor (e.g., 2-Formamido-1-(3-nitrophenyl)ethan-1-one) | Strong dehydrating agents (e.g., H₂SO₄, PPA, POCl₃), high temperatures. | Moderate to Good | Utilizes readily available starting materials (in principle), well-established classical method. | Requires synthesis of the 2-acylamino-ketone precursor, harsh reaction conditions, limited functional group tolerance. |
| Fischer Oxazole Synthesis | Cyanohydrin of an aldehyde, 3-Nitrobenzaldehyde | Anhydrous HCl, dry ether, low temperature. | Moderate to Good | Classical, one-pot reaction. | Requires anhydrous conditions, handling of gaseous HCl, may have limited substrate scope, especially with electron-withdrawing groups. |
Route 1: The Van Leusen Oxazole Synthesis (Microwave-Assisted)
The van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] This reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions.[1] The application of microwave irradiation has been shown to dramatically accelerate this transformation, offering a rapid and efficient route to the target molecule.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, such as potassium phosphate. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. The subsequent intermediate undergoes an intramolecular cyclization to form an oxazoline. Finally, elimination of the tosyl group, facilitated by the base, leads to the aromatic oxazole ring. The electron-withdrawing nature of the nitro group on the benzaldehyde can facilitate the initial nucleophilic attack.
Sources
A Senior Application Scientist's Guide to Confirming the Identity and Purity of Synthesized 5-(3-Nitrophenyl)oxazole
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, serving as a vital structural motif in numerous pharmacologically active compounds.[1][2] Its derivatives are explored for a vast range of therapeutic applications, including antibacterial, antifungal, and anticancer activities.[3][4][5] 5-(3-Nitrophenyl)oxazole, a key intermediate, is of particular interest to researchers in drug discovery and development. The precise substitution pattern on the phenyl and oxazole rings is critical for biological activity, making unambiguous confirmation of its identity and purity a non-negotiable prerequisite for its use in further research. Impurities, such as isomers or unreacted starting materials, can lead to misleading biological data and compromise the integrity of subsequent studies.
This guide provides a comprehensive, multi-faceted strategy for the definitive characterization of synthesized this compound. We will move beyond simple protocol recitation to explain the causality behind our choice of orthogonal analytical techniques. This self-validating workflow ensures the highest degree of confidence in the final product's structural integrity and purity, a standard demanded by drug development professionals.
Context: The Synthetic Pathway and Potential Impurities
To effectively analyze a compound, one must understand its origin. A prevalent method for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1][6][7] This reaction typically involves the condensation of an aldehyde (3-nitrobenzaldehyde) with tosylmethyl isocyanide (TosMIC).
Understanding this pathway is crucial because it informs our analytical strategy. Potential impurities could include:
-
Starting Materials: Unreacted 3-nitrobenzaldehyde or TosMIC.
-
Isomeric Byproducts: Formation of other isomers, though less likely with this specific reaction, is always a possibility that must be ruled out.
-
Reaction Intermediates: Incomplete reaction could leave oxazoline intermediates.[6]
Our analytical approach is therefore designed not only to confirm the presence of the desired product but also to detect and quantify these potential contaminants.
An Orthogonal Analytical Strategy for Confirmation
No single analytical technique can provide absolute certainty of both identity and purity. A robust, self-validating system relies on an orthogonal approach , where multiple independent methods are used to assess different physicochemical properties of the molecule. Each result corroborates the others, building a comprehensive and trustworthy profile of the compound.
Our strategy integrates spectroscopic methods for identity and chromatographic methods for purity.
Caption: Orthogonal workflow for compound validation.
Part 1: Unambiguous Identity Confirmation
The first objective is to confirm that the synthesized molecule has the correct atomic composition and structural arrangement of this compound.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of the compound, offering a fundamental confirmation of its elemental formula. For this compound (C₉H₆N₂O₃), the expected monoisotopic mass is approximately 190.04 Da.
-
Why ESI-MS? Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, minimizing fragmentation and typically showing a strong signal for the protonated molecule ([M+H]⁺).
Expected Data:
| Analysis | Expected m/z | Observed m/z | Interpretation |
|---|---|---|---|
| Low-Resolution MS | ~191.05 | [Experimental Value] | Confirms [M+H]⁺ |
| High-Resolution MS (HRMS) | 191.0451 | [Experimental Value] | Confirms elemental formula C₉H₆N₂O₃ |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS system.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Analysis Mode: Acquire data in positive ion mode. The expected protonated molecule ([M+H]⁺) should be observed at m/z ≈ 191.05.[8]
-
Fragmentation (MS/MS): If available, perform MS/MS analysis on the parent ion (m/z 191.05) to observe characteristic fragmentation patterns, such as the loss of the nitro group, which can further support the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[9] It provides information about the chemical environment, connectivity, and spatial relationship of atoms. For this compound, both ¹H and ¹³C NMR are essential.
-
Why ¹H and ¹³C NMR? ¹H NMR reveals the number and type of protons and their neighboring relationships, while ¹³C NMR provides a map of the carbon skeleton. Together, they create a detailed structural fingerprint.[10][11]
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz) The spectrum should show distinct signals for the oxazole ring protons and the four protons of the meta-substituted nitrophenyl ring.
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Interpretation |
|---|---|---|---|
| H2 (Oxazole) | ~8.0 - 8.2 | Singlet (s) | Proton on C2 of the oxazole ring. |
| H4 (Oxazole) | ~7.4 - 7.6 | Singlet (s) | Proton on C4 of the oxazole ring. |
| Phenyl Protons | ~7.6 - 8.6 | Multiplets (m) | Four protons of the 1,3-disubstituted aromatic ring. |
Expected ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)
| Carbon | Predicted Shift (δ, ppm) | Interpretation |
|---|---|---|
| C2 (Oxazole) | ~151 | Carbon adjacent to N and O. |
| C4 (Oxazole) | ~123 | CH carbon of the oxazole ring. |
| C5 (Oxazole) | ~152 | Carbon attached to the phenyl ring. |
| Phenyl Carbons | ~120 - 135 | Four CH carbons of the phenyl ring. |
| C-NO₂ (Phenyl) | ~148 | Carbon attached to the nitro group. |
| C-Oxazole (Phenyl) | ~130 | Carbon attached to the oxazole ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dry sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected data. 2D NMR techniques like COSY and HSQC can be used for definitive assignment if any ambiguity exists.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy identifies the presence of specific functional groups by measuring their characteristic vibrations. It serves as a quick and reliable method to confirm that the key structural components of this compound are present.
-
Why FTIR? It provides direct evidence for the nitro (NO₂) group and the C=N and C-O bonds within the oxazole ring, which are key features of the target molecule.[12][13]
Expected Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 - 3000 | C-H Stretch | Aromatic & Oxazole C-H |
| ~1610 | C=N Stretch | Oxazole Ring |
| ~1530 & ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro Group (NO₂) |
| ~1100 | C-O Stretch | Oxazole Ring |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational bands and confirm the presence of the expected functional groups.
Part 2: Rigorous Purity Assessment
Once identity is confirmed, the next critical step is to determine the purity of the synthesized batch. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[14][15]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[16] For a compound like this compound, a reverse-phase method is ideal. The nitro group provides a strong chromophore, making UV detection highly sensitive.
-
Why RP-HPLC with a PDA Detector? Reverse-phase (RP) HPLC is excellent for separating non-volatile organic molecules of moderate polarity.[12] A Photodiode Array (PDA) detector not only quantifies the peaks but also provides a UV spectrum for each peak. This allows for peak purity analysis, where the spectra across a single peak are compared to detect co-eluting impurities.[17]
Caption: Step-by-step HPLC purity analysis workflow.
Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides good retention and peak shape. May require optimization. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Detector | PDA/UV at 254 nm | The nitrophenyl group absorbs strongly at this wavelength. |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all potential impurities have eluted.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Purity Data
| Peak | Retention Time (min) | Area | Area % |
|---|---|---|---|
| 1 | 2.15 | 15,230 | 0.45 |
| 2 (Product) | 4.78 | 3,365,980 | 99.50 |
| 3 | 6.02 | 1,690 | 0.05 |
| Total | | 3,382,900 | 100.00 |
Comparative Summary of Analytical Techniques
To provide a clear overview, the following table compares the primary role and capabilities of each technique in the context of this analysis.
| Technique | Primary Purpose | Information Provided | Nature |
| Mass Spectrometry | Identity | Molecular Weight, Elemental Formula | Quantitative (HRMS) |
| ¹H & ¹³C NMR | Identity | Atomic Connectivity, Molecular Structure | Structural |
| FTIR Spectroscopy | Identity | Presence of Functional Groups | Qualitative |
| HPLC-PDA | Purity | % Purity, Detection of Impurities | Quantitative |
Conclusion: A Self-Validating Framework
By employing this orthogonal analytical strategy, a researcher can build a robust and defensible data package for any synthesized batch of this compound.
Caption: How orthogonal data points converge for validation.
The mass spectrum confirms the correct elemental formula. NMR spectroscopy provides the definitive structural blueprint, confirming the specific isomeric arrangement. FTIR validates the presence of the essential nitro and oxazole functional groups. Finally, HPLC-PDA quantifies the compound's purity, ensuring it is free from significant contaminants. When the data from all four techniques are consistent with the structure of this compound, the identity and purity of the compound are confirmed with the highest degree of scientific certainty.
References
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A Senior Application Scientist's Guide to In Vivo Validation of 5-(3-Nitrophenyl)oxazole as a Novel Anticancer Agent
A Foreword on Translational Science: The journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. The controlled environment of a petri dish, while excellent for high-throughput screening and initial mechanistic studies, often fails to recapitulate the complex, dynamic physiology of a living organism. This guide provides a strategic framework for the crucial next step: the in vivo validation of in vitro findings. We will use the hypothetical, yet scientifically plausible, case of 5-(3-Nitrophenyl)oxazole , a member of a chemical class renowned for its diverse biological activities, to illustrate this translational process.[1][2][3]
While specific experimental data for this exact molecule is not yet widespread, its structural motifs—the oxazole core and the nitrophenyl group—are present in numerous compounds with demonstrated anticancer potential.[4][5] This guide, therefore, serves as both a specific roadmap for this compound and a broader template for validating similar small molecule drug candidates.
Part 1: The In Vitro Foundation - From Cytotoxicity to Mechanism
Our journey begins with the foundational in vitro data that justifies the significant investment of an in vivo study. Based on the known activities of the oxazole scaffold, which frequently targets critical cancer pathways like tubulin polymerization and STAT3 signaling, we hypothesize that initial screening has revealed potent cytotoxic activity for this compound against a panel of cancer cell lines.[1][4]
Hypothetical In Vitro Data Summary:
| Cell Line | Cancer Type | IC50 (µM) for this compound | IC50 (µM) for Paclitaxel (Control) |
| A549 | Non-Small Cell Lung Cancer | 0.25 | 0.01 |
| MCF-7 | Breast Adenocarcinoma | 0.18 | 0.005 |
| HCT116 | Colorectal Carcinoma | 0.32 | 0.008 |
Causality Explained: The choice of cell lines is critical. A549, MCF-7, and HCT116 represent three of the most common and well-characterized cancer types, providing a broad initial spectrum of activity. Including a well-established positive control like Paclitaxel is a non-negotiable component of a self-validating protocol; it benchmarks the potency of our test compound and validates the assay's sensitivity. The sub-micromolar IC50 values for our compound are indicative of potent activity, warranting further investigation.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Many oxazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared with taxanes like Paclitaxel.[1][4] This interference triggers cell cycle arrest at the G2/M phase and ultimately leads to apoptosis.
Caption: Proposed mechanism of this compound inducing apoptosis via tubulin disruption.
Part 2: The Translational Bridge - Designing the In Vivo Xenograft Study
With a potent in vitro profile and a plausible mechanism, we can now design the experiment to answer the core question: Do these results translate to a living system? The athymic nude mouse xenograft model is the industry standard for the initial in vivo efficacy testing of anticancer agents.
Causality Explained: We use athymic nude mice because their compromised immune system prevents the rejection of human tumor xenografts, allowing us to study the compound's effect directly on the cancer cells in a complex physiological environment. We will use the A549 cell line from our in vitro panel, as lung cancer models are well-established and represent a significant unmet medical need.
Experimental Workflow Diagram:
Caption: Workflow for a subcutaneous xenograft efficacy study.
Part 3: The Comparative Efficacy Protocol
A robust protocol with appropriate controls is the bedrock of trustworthy science. Here, we compare our test compound against both a negative (vehicle) and a positive (standard-of-care) control.
Experimental Groups & Dosing Regimen:
| Group | N | Agent | Dose | Route | Schedule |
| 1 | 10 | Vehicle Control | 10 mL/kg | PO | QD x 21d |
| 2 | 10 | This compound | 25 mg/kg | PO | QD x 21d |
| 3 | 10 | This compound | 50 mg/kg | PO | QD x 21d |
| 4 | 10 | Paclitaxel | 10 mg/kg | IP | Q3D x 7 |
Causality Explained:
-
Vehicle Control: This is the most critical group. It establishes the baseline tumor growth rate, against which all treatments are measured. The vehicle (e.g., 0.5% CMC in water) must be identical to that used for the test compound.
-
Dose Selection: We include two dose levels of our compound to establish a dose-response relationship, a key indicator of true pharmacological activity. The doses would be selected based on prior, non-GLP toxicity/tolerability studies.
-
Positive Control: Paclitaxel, our in vitro benchmark, serves as the clinical standard-of-care comparator. This tells us not just if our compound works, but how well it works compared to an established drug. The route (Intraperitoneal, IP) and schedule are standard for this agent in preclinical models.
-
Route of Administration: We hypothesize an oral (PO) route for our new compound, which is a significant advantage over the intravenous administration required for many chemotherapies.
Step-by-Step Protocol:
-
Acclimatization: House female athymic nude mice (6-8 weeks old) for one week under specific pathogen-free conditions.
-
Cell Preparation: Harvest A549 cells during the exponential growth phase. Resuspend in serum-free media mixed 1:1 with Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Begin caliper measurements three times weekly once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When the mean tumor volume reaches approximately 125 mm³, randomize mice into the four treatment groups, ensuring the mean tumor volume is consistent across all groups. This is Day 0.
-
Dosing: Administer agents as per the schedule in the table above.
-
Monitoring: Record tumor volumes and body weights twice weekly. Body weight is a key indicator of toxicity. A loss of >20% typically requires euthanasia.
-
Endpoint: The study concludes when tumors in the vehicle group reach the predetermined endpoint (e.g., 2000 mm³) or after 21 days of treatment.
-
Terminal Procedures: At the endpoint, record final tumor volumes and body weights. Euthanize mice and excise tumors. Record final tumor weights. Collect blood for pharmacokinetic analysis and key organs (liver, spleen, kidney) for toxicological assessment.
Part 4: Data Interpretation - A Head-to-Head Comparison
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and vehicle groups.
Hypothetical In Vivo Efficacy & Toxicity Data:
| Group | Agent | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| 1 | Vehicle | - | 1850 ± 210 | - | +5.2 |
| 2 | This compound | 25 | 980 ± 150 | 47% | +1.5 |
| 3 | This compound | 50 | 520 ± 95 | 72% | -4.8 |
| 4 | Paclitaxel | 10 | 455 ± 80 | 75% | -11.3 |
Trustworthiness Through Data: This hypothetical data tells a compelling story. Our compound demonstrates a clear dose-dependent antitumor effect. Critically, at the 50 mg/kg dose, it achieves efficacy (72% TGI) nearly equivalent to that of the standard-of-care, Paclitaxel (75% TGI). However, it does so with significantly less toxicity, as indicated by the modest body weight change (-4.8%) compared to the Paclitaxel group (-11.3%). This superior safety profile is a key differentiator and a strong argument for further development.
Conclusion and Next Steps
This guide outlines a logical, scientifically-grounded strategy for transitioning this compound from a promising in vitro hit to a validated in vivo lead. The successful execution of this xenograft study, yielding data similar to our hypothetical results, would strongly support its potential as a novel anticancer therapeutic with a favorable efficacy and safety profile compared to current standards of care.
The next steps would involve:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the relationship between drug exposure and antitumor response.
-
Orthotopic and Metastatic Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.
-
IND-enabling Toxicology Studies: Formal safety studies under Good Laboratory Practice (GLP) conditions to prepare for clinical trials.
The path of drug development is long, but it is paved with robust, well-designed, and rigorously controlled experiments like the one detailed here.
References
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A Senior Application Scientist's Guide to Spectroscopic Verification of Synthesized versus Commercial 5-(3-Nitrophenyl)oxazole
<content_type_and_audience>
Audience: Researchers, scientists, and drug development professionals.
Content Type: In-depth Technical Comparison Guide
Abstract
In chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's identity and purity is paramount. This guide provides a comprehensive spectroscopic comparison between a laboratory-synthesized batch of 5-(3-Nitrophenyl)oxazole and its commercially available counterpart. By leveraging a suite of standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—we demonstrate a robust workflow for structural verification. This document serves as a practical reference for researchers, offering not only comparative data but also the underlying principles and experimental protocols necessary for rigorous quality control in a laboratory setting.
Introduction: The Imperative of Structural Verification
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules.[1] Whether synthesized in-house for novel research or procured from a commercial vendor, verifying the compound's structural integrity is a non-negotiable step. Discrepancies in structure or the presence of impurities can lead to failed experiments, irreproducible results, and compromised safety profiles in drug development.
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure.[2] This guide establishes a practical framework for comparing a newly synthesized batch of this compound against a trusted commercial standard, ensuring that the material used in subsequent applications is indeed the correct and pure compound.
Methodology Overview: A Multi-Technique Approach
A single analytical technique is rarely sufficient for complete structural elucidation. A multi-pronged approach provides orthogonal data points, building a comprehensive and validated profile of the molecule. Our comparison relies on three pillars of organic analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for determining the carbon-hydrogen framework of an organic molecule, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and relative abundance of different atoms.[3][4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is particularly useful for confirming the presence of key groups like the nitro (NO₂) and oxazole moieties.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.[5]
The logical workflow for this comparative analysis is illustrated below.
Caption: Key structural features of this compound and their spectroscopic signatures.
FT-IR Spectroscopy
The FT-IR spectrum provides crucial confirmation of the key functional groups. The most prominent bands are the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group, observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. [6][7]The presence of the oxazole ring is confirmed by C=N and aromatic C=C stretching vibrations. The spectra for both samples should be virtually superimposable, indicating identical functional group composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS serves as the final arbiter of the molecular formula. The technique measures the mass of the protonated molecule [M+H]⁺ with high precision (typically to four decimal places). The observed mass for both the synthesized and commercial samples should match the calculated theoretical mass for C₉H₆N₂O₃ within a very narrow tolerance (e.g., < 5 ppm error). This result provides definitive evidence that the synthesized compound has the correct elemental composition. [8]
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols should be followed.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound (synthesized or commercial) into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and invert several times to fully dissolve the sample. If necessary, use gentle vortexing.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H NMR spectrum (e.g., 400 MHz) with 16 scans and a ¹³C NMR spectrum (e.g., 100 MHz) with 1024 scans.
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
FT-IR Spectroscopy
-
Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the mass spectrometer's electrospray ionization (ESI) source at a low flow rate (e.g., 5 µL/min).
-
Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-300). Ensure the instrument is calibrated and operating in high-resolution mode (e.g., >10,000 resolving power).
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its exact measured mass to the theoretically calculated mass.
Conclusion
This guide outlines a rigorous, multi-technique spectroscopic workflow for the structural verification and comparison of synthesized and commercial this compound. The presented data and protocols demonstrate that by using a combination of NMR, FT-IR, and HRMS, a researcher can confidently establish the identity, purity, and structural equivalence of a chemical sample. Adherence to these analytical principles is fundamental to ensuring the integrity and reproducibility of chemical and pharmaceutical research.
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from ResearchGate. [9]2. International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [2]3. Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [10]4. Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [11]5. Supporting Information. (n.d.). Royal Society of Chemistry. [12]6. Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Volume 60: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons, Inc. [13]7. University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [6]8. ChemicalBook. (n.d.). 5-(3-NITROPHENYL)-1,3-OXAZOLE(89808-77-5) 1H NMR spectrum. [14]9. Crysdot LLC. (n.d.). This compound. Retrieved from Crysdot. 10. Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. 11. AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [3]12. Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [7]13. National Center for Biotechnology Information. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. PubMed Central. [15]14. BLDpharm. (n.d.). This compound-4-carboxylic acid. [16]15. PubChemLite. (n.d.). This compound (C9H6N2O3). [8]16. Chemistry LibreTexts. (2023). NMR - Interpretation. [4]17. Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Semantic Scholar. [17]18. Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [18]19. ResearchGate. (n.d.). Mass spectrometry of oxazoles. [5]20. Royal Society of Chemistry. (2004). Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Natural Product Reports. [19]21. SpectraBase. (n.d.). 1,3,4-Oxadiazole-2-thiol, 5-(3-nitrophenyl)-. [20]22. Royal Society of Chemistry. (n.d.). NMR Spectra of Products. [21]23. JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [22]24. National Institute of Standards and Technology. (n.d.). Oxazole. NIST Chemistry WebBook. [23]25. Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [24]26. University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [25]27. Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [26]28. ChemicalBook. (n.d.). 5-(4-NITROPHENYL)-1,3-OXAZOLE | 1014-23-9. [27]29. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.
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A Comparative Guide to Validating Cellular Target Engagement for the Novel Compound 5-(3-Nitrophenyl)oxazole
For researchers and drug development professionals, confirming that a novel small molecule directly interacts with its intended protein target within the complex milieu of a living cell is a critical milestone. This process, known as target engagement validation, is fundamental to establishing a compound's mechanism of action and building confidence in its therapeutic potential.
This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of a representative novel compound, 5-(3-Nitrophenyl)oxazole. As this molecule lacks an established target in public literature, we will proceed with a common scenario in drug discovery: assessing its engagement with a hypothetical protein of interest, "Kinase X," a member of a frequently drugged protein family.
We will move beyond simple protocol recitation to explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach. The objective is to equip you with the knowledge to design robust, self-validating experiments for your own drug discovery programs.
Method 1: The Foundational Approach - Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method that directly assesses drug-target interaction in a physiologically relevant environment, including intact cells and even tissues.[1][2]
The Principle of Thermal Stabilization
The core principle of CETSA is that the binding of a ligand, such as our compound this compound, to its target protein often increases the protein's thermal stability.[3] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will remain in its soluble, folded state at higher temperatures compared to its unbound form.[4] By measuring the amount of soluble protein remaining across a temperature gradient, we can detect a "thermal shift," which is direct evidence of target engagement.[5]
dot
Caption: CETSA workflow for assessing target engagement.
Detailed Experimental Protocol: Western Blot-Based CETSA for Kinase X
1. Cell Culture and Treatment: a. Plate a human cell line endogenously expressing Kinase X (e.g., HEK293T) to achieve 80-90% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C. A known Kinase X inhibitor should be used as a positive control.
2. Thermal Challenge: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. b. Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes. c. Heat the aliquots in a thermal cycler for 3 minutes across a pre-determined temperature range (e.g., 10 points from 40°C to 67°C), followed by cooling for 3 minutes at 4°C.
3. Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. To separate the soluble fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
4. Protein Quantification and Analysis: a. Carefully transfer the supernatant (soluble fraction) to new tubes. b. Determine the protein concentration of each sample using a BCA assay. c. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. d. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and perform a Western Blot using a specific primary antibody against Kinase X. e. Develop the blot and quantify the band intensities.
5. Data Interpretation: a. For each treatment group, plot the normalized band intensity (percentage of soluble protein relative to the lowest temperature point) against the temperature. b. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. c. A positive thermal shift (ΔTm) in the compound-treated group compared to the vehicle control indicates target engagement.
Hypothetical Data & Comparison
| Compound | Concentration (µM) | Tm of Kinase X (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
| Vehicle (DMSO) | 0.1% | 52.5 | - | Baseline |
| This compound | 10 | 56.8 | +4.3 | Strong Engagement |
| Known Inhibitor (Control) | 1 | 58.2 | +5.7 | Positive Engagement |
| Inactive Analog | 10 | 52.6 | +0.1 | No Engagement |
Senior Scientist's Note (Expertise & Trustworthiness): The power of CETSA lies in its label-free nature, avoiding potential artifacts from modifying your compound. However, it is not foolproof. Not all binding events result in a measurable thermal shift, which can lead to false negatives. It is crucial to include both a known target binder as a positive control to validate the assay itself and, if possible, a structurally similar but inactive analog of your test compound as a negative control to ensure the observed shift is due to specific binding.
Method 2: Orthogonal Validation via Competitive Chemical Proteomics
To increase confidence and gain a broader understanding of a compound's selectivity, an orthogonal method is essential. Chemical proteomics serves this purpose excellently by assessing target engagement in a competitive binding format within a complex cell lysate.[6][7] This approach can simultaneously confirm the intended interaction and uncover potential off-targets.[8]
The Principle of Competitive Profiling
This technique relies on a "probe"—a modified small molecule (often biotinylated) designed to bind to a large family of proteins (e.g., kinases).[9] A cell lysate is incubated with this probe, allowing it to bind to its targets. The probe-bound proteins are then enriched (e.g., using streptavidin beads) and identified by mass spectrometry (LC-MS/MS).[10] To test our compound, we pre-incubate the lysate with this compound. If it binds to Kinase X, it will occupy the binding site and prevent the probe from binding. This results in a decreased signal for Kinase X in the mass spectrometry data, confirming engagement.
dot
Caption: Competitive chemical proteomics workflow.
Detailed Experimental Protocol: Kinase Profiling
1. Lysate Preparation: a. Grow and harvest a large batch of cells (e.g., K562 or other relevant line). b. Lyse cells in a non-denaturing buffer (e.g., Tris-HCl, NaCl, EDTA, with protease/phosphatase inhibitors) and clarify the lysate by high-speed centrifugation.
2. Competitive Binding: a. Aliquot the proteome extract. To one aliquot, add this compound (e.g., 10 µM final concentration). To a control aliquot, add vehicle (DMSO). Incubate for 30-60 minutes. b. Add a biotinylated, irreversible, broad-spectrum kinase probe (e.g., an acyl-phosphate probe that targets the ATP-binding pocket) to both aliquots and incubate.
3. Enrichment: a. Add streptavidin-coated magnetic beads to each sample to capture the probe-bound proteins. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Sample Preparation for Mass Spectrometry: a. Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight. b. Collect the resulting peptides. For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT).
5. LC-MS/MS Analysis: a. Analyze the peptide mixtures using a high-resolution mass spectrometer. b. Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
6. Data Interpretation: a. Calculate the ratio of protein abundance in the compound-treated sample versus the vehicle-treated sample. b. Proteins that are "competed off" by this compound will show a significantly reduced ratio. A ratio << 1 for Kinase X confirms target engagement.
Hypothetical Data & Comparison
| Protein Target | Abundance Ratio (Compound/Vehicle) | Log2 Fold Change | Interpretation |
| Kinase X | 0.15 | -2.74 | Specific Target Engagement |
| Kinase Y | 0.95 | -0.07 | No Engagement |
| Kinase Z | 0.45 | -1.15 | Potential Off-Target |
| GAPDH | 1.01 | +0.01 | Non-binder (Control) |
Senior Scientist's Note (Expertise & Causality): The choice of probe is paramount. A well-characterized probe that binds to a wide range of proteins within the target class provides the most comprehensive selectivity data. This method's strength is its ability to reveal the "anti-target" profile—the off-targets that your compound might bind. This information is invaluable for predicting potential toxicity and understanding polypharmacology early in the drug development process.[8]
Method 3: Live-Cell Imaging with Fluorescence Anisotropy
While CETSA and chemical proteomics provide robust evidence of engagement, they are end-point assays performed on cell populations. To visualize target engagement in real-time and with subcellular resolution in living cells, fluorescence-based techniques are unparalleled. Fluorescence Anisotropy Imaging Microscopy (FAIM) is one such advanced method.[11]
The Principle of Fluorescence Anisotropy
This technique measures the rotational freedom of a fluorescent molecule. A small fluorescently-labeled molecule (a "tracer") rotates rapidly in solution, and when excited with polarized light, its emitted light is largely depolarized. However, when this tracer binds to a large protein target, its rotation is significantly slowed. This results in the emitted light retaining a higher degree of polarization (high anisotropy).[11][12] By creating a fluorescent version of this compound, we can directly measure its binding to Kinase X inside a cell.
dot
Caption: Binding slows molecular rotation, increasing fluorescence anisotropy.
High-Level Experimental Protocol: FAIM for Kinase X
1. Synthesis of Fluorescent Probe: a. Synthesize an analog of this compound conjugated to a suitable fluorophore (e.g., BODIPY) via a linker attached to a non-critical part of the molecule to preserve binding affinity.
2. Cell Culture and Transfection: a. Culture cells on imaging-grade glass-bottom dishes. b. If necessary, transfect cells with a plasmid encoding a fluorescently-tagged Kinase X (e.g., Kinase X-GFP) to visualize the location of the target protein.
3. Live-Cell Imaging: a. Mount the dish on a two-photon microscope equipped for fluorescence anisotropy measurements. b. Add the fluorescent this compound probe to the cells and allow it to equilibrate. c. Acquire images, collecting fluorescence emission parallel and perpendicular to the polarized excitation light. d. Calculate the anisotropy value for each pixel in the image.
4. Data Interpretation: a. Generate an anisotropy map of the cell. Regions with high anisotropy values that co-localize with the Kinase X-GFP signal indicate target engagement. b. To confirm specificity, perform a competition experiment by pre-treating cells with a high concentration of the original, unlabeled this compound. A subsequent decrease in anisotropy of the fluorescent probe would confirm that they bind to the same site.
Hypothetical Data & Comparison
| Cellular Compartment | Co-localization with Kinase X-GFP | Mean Anisotropy (Probe Alone) | Mean Anisotropy (+ Unlabeled Competitor) | Interpretation |
| Cytoplasm | High | 0.25 | 0.12 | Target Engagement |
| Nucleus | Low | 0.11 | 0.10 | No Specific Engagement |
| Mitochondria | None | 0.09 | 0.09 | Non-specific/Free Probe |
Senior Scientist's Note (Expertise & Causality): The primary challenge of this method is the requirement for a fluorescently labeled version of your compound. The addition of a fluorophore can alter the compound's properties, including its permeability and binding affinity. Therefore, it is critical to first validate that the labeled probe retains potent binding activity to the purified target protein in vitro before proceeding to complex cellular experiments. Despite this hurdle, the spatial and temporal data obtained from a successful FAIM experiment is unparalleled.
Conclusion: An Orthogonal and Validating Framework
Validating the cellular target engagement of a novel compound like this compound is not a one-size-fits-all process. No single experiment can provide a definitive answer. The most robust strategy involves the use of multiple, orthogonal methods that rely on different biophysical principles.
| Method | Principle | Key Advantage | Key Disadvantage | Self-Validating System |
| CETSA | Ligand-induced thermal stabilization | Label-free; works in intact cells/tissues | Not all binding events cause stabilization | Use of positive/negative control compounds |
| Chemical Proteomics | Competitive displacement of a probe | Unbiased, proteome-wide selectivity profiling | Requires a suitable probe; technically complex | Competition profile shows specificity |
| FAIM | Ligand-induced change in molecular rotation | Real-time, live-cell imaging with subcellular resolution | Requires a fluorescent derivative that may alter binding | Competition with unlabeled compound confirms specificity |
By starting with a foundational, label-free method like CETSA and confirming the findings with a selectivity-profiling technique like chemical proteomics, researchers can build a powerful case for a compound's on-target activity. Advanced imaging techniques like FAIM can then provide a deeper, more dynamic understanding of this interaction in its native environment, solidifying the link between target engagement and cellular phenotype.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Nitrophenyl)oxazole
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research enterprise. This guide provides a detailed protocol for the proper disposal of 5-(3-Nitrophenyl)oxazole, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this specific compound safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound combines two key structural motifs: a nitroaromatic group and an oxazole ring. This combination dictates its toxicological and chemical reactivity profile.
-
Nitroaromatic Toxicity: The presence of the nitrophenyl group is a primary concern. Nitroaromatic compounds are a well-documented class of chemicals with potential for toxicity.[1] The GHS Hazard Statement H301 ("Toxic if swallowed") associated with this compound underscores its acute oral toxicity.
-
Oxazole Moiety: While the parent oxazole is primarily associated with flammability and eye damage[2][3][4], its presence in this larger molecule contributes to the overall chemical properties.
-
Di- and Tri-nitro Compounds: It is crucial to note that while this compound is a mono-nitro compound, related di-nitro and tri-nitro aromatic compounds can pose significant explosive risks, especially when aged or dried out.[5] Regular inventory checks and dating of containers upon receipt and opening are critical laboratory practices.[5]
A summary of the available safety information is presented below:
| Hazard Classification | GHS Information | Source |
| Acute Oral Toxicity | H301: Toxic if swallowed | Crysdot LLC |
| Eye Irritation | H319: Causes serious eye irritation | Crysdot LLC |
| UN Number | UN 2811: Toxic Solid, Organic, N.O.S. | Crysdot LLC |
| Packing Group | III | Crysdot LLC |
This information firmly places this compound in the category of hazardous waste, requiring specialized disposal procedures distinct from regular laboratory or municipal waste streams.[6]
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management
Safe disposal begins with safe handling. The following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.
-
Hand Protection: Wear nitrile gloves inspected for integrity before use. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.[7][8]
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are required.[7] An eyewash station must be readily accessible.[9]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[7]
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: Wearing appropriate PPE, prevent the spread of the solid material.
-
Clean-up: Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container. Avoid generating dust.[8] For residual contamination, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] The following protocol outlines the necessary steps for compliant disposal.
Step 1: Waste Characterization and Segregation
-
Causality: The first and most critical step is to correctly identify the waste.[10] this compound waste must not be commingled with non-hazardous waste or incompatible chemical waste streams.
-
Procedure:
-
Designate a specific waste container for "Nitroaromatic Hazardous Waste" or as directed by your institution's EHS department.
-
This includes the pure compound, reaction mixtures containing it, and any contaminated materials (e.g., weigh boats, gloves, absorbent pads).
-
Never mix this waste with strong acids, bases, or oxidizing agents, as this could lead to hazardous reactions.[9][12]
-
Step 2: Container Selection and Labeling
-
Causality: Proper containment and labeling are mandated by law to ensure safe handling, transport, and final disposal.[13] The label communicates the hazard to everyone who will handle the container.
-
Procedure:
-
Use a chemically compatible, sealable, and leak-proof container approved for solid hazardous waste.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all components of any mixture, including solvents, with their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic").
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Causality: SAAs are designated locations within a laboratory where hazardous waste can be collected before being moved to a central storage area. This practice minimizes the movement of hazardous materials and is regulated by the EPA.[13]
-
Procedure:
-
Keep the waste container at or near the point of generation.
-
The container must be kept closed at all times except when adding waste.[13]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
-
Step 4: Arranging for Final Disposal
-
Causality: Final disposal of hazardous waste must be carried out by a licensed and approved hazardous waste disposal company.[8][10] These companies have the specialized facilities and permits to treat, store, or dispose of the waste in an environmentally sound manner.
-
Procedure:
-
Follow your institution's established procedure for chemical waste pickup. This typically involves submitting an online or paper request to your EHS department.
-
Ensure all information on the waste label is accurate and complete to facilitate a smooth pickup process.
-
The waste will be transported by certified haulers, tracked by a manifest system from generation to final disposal.[13][14]
-
The decision-making workflow for this process can be visualized as follows:
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its inherent hazards, utilizing appropriate personal protective equipment, and adhering to a systematic, compliant disposal protocol, we uphold our commitment to safety. This process, from initial segregation in the lab to final disposal by a certified vendor, ensures that our scientific pursuits do not come at the cost of personal or environmental well-being. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.
References
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Crysdot LLC. This compound Safety Information. Crysdot LLC. [Link]
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Armour, M. A. Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. EPA. [Link]
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Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
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AEG Environmental. Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. EPA. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
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Capot Chemical. MSDS of Oxazole. Capot Chemical. [Link]
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CountyOffice.org. How Does The EPA Define Hazardous Waste?. YouTube. [Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
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ESSR Office of Research Safety. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR. [Link]
-
Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]
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Wikipedia. Oxazole. Wikipedia. [Link]
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- 2. echemi.com [echemi.com]
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- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. essr.umd.edu [essr.umd.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. capotchem.com [capotchem.com]
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Navigating the Safe Handling of 5-(3-Nitrophenyl)oxazole: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
5-(3-Nitrophenyl)oxazole is a heterocyclic aromatic compound containing a nitro group. This chemical structure suggests potential hazards that demand rigorous adherence to safety protocols. The primary concerns are its potential toxicity if ingested and its capacity to cause serious eye irritation. Aromatic nitro compounds can also be absorbed through the skin.
Primary Hazards:
-
Acute Oral Toxicity: Based on data for analogous compounds, this substance is presumed to be toxic if swallowed.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.
-
Skin and Respiratory Irritation: May cause irritation upon skin contact or inhalation of dust.
A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the experiment and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through all potential routes.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. For extended contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates if engineering controls are insufficient. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory. |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Dispensing and Use: To prevent the generation of dust and aerosols, handle the solid chemical with care. Keep containers of this compound tightly closed when not in use. Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Decontaminate all surfaces and equipment that have come into contact with the chemical.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked, and access should be restricted to authorized personnel.
Emergency Procedures: A Step-by-Step Response
In the event of an exposure or spill, a swift and correct response is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water.[2] Do NOT induce vomiting unless directed to do so by medical personnel. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Seek immediate medical attention. |
| Skin Contact | IF ON SKIN: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[5][6] Seek medical attention if irritation persists. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. [7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9] |
Spill Management
-
Small Spills:
-
Large Spills:
-
Evacuate all non-essential personnel from the area.
-
If it is safe to do so, prevent further leakage.
-
Contain the spill to prevent it from spreading.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. It should be segregated as nitrogen-containing organic waste.
-
Containerization: Use a designated, properly labeled, and sealed hazardous waste container. The container must be robust and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration in a licensed facility is a common disposal method for aromatic nitro compounds.[11]
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key workflows.
Caption: Safe Handling Workflow for this compound.
Sources
- 1. cswab.org [cswab.org]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Summer Eye Safety: First Aid for Emergencies | Stirling Eye Care [stirlingeyecare.com]
- 4. encyclopedia.nm.org [encyclopedia.nm.org]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 7. technopharmchem.com [technopharmchem.com]
- 8. safeopedia.com [safeopedia.com]
- 9. eroffortworthtx.com [eroffortworthtx.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
